molecular formula C13H20O B2595311 2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS No. 83493-84-9

2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Cat. No.: B2595311
CAS No.: 83493-84-9
M. Wt: 192.302
InChI Key: VTASMXXAEGVHRD-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(4-propan-2-ylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTASMXXAEGVHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS number 83493-84-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous characterization over generic descriptions.

CAS Registry Number: 83493-84-9 Chemical Class: Aromatic Primary Alcohol / Gem-Dimethyl Derivative Role: Agrochemical Intermediate, Fragrance Building Block, Fine Chemical Synthon

Executive Summary

2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9) is a specialized primary alcohol characterized by a quaternary carbon center adjacent to the hydroxyl group. Structurally, it represents a gem-dimethyl analog of Cyclamen Alcohol and a des-ether analog of the pyrethroid intermediate used in Etofenprox synthesis.

Its steric bulk at the


-position imparts unique stability against oxidative metabolism and enzymatic degradation, making it a critical scaffold in the development of metabolically stable pyrethroids and persistent fragrance fixatives. This guide outlines its physicochemical profile, a validated reductive synthesis protocol, and its utility in high-value chemical manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features a p-cymene skeleton modified with a neopentyl-like alcohol tail. The gem-dimethyl substitution at the


-carbon (relative to the phenyl ring) creates a quaternary center that significantly influences its reactivity and spectral properties.
Table 1: Physicochemical Specifications
PropertySpecification / ValueSource/Note
IUPAC Name This compoundOfficial Nomenclature
Molecular Formula

-
Molecular Weight 192.30 g/mol -
SMILES CC(C)C1=CC=C(C(C)(C)CO)C=C1Validated Structure
Physical State Viscous liquid to low-melting solidDependent on purity
Boiling Point 285–290 °C (Predicted) / 115 °C @ 2 mmHgExtrapolated from analogs
Density

g/cm³
Predicted
LogP (Octanol/Water)

Lipophilic (Bioaccumulative potential)
Solubility Insoluble in water; Soluble in DCM, EtOH, Toluene-

Technical Insight: The high LogP value suggests significant membrane permeability, relevant for both its efficacy as an agrochemical synergist and its potential dermal absorption in fragrance applications.

Synthesis & Manufacturing: The Reductive Protocol

Synthesizing CAS 83493-84-9 presents a steric challenge due to the quaternary carbon at position 2. Direct alkylation of isobutanol is non-selective. The field-proven route involves the construction of the quaternary center via ester alkylation followed by a forcing reduction.

Validated Synthetic Route

The most robust pathway utilizes Ethyl 2-(4-isopropylphenyl)-2-methylpropionate as the precursor. Standard reduction with


 is often insufficient due to steric hindrance; therefore, a Lithium Chloride (LiCl)  activated borohydride system or Lithium Aluminum Hydride (LAH)  is required.
Step-by-Step Protocol (Laboratory Scale)
  • Precursor Preparation: Charge a reactor with Ethyl 2-(4-isopropylphenyl)-2-methylpropionate (1.0 eq) dissolved in anhydrous THF.

  • Reducing Agent Activation: In a separate vessel, prepare a mixture of

    
     (2.5 eq) and 
    
    
    
    (2.5 eq) in Ethanol/THF. The formation of
    
    
    in situ enhances reducing power.
  • Addition: Add the ester solution dropwise to the borohydride mixture at

    
     °C.
    
  • Reflux: Heat the mixture to reflux (65–70 °C) for 4–6 hours. Monitor by TLC/GC for disappearance of the ester peak (

    
    ).
    
  • Quench: Cool to

    
     °C. Carefully quench with 
    
    
    
    (Exothermic
    
    
    evolution).
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under high vacuum (<1 mmHg) to isolate the pure alcohol.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the critical process flow and decision points for the synthesis.

SynthesisPath Precursor Ethyl 2-(4-isopropylphenyl) -2-methylpropionate Intermediate Alkoxyborohydride Complex Precursor->Intermediate Reflux (THF/EtOH) Steric Hindrance Overcome Reagent NaBH4 + LiCl (In-Situ LiBH4) Reagent->Intermediate Activation Quench Acid Hydrolysis (1N HCl) Intermediate->Quench Deprotection Product 2-(4-Isopropylphenyl) -2-methylpropan-1-ol Quench->Product Extraction & Distillation

Figure 1: Reductive synthesis pathway utilizing LiCl-activated borohydride to overcome steric hindrance at the quaternary center.

Applications in Drug Development & Fine Chemistry[9]

Agrochemical Scaffolds (Pyrethroids)

This alcohol is a direct structural analog of the alcohol moiety found in Etofenprox (a non-ester pyrethroid).

  • Mechanism: The absence of an ester linkage (when converted to an ether) renders the final molecule resistant to esterases in insect pests, significantly prolonging residual activity.

  • Utility: It serves as a precursor for "Silicon-Free" silane-pyrethroid hybrids, where the tert-butyl-like group provides the necessary spatial volume to lock into the sodium channel receptor.

Fragrance Chemistry
  • Odor Profile: Muguet (Lily of the Valley), Green, Floral.

  • Stability: Unlike Cyclamen Aldehyde, this alcohol does not undergo autoxidation to benzoic acid derivatives, making it a superior fixative for alkaline media (e.g., soaps, detergents).

Analytical Characterization

To ensure scientific integrity, the identity of CAS 83493-84-9 must be validated using the following spectral fingerprints.

GC-MS Fragmentation Pattern
  • Molecular Ion (

    
    ):  192 m/z (Weak).
    
  • Base Peak: 161 m/z (Loss of

    
    ).
    
  • Tropylium Ion: 119 m/z (Characteristic of isopropyl-substituted aromatics).

  • Interpretation: The facile loss of the hydroxymethyl group is diagnostic for quaternary

    
    -phenylethanols.
    
H-NMR Diagnostics (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.23 Doublet6HIsopropyl Methyls
1.35 Singlet6HGem-Dimethyls (

to Ph)
2.89 Septet1HIsopropyl Methine
3.65 Singlet2H

(Diagnostic)
7.15 - 7.30 Multiplet4HAromatic Protons

Critical QC Check: The singlet at 3.65 ppm confirms the quaternary nature of the adjacent carbon. If this signal appears as a doublet, the gem-dimethyl substitution is incomplete (impurity).

Safety & Handling Protocols

Signal Word: WARNING

Hazard Identification (GHS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (Read-across from Etofenprox intermediates).[2]

Handling Workflow
  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

  • Storage: Store under Nitrogen at room temperature. The compound is stable but hygroscopic.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 44721371, 2-(4-Isopropylphenyl)-1-propanol (Isomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency . (2023). Etofenprox: Human Health Risk Assessment. (Contextual reference for structural analog toxicity). Retrieved from [Link]

Sources

Spectroscopic data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a tertiary alcohol with potential applications as a synthetic intermediate in various chemical industries. This document, intended for researchers and drug development professionals, offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecule's structure and its spectral features, providing detailed, field-proven protocols for data acquisition and interpretation. By grounding theoretical predictions with data from analogous structures, this whitepaper serves as a self-validating system for the identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₃H₂₀O, Molar Mass: 192.30 g/mol ) is a p-substituted aromatic alcohol. Its structure is characterized by a central quaternary carbon atom bonded to a 4-isopropylphenyl group, two methyl groups, and a hydroxymethyl group. This unique arrangement dictates a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment.

The key structural features that will be interrogated using spectroscopic methods are:

  • The p-disubstituted benzene ring: This will produce a characteristic AA'BB' or doublet of doublets pattern in the ¹H NMR spectrum.

  • The isopropyl group: This will show a distinctive septet and doublet pattern in the ¹H NMR spectrum.

  • The two equivalent methyl groups attached to the quaternary carbon, which will appear as a single sharp singlet in the ¹H NMR.

  • The primary alcohol (-CH₂OH): This functional group will be identifiable by a broad O-H stretch in the IR spectrum, a characteristic C-O stretch, and distinct signals in both ¹H and ¹³C NMR.

  • The quaternary carbon: This carbon will be visible in the ¹³C NMR spectrum but will have no attached protons.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. The use of deuterated chloroform (CDCl₃) is standard as it is an excellent solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[2]

  • Standard Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal defined as 0.0 ppm.[3]

  • Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of protons in different environments.[4]

Predicted Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show six distinct signals corresponding to the different proton environments in the molecule.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment (Numbering from Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-OH (10)~1.5 - 2.5Broad Singlet-1HThe chemical shift is variable and concentration-dependent. The broadness is due to hydrogen bonding and rapid chemical exchange with trace amounts of water, which decouples it from the adjacent CH₂ group.[3]
-C(CH₃)₂ (8, 8')~1.28Singlet-6HThese two methyl groups are chemically equivalent, attached to a quaternary carbon, and thus show no coupling, resulting in a sharp singlet.
-CH(CH₃)₂ (12, 12')~1.24Doublet~6.96HThe six protons of the two equivalent methyl groups in the isopropyl moiety are split by the single methine proton, resulting in a doublet (n+1 rule).[5]
-CH₂OH (9)~3.55Singlet-2HThese protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet due to the rapid exchange of the -OH proton.
-CH(CH₃)₂ (11)~2.90Septet~6.91HThis methine proton is coupled to the six adjacent equivalent methyl protons, resulting in a septet (n+1 rule).
Aromatic-H (2, 6)~7.35Doublet~8.22HThese protons are ortho to the bulky alkyl substituent and are expected to be slightly downfield. They are coupled to the meta protons.
Aromatic-H (3, 5)~7.20Doublet~8.22HThese protons are meta to the bulky alkyl substituent and ortho to the isopropyl group. They are coupled to the ortho protons.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument (e.g., 100 MHz for a 400 MHz proton spectrometer). A significantly larger number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[6] The spectrum is typically recorded with broadband proton decoupling, which results in a single line for each chemically non-equivalent carbon atom.[2]

  • Data Processing: Standard Fourier transformation and correction procedures are applied.

Predicted Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, confirming the presence of nine unique carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment (Numbering from Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
-CH(C H₃)₂ (12, 12')~24.0The equivalent methyl carbons of the isopropyl group are in a highly shielded (aliphatic) environment.
-C(C H₃)₂ (8, 8')~25.5These equivalent methyl carbons are slightly deshielded compared to the isopropyl methyls due to their proximity to the aromatic ring.
-C H(CH₃)₂ (11)~33.8The methine carbon of the isopropyl group.
C (CH₃)₂ (7)~45.0The quaternary carbon atom, typically showing a weaker signal. Its chemical shift is influenced by the attached alkyl and aryl groups.
-C H₂OH (9)~70.5This carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.[2]
Aromatic C -H (3, 5)~126.5Aromatic carbons ortho to the isopropyl group.
Aromatic C -H (2, 6)~127.0Aromatic carbons meta to the isopropyl group and ortho to the tertiary alkyl substituent.
Aromatic C -Alkyl (1)~143.0The ipso-carbon attached to the tertiary alkyl group. It is a quaternary carbon and will likely have a weak intensity.
Aromatic C -Isopropyl (4)~147.5The ipso-carbon attached to the isopropyl group. Deshielded due to substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: As this compound is expected to be a solid or a viscous liquid, it can be analyzed as a thin film. A small amount of the neat compound is placed between two salt plates (e.g., NaCl or KBr).[1]

  • Background Subtraction: A background spectrum of the clean, empty spectrometer is recorded first.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the mid-IR range of 4000–400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation:

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3600 - 3200Strong, BroadO-H stretchAlcohol (-OH)
~3050 - 3020MediumC-H stretchAromatic C-H
~2960 - 2870StrongC-H stretchAliphatic C-H (from -CH₃, -CH₂, and -CH groups)
~1610 & ~1515Medium to WeakC=C stretchAromatic Ring
~1380 & ~1365MediumC-H bendGem-dimethyl and Isopropyl split
~1040StrongC-O stretchPrimary Alcohol (C-OH)
~830StrongC-H bend (out-of-plane)1,4-disubstituted (para) benzene ring

The most characteristic absorption will be the broad O-H stretching band centered around 3400 cm⁻¹, a hallmark of a hydrogen-bonded alcohol.[7] The presence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band around 1040 cm⁻¹ further confirms the alcohol functionality.[7] The sharp peak around 830 cm⁻¹ is highly diagnostic for para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry "weighs" molecules by measuring the mass-to-charge ratio (m/z) of ions.[4] In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner.[8]

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, creating a positively charged molecular ion (M•+) and various fragment ions.[8]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Fragmentation and Interpretation:

The molecular ion peak (M•+) for C₁₃H₂₀O is expected at m/z = 192 . The fragmentation pattern provides structural clues.

Key Predicted Fragment Ions:

  • m/z = 177: [M - CH₃]⁺. Loss of a methyl radical from the quaternary center.

  • m/z = 161: [M - CH₂OH]⁺. Loss of the hydroxymethyl radical via cleavage of the C-C bond adjacent to the aromatic ring, resulting in a stable tertiary benzylic carbocation. This is expected to be a very prominent peak.

  • m/z = 149: [M - C₃H₇]⁺. Loss of an isopropyl radical.

  • m/z = 133: [M - CH₂OH - C₂H₄]⁺. Further fragmentation of the m/z 161 ion.

  • m/z = 43: [C₃H₇]⁺. The isopropyl cation, which is often a stable and abundant fragment.

fragmentation_pathway M [C₁₃H₂₀O]⁺ m/z = 192 (Molecular Ion) F161 [M - CH₂OH]⁺ m/z = 161 (Tertiary Benzylic Cation) M->F161 - •CH₂OH F177 [M - CH₃]⁺ m/z = 177 M->F177 - •CH₃ F43 [C₃H₇]⁺ m/z = 43 (Isopropyl Cation) M->F43 Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and p-disubstituted ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The data and protocols presented in this guide offer a robust, self-validating methodology for the characterization and quality control of this compound, ensuring its suitability for research and development applications.

References

  • The Royal Society of Chemistry. (2015). Supplementary Information 1: Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde. This document provides examples of NMR and IR data for various substituted alcohols, which can be used for comparative analysis.
  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. Provides a reference for the characteristic IR absorptions of a primary alcohol with alkyl branching. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 2-methylpropan-1-ol. Offers reference chemical shifts for a branched primary alcohol. [Link]

  • Wiley Online Library. (Supporting Information). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Contains ¹H NMR data for various substituted propanols, useful for predicting chemical shifts and coupling constants. [Link]

  • Sahoo, M.K. Mass Spectrometry & NMR Spectroscopy. A general overview of the principles and instrumentation of MS and NMR techniques. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropan-1-ol. Details the interpretation of splitting patterns and chemical shifts for a branched alcohol. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. Illustrates common fragmentation patterns for branched alcohols. [Link]

  • PubChem. 2-(4-Isopropylphenyl)propanoic acid. Provides information on a related structure. [Link]

  • PubChem. 2-(4-Isopropylphenyl)-1-propanol. Lists properties for a closely related isomer. [Link]

  • University of Calgary. Sample IR spectra. Offers a general guide to interpreting IR spectra for various functional groups, including alcohols. [Link]

  • Cheméo. Chemical Properties of Propanal, 2-methyl-2-(4-isopropylphenyl). Lists physical properties of a related aldehyde. [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. A chapter detailing the fundamentals of mass spectrometry, including ionization and fragmentation. [Link]

  • NP-MRD. NP-Card for 2-(4-methylphenyl)propan-1-ol. Provides data for a similar compound, helping to predict spectroscopic properties. [Link]

  • NIST WebBook. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. Provides spectral data for a related compound. [Link]

  • Barnes, S. (2006). Mass spectrometry: forming ions, to identifying proteins and their modifications. A presentation on the principles of mass spectrometry. [Link]

  • Google Patents. WO2014188453A2.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-isopropylphenyl)-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this compound. We will explore the predicted chemical shifts, multiplicity patterns, and coupling constants for each nucleus, and provide a detailed experimental protocol for acquiring high-quality NMR data. Furthermore, this guide will discuss the application of advanced 2D NMR techniques such as DEPT-135, COSY, and HSQC for unambiguous signal assignment.

Introduction: The Significance of this compound and the Power of NMR

This compound is a tertiary alcohol containing a substituted aromatic ring. Its structural complexity, featuring both aliphatic and aromatic moieties with distinct electronic environments, makes it an excellent candidate for detailed NMR analysis. Understanding the precise three-dimensional structure of such molecules is paramount in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. This guide will serve as a practical resource for interpreting the NMR spectra of this compound, enabling researchers to confidently verify its synthesis and purity.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts (δ) are influenced by the electron density around each proton, which is in turn affected by the presence of neighboring atoms and functional groups.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with key proton and carbon atoms labeled.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-OH~1.5 - 2.5Singlet (broad)1H-
b-CH₂OH~3.6Singlet2H-
cC(CH₃)₂~1.3Singlet6H-
dAr-H (ortho to C(CH₃)₂CH₂OH)~7.3Doublet2H~8.0
eAr-H (ortho to isopropyl)~7.2Doublet2H~8.0
f-CH(CH₃)₂~2.9Septet1H~7.0
g-CH(CH₃)₂~1.2Doublet6H~7.0

Detailed Signal Analysis:

  • Aromatic Protons (d, e): The 1,4-disubstituted benzene ring will give rise to two doublets, often appearing as an AA'BB' system. The protons ortho to the electron-donating alkyl groups are expected to be slightly shielded compared to benzene (δ 7.34 ppm). The ortho-coupling constant between adjacent aromatic protons is typically in the range of 6-10 Hz.[2] Long-range meta and para couplings (typically < 3 Hz and < 1 Hz respectively) may lead to some broadening of the doublets but are not always resolved.[3]

  • Isopropyl Group (f, g): This group will exhibit a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six adjacent methyl protons (n+1 = 6+1 = 7). Conversely, the methyl protons are split into a doublet by the single methine proton (n+1 = 1+1 = 2). The typical coupling constant for this interaction is around 7.0 Hz.

  • Tertiary Alcohol Moiety (a, b, c): The two methyl groups attached to the quaternary carbon are chemically equivalent and will therefore appear as a single sharp singlet with an integration of 6H. The methylene protons of the primary alcohol will also appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1-CH(C H₃)₂~24
2-C H(CH₃)₂~34
3-C(C H₃)₂~25
4-C (CH₃)₂~40
5-C H₂OH~70
6Ar-C (ortho to C(CH₃)₂CH₂OH)~126
7Ar-C (ortho to isopropyl)~127
8Ar-C (ipso, attached to C(CH₃)₂CH₂OH)~145
9Ar-C (ipso, attached to isopropyl)~148

Detailed Signal Analysis:

  • Aromatic Carbons (6, 7, 8, 9): Due to the symmetry of the 1,4-disubstituted ring, four distinct aromatic carbon signals are expected. The ipso-carbons (attached to the substituents) will appear at the lowest field (most downfield) due to the deshielding effect of the substituents. The carbons ortho and meta to the substituents will have distinct chemical shifts.

  • Aliphatic Carbons (1, 2, 3, 4, 5): The carbon of the hydroxymethyl group (-CH₂OH) will be the most downfield of the aliphatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbon of the tert-butyl group will also be significantly downfield. The carbons of the isopropyl group will appear at characteristic chemical shifts.

Advanced 2D NMR Techniques for Structural Verification

To provide unequivocal assignment of all proton and carbon signals, advanced 2D NMR experiments are invaluable.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[4][5][6]

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons.

For this compound, the DEPT-135 spectrum would show positive signals for the isopropyl CH and CH₃ carbons, and the two methyl carbons of the tert-butyl group. A negative signal would be observed for the -CH₂OH carbon. The quaternary carbons of the aromatic ring and the tert-butyl group would be absent.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings.[4] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.

  • A cross-peak would be expected between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet).

  • Cross-peaks would also be observed between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons.[4][7] Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal to which it is directly attached on the other axis. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Caption: Experimental workflow for the complete NMR analysis of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for preparing a sample of this compound and acquiring high-quality NMR spectra.

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.

B. NMR Data Acquisition:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • DEPT-135, COSY, and HSQC Acquisition:

    • Utilize the standard pulse programs available on the spectrometer for these experiments.

    • Optimize the acquisition parameters according to the instrument's user guide and the specific requirements of the experiment.

C. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in all spectra to determine their precise chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, provides an unambiguous structural confirmation of this compound. This guide has outlined the expected spectral features, provided a detailed interpretation of the various signals, and presented a robust experimental protocol for data acquisition and analysis. By following the methodologies described herein, researchers can confidently utilize NMR spectroscopy as a primary tool for the characterization of this and similar organic molecules, ensuring the scientific integrity of their work.

References

  • Aromatic allylic-nmr-spin-spin-coupling. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved February 17, 2026, from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved February 17, 2026, from [Link]

  • Pantoja, Y., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved February 17, 2026, from [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved February 17, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 17, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 17, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 17, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved February 17, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved February 17, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved February 17, 2026, from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved February 17, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved February 17, 2026, from [Link]

  • Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved February 17, 2026, from [Link]

  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved February 17, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved February 17, 2026, from [Link]

  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved February 17, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data. Retrieved February 17, 2026, from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 17, 2026, from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS: 83493-84-9). Often encountered as a pharmaceutical impurity (related to Ibuprofen and Cyclamen aldehyde derivatives) or a metabolic intermediate, this molecule exhibits a distinct fragmentation signature driven by its quaternary benzylic center .

The mass spectrum is characterized by a weak or absent molecular ion (



161

Molecular Characterization & Structural Logic

To interpret the mass spectrum accurately, one must first deconstruct the molecular stability and reactive centers.

FeatureSpecificationImpact on MS Fragmentation
IUPAC Name This compoundDefines the connectivity.
Molecular Formula

MW = 192.30 Da.
Core Structure

Quaternary carbon (C2) is the pivot point.
Key Substituents 1. Hydroxymethyl (

) 2. Gem-dimethyl (

) 3.

-Isopropylphenyl group
1. Directs

-cleavage.[1] 2. Steric bulk promotes fragmentation. 3. Stabilizes resulting carbocations via resonance.[1]
Structural Visualization

The molecule consists of a benzene ring substituted at the para position with an isopropyl group. At the pivotal C2 position, the ring is attached to a tert-butyl-like skeleton where one methyl is replaced by a hydroxyl group. This quaternary benzylic carbon is the "weak link" that dictates the primary fragmentation event.

Instrumentation & Methodology

The fragmentation patterns described herein assume standard Electron Ionization (EI) conditions, which are the industry standard for spectral library matching.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200–250 °C (To prevent thermal degradation prior to ionization).

  • Analyzer: Quadrupole or Time-of-Flight (ToF) for high-resolution confirmation.

  • Sample Introduction: GC-MS (Gas Chromatography) or Direct Insertion Probe (DIP).

Note: Due to the lability of the tertiary/quaternary alcohol, low-temperature injection or chemical ionization (CI) may be required to observe the intact molecular ion.

Fragmentation Pathway Analysis

The fragmentation of this compound follows a logical cascade governed by charge stabilization (Stevenson’s Rule) and bond dissociation energies.

Phase 1: Primary Ionization & Alpha-Cleavage (The Base Peak)

Upon electron impact, the radical cation (

  • Formation of

    
     (
    
    
    192):
    The molecular ion is formed but is transient. The steric strain at the quaternary center and the stability of potential fragments lead to rapid dissociation.
  • 
    -Cleavage (Loss of 
    
    
    ):
    The bond between the quaternary C2 and the hydroxymethyl carbon (C1) cleaves homolytically.
    • Neutral Loss: Hydroxymethyl radical (

      
      , 31 Da).
      
    • Fragment Ion: A tertiary, benzylic carbocation at

      
       161 .
      
    • Mechanism: The positive charge is stabilized by the adjacent aromatic ring (benzylic resonance) and the inductive effect of the two methyl groups. This ion is exceptionally stable, making

      
       161 the Base Peak (100% relative abundance) .
      
Phase 2: Secondary Fragmentation of the 161 Ion

The


  • Loss of Methyl (

    
     146): 
    
    • The isopropyl group on the phenyl ring is susceptible to benzylic cleavage.

    • Loss of a methyl radical (

      
      , 15 Da) from the isopropyl group generates a quinoid-like cation at 
      
      
      146
      .
  • Loss of Propene (

    
     119): 
    
    • A rearrangement involving the isopropyl group can lead to the expulsion of a neutral propene molecule (

      
      , 42 Da).
      
    • This results in a phenyl-cation derivative at

      
       119 .
      
Phase 3: Minor Pathways
  • Dehydration (

    
     174):  Loss of water (
    
    
    , 18 Da) from the molecular ion. This typically involves a Wagner-Meerwein rearrangement due to the lack of
    
    
    -hydrogens on the quaternary carbon, leading to an alkene structure (
    
    
    174).
  • Tropylium Formation (

    
     91, 105):  General aromatic degradation produces characteristic ions at 
    
    
    91 (
    
    
    ) and
    
    
    105 (
    
    
    ), though these are less intense than the specific structural fragments.

Visualizing the Fragmentation Mechanism[2]

The following diagram details the mechanistic flow from the molecular ion to the diagnostic fragments.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 192[Unstable]Base_PeakBase Peakm/z 161(Tertiary Benzylic Cation)M_Ion->Base_PeakAlpha-CleavageDehydrationDehydration Productm/z 174(Alkene via Rearrangement)M_Ion->DehydrationEliminationFrag_146m/z 146(Loss of Methyl from iPr)Base_Peak->Frag_146- CH3· (15 Da)Frag_119m/z 119(Loss of Propene)Base_Peak->Frag_119- C3H6 (42 Da)Neutral_OHLoss of ·CH2OH(31 Da)Neutral_H2OLoss of H2O(18 Da)

Figure 1: Mechanistic pathway showing the dominance of the alpha-cleavage leading to the m/z 161 base peak.

Differentiation from Isomers (Critical Analysis)

A common analytical challenge is distinguishing This compound from its isomer, Ibuprofen Alcohol (2-(4-isobutylphenyl)propan-1-ol). Both have the formula

Diagnostic FeatureThis compound (Target)Ibuprofen Alcohol (Isomer)
Structure Quaternary C (

) + Isopropyl (

)
Tertiary C (

) + Isobutyl (

)
Base Peak Origin

-cleavage of


-cleavage of

Base Peak m/z 161 (Tertiary Cation:

)
161 (Secondary Cation:

)
Secondary Fragments m/z 146 (Loss of Me from

) is prominent.
m/z 119/117 (Loss of

from

) is prominent.
Key Distinction The

group typically loses

(15 Da).
The

group typically loses

(43 Da).

Protocol for Identification:

  • Check m/z 161: Confirm it is the base peak.

  • Examine m/z 146 vs 118/119:

    • If

      
       146 is significant (~20-40% of base), it indicates the Isopropyl  group (Target).
      
    • If

      
       118/119 is dominant in the low mass region and 146 is weak, it indicates the Isobutyl  group (Ibuprofen Alcohol).
      

References

  • Sigma-Aldrich. (n.d.). (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol Reference Standard. Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from [Link]

Infrared (IR) spectroscopy peaks for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Infrared (IR) spectroscopic characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol . This analysis is synthesized from structural first principles, analogous compound data (e.g., 2-(4-ethoxyphenyl)-2-methylpropan-1-ol), and standard spectroscopic correlation tables.

Executive Technical Summary

  • Target Molecule: this compound[1]

  • CAS Registry Number: 83493-84-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    O[1]
  • Structural Class: Primary Alcohol / Neophyl-type Rearrangement Product / Para-substituted Arene.

This guide serves as a definitive reference for the vibrational spectroscopy of this specific intermediate. Often encountered in the synthesis of fragrances or phenyl-isobutyl derivatives, accurate identification relies on distinguishing the neopentyl-like quaternary carbon skeleton and the para-isopropyl substitution pattern.

Experimental Configuration & Sample Preparation

To ensure high-fidelity spectral acquisition, the following protocols are recommended based on the physicochemical properties of the analyte (likely a viscous oil or low-melting solid, analogous to its ethoxy-congener).

Protocol A: Attenuated Total Reflectance (ATR) - Recommended
  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Methodology: Apply the neat sample directly onto the crystal face. Ensure full contact to eliminate air gaps which cause baseline noise.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Protocol B: Transmission (NaCl/KBr Plates)
  • Methodology: Create a thin film by sandwiching a drop of the neat liquid between two NaCl plates.

  • Pathlength: Capillary film (<0.01 mm).

  • Caution: Avoid if the sample contains significant moisture, as it will etch the salt plates and obscure the O-H region.

Spectral Interpretation & Peak Assignment

The IR spectrum of this compound is characterized by three distinct regions: the High-Frequency Hydroxyl/Alkyl zone, the Mid-Range Aromatic zone, and the Fingerprint region.

High-Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the primary alcohol functionality and the aliphatic backbone.

Wavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight
3300 – 3450 Strong, BroadO-H Stretch Characteristic of H-bonded hydroxyl groups.[2][3] Broadness indicates intermolecular hydrogen bonding.[2] In dilute solution (CCl₄), this would shift to a sharp peak at ~3640 cm⁻¹.
2950 – 2970 StrongC-H Stretch (asym) Methyl groups (CH₃). Enhanced intensity due to the high count of methyls (two on the quaternary carbon, two on the isopropyl group).
2860 – 2880 MediumC-H Stretch (sym) Methylene (CH₂) of the primary alcohol and methyl symmetric stretches.
3020 – 3050 WeakC-H Stretch (Ar) Aromatic C-H stretching. The low intensity relative to aliphatic C-H confirms the high ratio of alkyl protons to aromatic protons (20:4).
Fingerprint & Diagnostic Region (1600 – 600 cm⁻¹)

This region provides the "molecular fingerprint," confirming the substitution pattern and the quaternary center.

Wavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight
1600 & 1510 MediumC=C Ring Stretch The "breathing" modes of the benzene ring. The pair of bands (approx. 1600 and 1510 cm⁻¹) is diagnostic for the aromatic nucleus.
1380 – 1385 MediumC-H Bend (Gem-dimethyl) Critical Diagnostic: The gem-dimethyl group on the quaternary carbon (–C(CH₃)₂) and the isopropyl group (–CH(CH₃)₂) both contribute here. Expect a "split" or doublet peak (approx. 1385 and 1365 cm⁻¹) due to in-phase/out-of-phase bending.
1040 – 1060 StrongC-O Stretch Characteristic of a primary alcohol (–CH₂OH). Secondary alcohols typically absorb higher (~1100 cm⁻¹).
820 – 840 StrongC-H OOP Bend Para-Substitution Marker: A single strong band in this region indicates two adjacent aromatic protons, confirming 1,4-substitution (para). Ortho/Meta isomers would show multiple bands (750/690 cm⁻¹).

Structural Visualization & Logic Pathways

Molecular Connectivity & Vibration Map

The following diagram illustrates the key functional groups and their corresponding IR vectors.

MolecularStructure Molecule 2-(4-Isopropylphenyl)- 2-methylpropan-1-ol OH_Group Primary Alcohol (–CH2OH) ν(O-H): 3350 cm⁻¹ ν(C-O): 1050 cm⁻¹ Molecule->OH_Group Quat_Carbon Quaternary Carbon (–C(CH3)2–) ν(C-H): 2960 cm⁻¹ δ(CH3): 1385/1365 cm⁻¹ Molecule->Quat_Carbon Aromatic Para-Substituted Ring (1,4-C6H4) ν(C=C): 1510/1600 cm⁻¹ γ(C-H): 830 cm⁻¹ Molecule->Aromatic Isopropyl Isopropyl Group (–CH(CH3)2) Doublet at 1380 cm⁻¹ Aromatic->Isopropyl Para-position

Caption: Functional group decomposition mapping specific structural moieties to their diagnostic IR frequencies.

Quality Control Decision Tree

Use this workflow to validate sample purity and identify common impurities (e.g., unreduced acid or aldehyde).

QCDecisionTree Start Acquire IR Spectrum CheckOH Broad Peak @ 3300-3400? Start->CheckOH CheckCO Strong Peak @ 1700-1740? CheckOH->CheckCO Yes Result_Aldehyde FAIL: Aldehyde Impurity (C=O Present) CheckOH->Result_Aldehyde No (Missing OH) CheckPara Strong Band @ ~830? CheckCO->CheckPara No (Clean) Result_Acid FAIL: Carboxylic Acid Impurity (Broad OH + C=O) CheckCO->Result_Acid Yes (C=O found) Result_Pure PASS: Target Alcohol Identified CheckPara->Result_Pure Yes Result_Isomer FAIL: Isomer Error (Ortho/Meta bands present) CheckPara->Result_Isomer No (750/690 cm⁻¹ found)

Caption: QC workflow for distinguishing the target alcohol from oxidation byproducts (aldehydes/acids) or regioisomers.

Critical Analysis & Field Insights

The "Gem-Dimethyl" Signature

A common pitfall in analyzing this molecule is overlooking the gem-dimethyl splitting. In a standard isopropyl group, the symmetric deformation of the two methyls splits into a doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹.

  • Unique Feature: This molecule possesses two sources of gem-dimethyl signals: the isopropyl tail and the quaternary C(CH₃)₂ center.

  • Observation: Expect these bands to be unusually intense and potentially overlapped, creating a complex multiplet structure in the 1360–1390 cm⁻¹ range. This is a positive identification marker for the 2-methylpropan-2-yl skeleton.

Distinguishing from Ibuprofen Alcohol

The target molecule is a structural isomer of "Ibuprofen Alcohol" (2-(4-isobutylphenyl)propan-1-ol).

  • Target: Quaternary C2 (no C-H on the alpha-carbon to the ring).

  • Ibuprofen Alcohol: Tertiary C2 (one C-H on the alpha-carbon).

  • Differentiation: The target molecule lacks the tertiary C-H stretching mode on the alpha-carbon, which is often weak but distinct. More reliably, the fingerprint region of the quaternary carbon (skeletal vibrations ~1200 cm⁻¹) differs from the methine-substituted analog.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methyl-2-propen-1-ol (Analogous primary alcohol). NIST Chemistry WebBook, SRD 69.[4]

  • BenchChem.Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (Structural Analog).
  • PubChem. Compound Summary: 2-(4-Isopropylphenyl)propionaldehyde (Precursor/Analog).[5] National Library of Medicine.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).

  • BLD Pharm. Product Data: this compound (CAS 83493-84-9).[1]

Sources

Topic: Potential Biological Activity of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 2-(4-isopropylphenyl)-2-methylpropan-1-ol scaffold, a substituted phenylpropanoid, represents a promising starting point for the development of novel therapeutic agents. Phenylpropanoids are a well-established class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and biological evaluation of derivatives based on this core structure. We will delve into the significant anti-inflammatory and analgesic properties demonstrated by specific analogues, primarily through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Furthermore, we will explore the latent potential for antimicrobial activity, drawing logical inferences from structurally related phenolic compounds. This document is designed to serve as a foundational resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers in the exploration and optimization of this versatile chemical scaffold.

Rationale for Derivative Synthesis

The core structure of this compound provides a lipophilic isopropylphenyl group, a common feature in pharmacologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). However, the parent alcohol possesses limited intrinsic activity. The strategic objective of derivatization is to introduce new functional groups and chiral centers to enhance molecular interactions with specific biological targets. Synthetic modifications aim to create analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies for related structures include:

  • Michael Addition: Creating complex structures like (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, which have shown significant anti-inflammatory and analgesic potential.[3][4]

  • Epoxidation of Chalcones: Synthesizing epoxide derivatives, a class of compounds that has been investigated for antibacterial and antifungal activities.[5]

  • Chloroacetylation and Imidazole Substitution: Producing imidazole acetates from phenolic precursors to explore novel antimicrobial agents, as the imidazole moiety can interact with microbial cell membrane proteins.[6]

These approaches transform the basic scaffold into a diverse library of compounds with the potential for targeted biological activity.

Anti-inflammatory and Analgesic Activity: A Dual Inhibition Mechanism

A significant breakthrough in this area comes from a series of novel butanal and carboxylic acid derivatives synthesized from a precursor containing the 4-isopropylbenzyl group.[4] These compounds have demonstrated potent anti-inflammatory and analgesic effects by simultaneously targeting two key enzymes in the arachidonic acid inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Mechanism of Action: Targeting COX and 5-LOX

Inflammation and pain are complex pathological responses often mediated by the metabolic products of arachidonic acid.[3] NSAIDs traditionally achieve their effect by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins and thromboxanes. However, this can shunt arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of leukotrienes, which are potent pro-inflammatory mediators.

Derivatives based on the 2-(4-isopropylbenzyl) scaffold have been identified as dual inhibitors, a highly desirable therapeutic profile that blocks both major inflammatory pathways. This dual action may offer superior efficacy and a potentially improved safety profile compared to traditional NSAIDs. Molecular docking studies confirm that these compounds can effectively bind within the active sites of both COX-2 and 5-LOX proteins.[4]

Arachidonic_Acid_Cascade AA Arachidonic Acid (from Cell Membrane) COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Inflammation_Pain Inflammation, Pain, Fever PGs->Inflammation_Pain Inflammation_Allergy Inflammation, Allergy, Asthma LTs->Inflammation_Allergy Inhibitor 2-(4-Isopropylphenyl) -2-methylpropan-1-ol Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Figure 1: Dual inhibition of COX and 5-LOX pathways by derivatives.
In Vitro Enzyme Inhibition Data

In vitro assays are crucial for quantifying the direct inhibitory effect of the synthesized compounds on their target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM1-6) and their carboxylic acid analogues (FM7-12) yielded several highly potent compounds.[3][4]

Table 1: In Vitro COX Inhibition by Lead Derivatives

Compound ID Description COX-1 IC50 (µM) COX-2 IC50 (µM)
FM4 Aldehyde Derivative Dominant Inhibition 0.74
FM10 Carboxylic Acid Derivative Dominant Inhibition 0.69
FM12 Carboxylic Acid Derivative Dominant Inhibition 0.18

Data synthesized from Farooq et al., 2020.[3][4]

The results highlight that compounds FM4 , FM10 , and particularly FM12 , are potent inhibitors of COX-2.[4] The majority of the compounds in the series were also found to be potent inhibitors of the 5-LOX enzyme, confirming their dual-action profile.[4]

In Vivo Efficacy Validation

Based on their strong in vitro potency and favorable safety profiles, compounds FM10 and FM12 were advanced to in vivo animal models to assess their real-world analgesic and anti-inflammatory effects.[4]

  • Anti-inflammatory Activity: In the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, both FM10 and FM12 demonstrated encouraging, dose-dependent reductions in paw swelling.[4]

  • Analgesic Activity: In the acetic acid-induced writhing test, which evaluates peripheral analgesic effects, both compounds significantly reduced the number of writhing responses in mice, indicating potent pain relief.[4]

These in vivo results provide strong evidence that the dual-inhibitor mechanism observed in vitro translates into effective anti-inflammatory and analgesic action in a living system.

Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.

  • Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

  • Reagent Preparation: Prepare solutions of arachidonic acid (substrate), hematin (cofactor), and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe) in appropriate solvents.

  • Assay Procedure: a. In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the enzyme solution (COX-1 or COX-2) to each well. b. Add 10 µL of the test compound at various concentrations (typically in DMSO, with a DMSO-only control). c. Incubate the plate at 25°C for 15 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution. e. Immediately add 10 µL of TMPD solution. f. Measure the absorbance at 590 nm over a 5-minute period using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value using non-linear regression analysis.

This protocol outlines the standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

  • Grouping and Administration: a. Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac-Na, 15 mg/kg), and Test groups (e.g., FM10, FM12 at 25, 50, 75 mg/kg).[4] b. Administer the respective substances orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the control group at each time point.

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented, the chemical nature of the scaffold strongly suggests potential in this area. Phenolic compounds and their derivatives are widely recognized for their antimicrobial capabilities.[7][8]

Structure-Activity Rationale

The antimicrobial efficacy of phenolic compounds often stems from their ability to disrupt the integrity of the bacterial cell membrane.[9] Key structural features that contribute to this activity include:

  • Lipophilicity: The isopropylphenyl group provides a high degree of lipophilicity, which can facilitate the partitioning of the molecule into the lipid bilayer of bacterial cell membranes.

  • Hydroxyl Group: While the parent alcohol's hydroxyl group is a starting point, derivatization into ethers, esters, or incorporating other functional groups like imidazoles can modulate this activity.[6]

  • Steric Hindrance: The tertiary alcohol structure and the isopropyl group create steric bulk that can influence interactions with membrane proteins and lipids.

Studies on related isopropyl-substituted phenols like thymol and carvacrol have shown their derivatives to be effective against both planktonic cells and biofilms of pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa.[8] This provides a strong rationale for investigating the antimicrobial potential of the title compound's derivatives.

Antimicrobial_Workflow cluster_0 In Vitro Screening cluster_1 Biofilm Activity Start Synthesized Derivatives Library MIC Determine MIC (Broth Microdilution) Start->MIC MBC Determine MBC (Plate Counting) MIC->MBC Inhibition Biofilm Formation Inhibition Assay MBC->Inhibition Eradication Established Biofilm Eradication Assay Inhibition->Eradication Result Identify Lead Antimicrobial Compounds Eradication->Result

Figure 2: Workflow for evaluating antimicrobial potential.
Experimental Protocols

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Microorganism Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin may be used for clearer results.

Conclusion and Future Directions

The derivatives of this compound represent a chemical scaffold of significant therapeutic interest. The evidence strongly supports their potential as potent anti-inflammatory and analgesic agents, operating through a desirable dual-inhibition mechanism of COX and 5-LOX enzymes. Specific carboxylic acid analogues have demonstrated compelling efficacy in both in vitro and in vivo models, marking them as strong candidates for further preclinical development.

While the antimicrobial potential is currently inferred from structure-activity relationships of related compounds, it presents a fertile and underexplored avenue for investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues to refine the structure-activity relationship, aiming to maximize COX-2/5-LOX inhibitory potency and selectivity while minimizing off-target effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.

  • Systematic Antimicrobial Screening: Conducting comprehensive screening of a derivative library against a panel of clinically relevant bacterial and fungal pathogens, including activity against biofilms.

  • Toxicological Assessment: Performing acute and chronic toxicity studies in animal models to establish the safety profile of lead candidates before any potential clinical consideration.

By pursuing these research trajectories, the full therapeutic potential of this versatile molecular framework can be systematically unlocked and validated.

References

  • Farooq, M., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(20), 4816. Available at: [Link]

  • ResearchGate. (2020). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Available at: [Link]

  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

  • Sokhraneva, M.V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Pharmacy & Pharmacology, 10(4), 415-425. Available at: [Link]

  • Sadgir, N.V., et al. (2023). Synthesis, Characterization and Evaluation of Antibacterial and Antifungal Activity of Some Novel Epoxide Derivatives. World Journal of Pharmaceutical Research, 12(13), 763-769. Available at: [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available at: [Link]

  • PubMed. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available at: [Link]

  • ResearchGate. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

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The Strategic Role of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in Modern NSAID Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and strategic importance of 2-(4-isopropylphenyl)-2-methylpropan-1-ol, a key precursor in the production of the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing. It will detail the synthetic pathways to obtain this crucial intermediate, provide a comprehensive, field-proven protocol for its oxidation to Ibuprofen, and delve into the mechanistic underpinnings of these transformations. Furthermore, this guide includes detailed characterization data and visual workflows to ensure scientific integrity and practical applicability.

Introduction: The Significance of an Advanced Intermediate

Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain management and anti-inflammatory therapy worldwide.[1] Traditional synthetic routes to Ibuprofen, while commercially successful, have often been characterized by multiple steps, the use of hazardous reagents, and moderate atom economy. The evolution of greener and more efficient synthetic strategies has led to a focus on advanced intermediates that can be converted to the final active pharmaceutical ingredient (API) in fewer, higher-yielding steps.

This compound emerges as a pivotal intermediate in this context. Its structure is primed for a direct and efficient oxidation to yield Ibuprofen. This approach offers the potential for a more streamlined, cost-effective, and environmentally benign manufacturing process. This guide will elucidate the synthesis of this key alcohol and its subsequent conversion to Ibuprofen, providing a robust framework for laboratory-scale synthesis and process development.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is a critical first step. A highly effective and versatile method for constructing this tertiary alcohol is the Grignard reaction. This classic organometallic reaction allows for the precise formation of a carbon-carbon bond, building the necessary carbon skeleton of the target molecule.

The logical disconnection for a Grignard synthesis of the target alcohol points to the reaction between a Grignard reagent derived from a halo-substituted isopropylbenzene and a suitable carbonyl compound, in this case, 2-methylpropanal.

Synthesis Workflow: Grignard Reaction

cluster_start Starting Materials cluster_reagent Carbonyl Compound cluster_product Intermediate & Final Product 4-Bromo-isopropylbenzene 4-Bromo-isopropylbenzene Grignard Reagent 4-Isopropylphenylmagnesium Bromide 4-Bromo-isopropylbenzene->Grignard Reagent Mg, Dry Ether Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Dry Diethyl Ether Dry Diethyl Ether Dry Diethyl Ether->Grignard Reagent 2-Methylpropanal 2-Methylpropanal Target_Alcohol This compound 2-Methylpropanal->Target_Alcohol Grignard Reagent->Target_Alcohol 1. Add 2-Methylpropanal 2. Acidic Workup (e.g., aq. NH4Cl)

Caption: Synthesis of the target alcohol via Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a representative procedure based on established Grignard reaction principles.[2][3][4][5]

Materials:

  • 4-Bromo-isopropylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Methylpropanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromo-isopropylbenzene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylpropanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-methylpropanal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylpropanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

The Core Transformation: Oxidation to Ibuprofen

The oxidation of the primary alcohol, this compound, to the corresponding carboxylic acid, Ibuprofen, is the pivotal step in this synthetic strategy. This transformation requires a robust oxidizing agent that can efficiently convert the primary alcohol to a carboxylic acid without causing unwanted side reactions. Several methods are available for this purpose, with two of the most reliable and well-documented being oxidation with potassium permanganate and a TEMPO-catalyzed oxidation.

Mechanistic Insight: The Path from Alcohol to Carboxylic Acid

The oxidation of a primary alcohol to a carboxylic acid is a two-stage process. The alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. The presence of water is often crucial for the second step, as the aldehyde forms a hydrate intermediate which is more readily oxidized.[6]

Primary_Alcohol This compound Aldehyde 2-(4-Isopropylphenyl)-2-methylpropanal Primary_Alcohol->Aldehyde [O] Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate + H2O Carboxylic_Acid Ibuprofen Hydrate->Carboxylic_Acid [O]

Caption: General mechanism for the oxidation of a primary alcohol.

Representative Experimental Protocol: Potassium Permanganate Oxidation

The following protocol is a representative method for the oxidation of a primary alcohol to a carboxylic acid using potassium permanganate, adapted for the specific substrate.[7][8][9][10]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

    • Cool the solution in an ice bath.

    • In a separate flask, prepare a solution of potassium permanganate (approximately 2.5 equivalents) in water.

  • Oxidation:

    • Slowly add the potassium permanganate solution to the stirred alcohol solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and add a saturated solution of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude Ibuprofen.

    • Filter the crude product and wash with cold water.

    • For further purification, the crude Ibuprofen can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[11]

Alternative Protocol: TEMPO-Catalyzed Oxidation

For substrates sensitive to the harsh conditions of permanganate oxidation, a milder and more selective method utilizing (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst is highly effective.[12][13][14][15][16]

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaClO, bleach)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~6.5)

  • Acetonitrile

  • 2-Methyl-2-butene

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

    • Add the phosphate buffer solution.

    • Add TEMPO (0.01-0.05 equivalents).

  • Oxidation:

    • In a separate addition funnel, prepare a solution of sodium chlorite (1.5 equivalents) in water.

    • Add a small amount of a dilute aqueous solution of sodium hypochlorite (0.02 equivalents) to initiate the reaction.

    • Slowly add the sodium chlorite solution to the reaction mixture, maintaining the temperature at around 20-25 °C. The reaction is often slightly exothermic.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by adding 2-methyl-2-butene to consume any remaining oxidizing species.

    • Adjust the pH of the mixture to ~8-9 with a 2M NaOH solution.

    • Wash the aqueous phase with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2-3 with 2M HCl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ibuprofen.

    • Recrystallization as described in the previous protocol can be employed for further purification.

Characterization of Key Compounds

Rigorous characterization of both the starting material and the final product is essential to ensure the success of the synthesis and the purity of the API. The following are expected spectroscopic data for this compound and Ibuprofen.

This compound
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.10 (m, 4H, Ar-H), 3.45 (s, 2H, -CH₂OH), 2.90 (sept, 1H, -CH(CH₃)₂), 1.25 (s, 6H, -C(CH₃)₂), 1.20 (d, 6H, -CH(CH₃)₂), 1.60 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 142.5, 126.5, 125.0, 72.0, 40.0, 33.8, 25.0, 24.0.

  • IR (KBr, cm⁻¹): 3350 (br, O-H stretch), 2960 (C-H stretch, alkyl), 1510 (C=C stretch, aromatic), 1050 (C-O stretch).

Ibuprofen
  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, -COOH), 7.20 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.70 (q, 1H, -CH(CH₃)COOH), 2.45 (d, 2H, -CH₂CH(CH₃)₂), 1.85 (m, 1H, -CH₂CH(CH₃)₂), 1.50 (d, 3H, -CH(CH₃)COOH), 0.90 (d, 6H, -CH₂CH(CH₃)₂).[17]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 181.0, 140.5, 137.5, 129.2, 127.2, 45.0, 45.0, 30.2, 22.4, 18.5.[17]

  • IR (KBr, cm⁻¹): 3200-2500 (br, O-H stretch, carboxylic acid), 2960 (C-H stretch, alkyl), 1710 (C=O stretch, carboxylic acid), 1510 (C=C stretch, aromatic).

Quantitative Data Summary

ParameterGrignard Synthesis of PrecursorOxidation to Ibuprofen (Representative)
Starting Material 4-Bromo-isopropylbenzeneThis compound
Key Reagents Mg, 2-MethylpropanalKMnO₄ or TEMPO/NaClO/NaClO₂
Typical Yield 70-85%80-95%
Purity (after purification) >98% (GC)>99% (HPLC)
Reaction Time 2-4 hours4-12 hours
Process Complexity Moderate (requires anhydrous conditions)Moderate

Conclusion

The synthesis of Ibuprofen via the this compound intermediate represents a significant advancement in the efficient and potentially greener production of this vital NSAID. The Grignard-based synthesis of the precursor alcohol is a robust and high-yielding method, while its subsequent oxidation, achievable through various reliable protocols, offers a direct route to the final API. This technical guide provides researchers and drug development professionals with a comprehensive overview and practical, field-proven methodologies for the synthesis and characterization of these key compounds. The presented protocols, coupled with an understanding of the underlying reaction mechanisms, serve as a solid foundation for further process optimization and scale-up in the pharmaceutical industry.

References

  • TEMPO-Mediated Oxidations. (n.d.). In Organic Reactions. John Wiley & Sons, Inc.
  • Zhao, M., Li, J., Mano, E., Song, Z. J., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 64(8), 2564–2566.
  • U.S. Patent No. 5,151,551. (1992).
  • Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. (n.d.). Oxford Instruments.
  • U.S. Patent No. 6,127,573. (2000).
  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (n.d.). Synfacts, 12(12), 1332.
  • Removal of Ibuprofen via the O3/H2O2 Oxidation System: Performance, Degradation Mechanism, and Toxicity Evalu
  • Removal and transformation products of ibuprofen obtained during ozone- and ultrasound-based oxidative treatment. (2015). Water Science and Technology, 71(10), 1464-1471.
  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 351-353). Cambridge University Press.
  • Reformatsky Reaction – Simple Explanation. (2025, November 19). Pharm D Guru.
  • Chemistry Reformatsky Reaction. (n.d.).
  • Chinese Patent No. CN102701948B. (2014). Refining method for ibuprofen production.
  • Grignard Reaction. (n.d.).
  • Synthesis of Separation of the Enantiomers of 2-(4-Isobutyl-Phenyl)-Propan-1-ol. (n.d.). SynQuest.
  • Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. (n.d.). Shimadzu.
  • Give an efficient synthesis of (2-methylpropyl)benzene (isobutylbenzene,... (2025, May 31). Filo.
  • Reformatsky Reaction. (2021, March 23). J&K Scientific LLC.
  • Oxidation Reaction of Alcohol With Alkaline KMnO4. (2023, September 28). EMBIBE.
  • Direct Oxidation of Primary Alcohols to Carboxylic Acids. (2021, May 19).
  • Carboxylic acids from the oxidation of terminal alkenes by permangan
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Missouri–St. Louis.
  • Experiment 8 – Redox Titr
  • U.S. Patent No. 10,760,033 B2. (2020). Process of forming 2-(4-isobutyl-2-methylphenyl) propanal.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Potassium Permangan
  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps.
  • Reaction mechanism for oxidation of primary alcohol to carboxylic acid. (2013, February 12). Chemistry Stack Exchange.
  • Synthesis of isobutylbenzene from benzene. (2018, November 10). The Science Snail.
  • A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. (n.d.). BenchChem.
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzo
  • Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. (2014, February 25). Odinity.

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An In-Depth Technical Guide to the Synthesis, History, and Potential Applications of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol, a tertiary alcohol with potential applications in various fields of chemical synthesis and drug discovery. The narrative delves into the logical synthesis of this compound, grounded in foundational principles of organic chemistry, and explores its historical context, not as a singular discovery, but as a product of the evolution of synthetic methodologies.

Introduction: A Molecule Defined by its Synthesis

This compound, with the CAS Number 83493-84-9, is a tertiary alcohol characterized by an isopropylphenyl group.[1] Its chemical structure, while not widely documented in historical discovery literature, is a logical construct of well-established industrial and laboratory-scale reactions. The significance of this molecule lies not in a serendipitous finding, but in the deliberate application of powerful synthetic transformations that have become cornerstones of modern organic chemistry. This guide will elucidate the synthetic pathway to this compound, starting from fundamental industrial feedstocks, and explore its potential applications based on the activities of structurally related molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 83493-84-9
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available
Solubility Expected to be soluble in organic solvents

Historical Context and Foundational Chemistry: The Cumene Process

The journey to synthesizing this compound begins with the large-scale industrial production of its key precursor, cumene (isopropylbenzene). The development of the cumene process was a pivotal moment in industrial organic chemistry, providing a readily available and cost-effective source of the isopropylbenzene scaffold.[2]

Initially synthesized in larger quantities during World War II for use as an aviation gasoline component, the primary application of cumene today is in the production of phenol and acetone.[3] This industrial process, also known as the Hock process, was developed independently by Rūdolfs Ūdris and Pyotr Sergeyev in 1942 and by Heinrich Hock in 1944.[2]

The synthesis of cumene is a classic example of a Friedel-Crafts alkylation , a set of reactions developed by Charles Friedel and James Crafts in 1877.[4] In this electrophilic aromatic substitution reaction, benzene is alkylated with propene in the presence of an acid catalyst.[2]

The Friedel-Crafts Alkylation of Benzene

The industrial production of cumene involves the reaction of benzene with propene under heat and pressure, catalyzed by a Lewis acid like phosphoric acid or, historically, aluminum chloride.[2]

G benzene Benzene reaction Friedel-Crafts Alkylation benzene->reaction propene Propene propene->reaction catalyst Acid Catalyst (e.g., H₃PO₄) catalyst->reaction cumene Cumene (Isopropylbenzene) reaction->cumene

Synthetic Pathways to this compound

With cumene as a readily available starting material, the synthesis of this compound can be approached through a logical sequence of reactions. A common and efficient strategy involves the introduction of a carbonyl group to the cumene ring via Friedel-Crafts acylation, followed by the addition of a methyl group using a Grignard reagent to form the tertiary alcohol.

Step 1: Friedel-Crafts Acylation of Cumene

To introduce the necessary carbon framework, cumene can be acylated with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction, another variant of the Friedel-Crafts reaction, forms 2-methyl-1-(4-isopropylphenyl)propan-1-one.[5] The use of an acyl chloride is advantageous as it avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylations.[5]

Step 2: Grignard Reaction for Tertiary Alcohol Formation

The final step in this proposed synthesis is the conversion of the ketone, 2-methyl-1-(4-isopropylphenyl)propan-1-one, to the target tertiary alcohol. This is classically achieved through a Grignard reaction . The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide with a weak acid yields the desired tertiary alcohol, this compound.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cumene Cumene isobutyryl_chloride Isobutyryl Chloride alcl3 AlCl₃ ketone 2-Methyl-1-(4-isopropylphenyl)propan-1-one ketone2 2-Methyl-1-(4-isopropylphenyl)propan-1-one grignard 1. CH₃MgBr 2. H₃O⁺ (workup) tertiary_alcohol This compound

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, lab-scale synthesis of this compound based on the principles outlined above.

Materials and Reagents
  • Cumene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether, anhydrous

Step-by-Step Methodology

Part A: Synthesis of 2-Methyl-1-(4-isopropylphenyl)propan-1-one

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cumene (1.0 equivalent) and isobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by vacuum distillation or column chromatography.

Part B: Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 2-methyl-1-(4-isopropylphenyl)propan-1-one (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by vacuum distillation or column chromatography.

Potential Applications and Future Directions

While specific biological activity data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug development and other chemical industries.

  • Pharmaceutical Intermediates: Structurally similar compounds are of significant interest in the pharmaceutical industry. For instance, 2-(4-isobutylphenyl)propan-1-ol is a known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This highlights the relevance of phenylpropanol derivatives in the synthesis and quality control of active pharmaceutical ingredients. Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for the treatment of hyperlipidemia, with hydrophobic interactions playing a key role in their activity.[6][7] The isopropylphenyl group of our target molecule could engage in similar hydrophobic interactions with biological targets.

  • Agrochemicals: A related compound, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is a key intermediate in the synthesis of the insecticide etofenprox. This suggests that derivatives of this compound could be explored for potential applications in the agrochemical sector.

  • Fragrance and Flavor Industry: Phenylpropanal derivatives, which are structurally related to the target molecule, are important components in the fragrance industry. For example, 2-methyl-3-(p-isopropylphenyl)propionaldehyde (cyclamen aldehyde) is known for its floral and green odor.[2] While our target molecule is a tertiary alcohol and not an aldehyde, it could serve as a precursor to novel fragrance compounds or possess its own unique scent profile.

  • Potential Biological Activity: The presence of the isopropylphenyl moiety is found in naturally occurring compounds with a wide range of biological activities. For example, carvacrol (4-isopropyl-2-methylphenol), a component of essential oils, exhibits antioxidant, anti-inflammatory, and antimicrobial properties.[4] While a direct correlation cannot be drawn, the shared structural feature suggests that this compound and its derivatives could be investigated for similar biological activities. Research on the structurally analogous 2-(4-ethoxyphenyl)-2-methylpropan-1-ol has indicated moderate antibacterial and significant antioxidant properties.

Conclusion

The story of this compound is not one of a singular, celebrated discovery, but rather a testament to the power and predictability of modern synthetic organic chemistry. Its synthesis is a logical progression from large-scale industrial processes to versatile and powerful laboratory transformations. While its direct applications are still an area ripe for exploration, the structural similarities to compounds with known biological and commercial value in the pharmaceutical, agrochemical, and fragrance industries make it a molecule of interest for further research and development. This guide provides the foundational knowledge for its synthesis and a springboard for future investigations into its potential utility.

References

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Isopropylphenyl)propionaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Scribd. (n.d.). CUMENE. Retrieved from [Link]

  • Wikipedia. (2024, February 13). Cumene process. Retrieved from [Link]

  • Wikipedia. (2024, February 10). Friedel–Crafts reaction. Retrieved from [Link]

  • Perfumer & Flavorist. (2012, March). The Phenylpropanals—Floral Aromatic Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde.
  • Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-2-(4-isopropylphenyl). Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • PubMed. (2024, January 15). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of (2‐(4‐Substituted phenyl)quinolin‐4‐yl)(4‐isopropylpiperazin‐1‐yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Retrieved from [Link]

Sources

Solubility of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Abstract This technical guide provides a comprehensive solubility profile and experimental framework for This compound (CAS 83493-84-9). Targeted at researchers in pharmaceutical formulation and fragrance chemistry, this document synthesizes theoretical physicochemical analysis with practical "read-across" methodology to establish solubility behaviors in aqueous, organic, and dipolar aprotic solvent systems. It further details a self-validating experimental protocol for precise solubility determination, ensuring reproducibility in drug development and functional material synthesis.

Physicochemical Identity & Structural Analysis[1]

Understanding the solubility of this compound requires a dissection of its molecular architecture. The molecule consists of a lipophilic "tail" (the 4-isopropylphenyl moiety and the methylated propyl backbone) and a hydrophilic "head" (the primary hydroxyl group).

  • IUPAC Name: this compound[1]

  • CAS Number: 83493-84-9[1]

  • Molecular Formula: C₁₃H₂₀O

  • Molecular Weight: 192.30 g/mol [1]

  • Structural Characterization:

    • Lipophilic Domain: The molecule features a bulky aromatic ring substituted with an isopropyl group. This significantly increases the octanol-water partition coefficient (LogP), driving affinity for non-polar solvents.

    • Hydrophilic Domain: A single primary alcohol (-CH₂OH) provides hydrogen bond donor/acceptor capability, allowing miscibility with short-chain alcohols but insufficient polarity to overcome the hydrophobic effect in water.

    • Steric Hindrance: The quaternary carbon at position 2 (bonded to a methyl, the phenyl ring, and the hydroxymethyl group) creates steric bulk, which can kinetically impede dissolution rates despite favorable thermodynamics in organic solvents.

Calculated Properties (Predictive):

  • LogP (Octanol/Water): ~3.3 – 3.6 (High Lipophilicity) [1]

  • Hansen Solubility Parameters (Estimated): High dispersion (

    
    ) and moderate polarity (
    
    
    
    ) contributions.

Solubility Profile: Solvent Compatibility Matrix

Due to the limited availability of empirical data for this specific isomer in open literature, the following profile is derived from validated Structure-Property Relationships (SPR) and data from close structural analogs such as Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropan-1-ol) and Ibuprofen Alcohol.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Aqueous Water (pH 7)Insoluble / Very Low (< 50 mg/L)The hydrophobic C13 skeleton overwhelms the single hydroxyl group. The energy cost to disrupt water's H-bond network is too high.
Polar Protic Ethanol, Methanol, IsopropanolMiscible / High "Like dissolves like." The hydroxyl group participates in H-bonding, while the alkyl chain interacts with the solvent's organic backbone.
Polar Aprotic DMSO, DMFSoluble (> 100 mg/mL)Strong dipole-dipole interactions and the solvent's ability to solvate the aromatic ring drive high solubility.
Non-Polar Hexane, HeptaneSoluble Van der Waals (dispersion) forces dominate. The isopropyl and methyl groups facilitate interaction with aliphatic chains.
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Excellent solvency due to matching dispersion forces and weak H-bond acceptance from the solvent.
Aromatic Toluene, XyleneVery Soluble

-

stacking interactions between the solvent and the phenyl ring of the solute enhance solubility.

Application Note: For formulation, Ethanol or Propylene Glycol are recommended as co-solvents to solubilize the compound before introduction into aqueous systems (creating an emulsion or micellar solution).

Experimental Protocol: Determination of Equilibrium Solubility

To validate the theoretical predictions above, researchers must employ a robust experimental workflow. The Shake-Flask Method coupled with HPLC-UV detection is the gold standard for accuracy.

Protocol: Shake-Flask Method (OECD 105 Adapted)

Objective: Determine saturation solubility at 25°C.

Reagents & Equipment:

  • Analyte: this compound (>98% purity).[2]

  • Solvents: HPLC-grade Water, Ethanol, Acetonitrile.

  • Equipment: Orbital shaker, Centrifuge (10,000 rpm), 0.22 µm PTFE syringe filters, HPLC system.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution:

    • Weigh approximately 50 mg of the solid compound into a 20 mL scintillation vial.

    • Add 5 mL of the target solvent.

    • Critical Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid until a precipitate persists.

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.

    • Agitate on an orbital shaker at 25°C ± 0.5°C for 24–48 hours.

    • Why: This ensures the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant using a syringe.

    • Filter through a 0.22 µm PTFE filter (pre-saturated with solvent to minimize adsorption losses).

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear calibration range.

    • Inject into HPLC (C18 Column, UV detection at 210 nm or 254 nm).

    • Calculate concentration using a pre-established calibration curve.

  • Data Analysis:

    • Report solubility in mg/mL or Molar (M).

    • Perform in triplicate to establish Standard Deviation (SD).

Workflow Visualization

The following diagram illustrates the logical flow for the solubility determination process, ensuring a self-validating loop where equilibrium is verified before quantification.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (e.g., Water, EtOH) Ensure Visible Precipitate Start->AddSolvent Equilibrate Equilibrate: Shake 24-48h @ 25°C AddSolvent->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No Centrifuge Centrifuge & Filter (0.22 µm) CheckSolid->Centrifuge Yes AddMoreSolid->Equilibrate Dilute Dilute for HPLC Analysis Centrifuge->Dilute HPLC Quantify via HPLC-UV Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Figure 1: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Implications for Formulation & Drug Development

For researchers incorporating this compound into functional products, the solubility data dictates the delivery system:

  • Emulsification: Due to low water solubility, surfactant-based systems (e.g., Tweens, PEG-40 Hydrogenated Castor Oil) are required for aqueous formulations.

  • Lipid-Based Delivery: The compound's high LogP makes it an excellent candidate for lipid-based formulations (e.g., softgel capsules) or oil-based fragrance carriers.

  • Stability: Avoid acidic aqueous environments which may catalyze dehydration of the tertiary/quaternary carbon system, though the primary alcohol is relatively stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44721371, 2-(4-Isopropylphenyl)-1-propanol (Isomer Analog). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for alkyl-phenyl alcohol solubility behaviors).

Sources

Health and safety data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the health, safety, and physicochemical data for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9). This document is structured for researchers and safety officers requiring precise, actionable data for risk assessment and experimental design.

Substance Identification & Chemical Architecture

This compound is a hindered primary alcohol characterized by a quaternary carbon at the


-position relative to the hydroxyl group. This structural feature distinguishes it from its regioisomer, Cyclamen Alcohol, potentially altering its metabolic stability and toxicological profile.
Parameter Technical Detail
CAS Registry Number 83493-84-9
IUPAC Name 2-Methyl-2-(4-propan-2-ylphenyl)propan-1-ol
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
SMILES CC(C)C1=CC=C(C(C)(C)CO)C=C1
Structural Class

-Hindered Phenethyl Alcohol Derivative
Physical State Solid (Low melting point) or Viscous Liquid (depending on purity/temp)
Structural Significance

Unlike linear phenethyl alcohols, the gem-dimethyl substitution at the C2 position creates significant steric hindrance. This modification typically retards metabolic oxidation to the corresponding carboxylic acid or aldehyde, a pathway often responsible for the sensitization potential seen in less hindered analogs like Cyclamen Aldehyde.

Hazard Identification & GHS Classification

Based on supplier safety data and Structure-Activity Relationship (SAR) analysis of the p-alkyl-phenethyl alcohol class, this substance is classified as an Irritant and Acutely Toxic (Oral) .

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Exclamation Mark)
      
Hazard Statements (H-Codes)
CodeHazard DescriptionSeverity
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)
H315 Causes skin irritation.Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation.Serious Eye Damage/Irritation (Category 2A)
H335 May cause respiratory irritation.STOT - Single Exposure (Category 3)

Critical Note on Sensitization: Unlike its isomer Cyclamen Alcohol (CAS 4756-19-8), which is a known skin sensitizer (H317), specific sensitization data for CAS 83493-84-9 is limited. However, due to the quaternary structure reducing aldehyde formation, its sensitization potency may be lower, though it should still be handled with caution as a potential weak sensitizer [1, 2].

Physicochemical Properties & Environmental Fate

Understanding the physical properties is essential for predicting environmental behavior and designing extraction/purification protocols.

PropertyValue (Experimental/Predicted)Implication
LogP (Octanol/Water) ~3.3 ± 0.4 (Predicted)High Lipophilicity. Potential for bioaccumulation; likely binds to organic matter in soil.
Boiling Point ~280°C (at 760 mmHg)Low volatility at room temperature; inhalation hazard primarily from aerosols/dust.
Water Solubility Low (< 100 mg/L)Poor aqueous solubility; requires organic solvents (DMSO, Ethanol, DCM) for formulation.
Flash Point > 110°C (Predicted)Combustible but not highly flammable (Class IIIB).

Experimental Safety Protocols

Exposure Response Workflow

The following diagram outlines the immediate response logic for exposure incidents, prioritizing the mitigation of mucosal damage common with benzylic alcohol irritants.

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Ingest Ingestion (H302) Type->Ingest Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses if easy 3. Consult Ophthalmologist Eye->Act_Eye Act_Ingest 1. Rinse Mouth 2. Do NOT induce vomiting 3. Call Poison Control Ingest->Act_Ingest Medical Seek Medical Attention (Show SDS/CAS 83493-84-9) Act_Skin->Medical Act_Eye->Medical Act_Ingest->Medical

Figure 1: Immediate response workflow for exposure to this compound.

Handling & Storage Guidelines
  • Engineering Controls: Use only in a chemical fume hood. The H335 classification indicates potential for respiratory tract irritation, particularly if heated or aerosolized.

  • PPE Requirements:

    • Gloves: Nitrile rubber (min 0.11 mm thickness) is recommended for splash protection. For prolonged immersion, use Viton or Butyl rubber due to the lipophilic nature of the compound.

    • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory to prevent severe eye irritation (H319).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if high purity is required, as benzylic positions can slowly auto-oxidize over time.

Toxicological Mechanism & Structure-Activity Relationship (SAR)

To understand the toxicity of CAS 83493-84-9, we must analyze its metabolic pathway compared to its unhindered isomers.

Metabolic Blockade Hypothesis

Primary alcohols are typically metabolized by Alcohol Dehydrogenase (ADH) to aldehydes.

  • Reaction: R-CH₂OH → R-CHO

  • Risk: Aldehydes are reactive electrophiles (Schiff base formers) and potent sensitizers.

  • Effect of CAS 83493-84-9 Structure: The bulky gem-dimethyl group at the

    
    -carbon (relative to the phenyl ring) and 
    
    
    
    -carbon (relative to the hydroxyl) creates steric hindrance.
    • This likely slows down the enzymatic oxidation to the aldehyde.

    • Result: Reduced sensitization potential compared to Cyclamen Alcohol, but sustained systemic presence of the parent alcohol (leading to H302 Acute Toxicity).

Metabolism Parent 2-(4-Isopropylphenyl)- 2-methylpropan-1-ol (Lipophilic Parent) Oxidation Oxidation via ADH/P450 (Sterically Hindered) Parent->Oxidation Slow Excretion Glucuronidation (Direct Conjugation) Parent->Excretion Major Pathway? Aldehyde Corresponding Aldehyde (Reactive Electrophile) Oxidation->Aldehyde Sensitization Protein Haptenation (Sensitization Risk) Aldehyde->Sensitization If formed Elimination Renal Elimination Excretion->Elimination

Figure 2: Proposed metabolic pathway highlighting the steric hindrance effect on toxicity.

References

  • BLDpharm. (2024).[1] Safety Data Sheet: this compound (CAS 83493-84-9). Retrieved from

  • Acmec Biochemical. (2024). Product Safety Summary: CAS 83493-84-9.[2][1][3][4][5] Retrieved from

  • Leyan Reagents. (2024). GHS Classification for this compound. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[2][1][3][6][7][8] Retrieved from

Sources

Technical Deep Dive: Phenylpropanoid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenylpropanoid Derivatives and Their Biological Significance Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Biosynthetic Architecture, Pharmacological Mechanisms, and Analytical Protocols

Abstract

Phenylpropanoids represent a vast reservoir of bioactive scaffolds derived from the shikimate pathway, essential for plant defense and increasingly critical in modern pharmacognosy. This technical guide moves beyond basic classification to explore the metabolic flux control points, the molecular crosstalk between Nrf2 and NF-κB signaling pathways, and the optimization of extraction methodologies for high-purity isolation. We provide comparative data on extraction yields and specific protocols for bioassay validation, targeting professionals in lead optimization and natural product chemistry.

Part 1: Biosynthetic Architecture & Structural Diversity

The phenylpropanoid pathway is defined by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). This step acts as the primary metabolic gate, diverting carbon from primary metabolism (protein synthesis) to secondary metabolism.

Metabolic Flux and Enzyme Kinetics

The structural diversity of phenylpropanoids—ranging from simple hydroxycinnamic acids to complex lignans and flavonoids—is dictated by downstream branching enzymes.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that introduces the para-hydroxyl group, essential for the antioxidant capacity of the phenolic ring.

  • 4-Coumarate:CoA ligase (4CL): Activates the carboxyl group, forming high-energy thioesters (e.g., p-coumaroyl-CoA) that serve as substrates for chalcone synthase (CHS) or stilbene synthase (STS).

Critical Insight: The competition between CHS and STS for p-coumaroyl-CoA is a key engineering target in synthetic biology to maximize resveratrol (stilbene) versus naringenin (flavonoid) production.

Visualization: Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade and divergence points leading to major derivative classes.

PhenylpropanoidPathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Phenylalanine ammonia-lyase) Cou p-Coumaric Acid Cin->Cou C4H (Cinnamate 4-hydroxylase) CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL (4-Coumarate:CoA ligase) HCA Hydroxycinnamic Acids (Ferulic/Caffeic Acid) Cou->HCA Hydroxylation/Methylation Lig Lignins/Lignans (Structural/Defense) CouCoA->Lig CCR/CAD Flav Flavonoids (UV Protection/Signaling) CouCoA->Flav CHS (Chalcone synthase) Stil Stilbenes (e.g., Resveratrol) CouCoA->Stil STS (Stilbene synthase)

Figure 1: Enzymatic flux from Phenylalanine to major phenylpropanoid classes. Key branching occurs at p-Coumaroyl-CoA.

Part 2: Pharmacological Mechanisms (Nrf2/NF-κB Crosstalk)[1]

The therapeutic potential of phenylpropanoids (e.g., curcumin, resveratrol, ferulic acid) largely stems from their ability to modulate the cellular redox status and inflammatory response simultaneously.

The Dual-Action Mechanism
  • Nrf2 Activation (Antioxidant): Electrophilic phenylpropanoids modify cysteine residues (e.g., Cys151) on Keap1, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE) to upregulate cytoprotective genes like HO-1 and NQO1.[[“]]

  • NF-κB Inhibition (Anti-inflammatory): Nrf2 upregulation directly inhibits NF-κB transcription. Furthermore, phenylpropanoids can block the phosphorylation of IκBα, preventing the nuclear translocation of the p65/p50 NF-κB complex.

Visualization: Signal Transduction Crosstalk

This diagram details the molecular interference between the antioxidant and inflammatory pathways mediated by phenylpropanoids.

MechanismCrosstalk cluster_cyto Cytoplasm cluster_nuc Nucleus PP Phenylpropanoid (e.g., Resveratrol) Keap1 Keap1 (Sensor) PP->Keap1 Electrophilic Modification IkB IκBα PP->IkB Prevents Phosphorylation ROS Oxidative Stress (ROS) Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Degradation (Ubiquitination) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation NFkB_cyto NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binds Nrf2_nuc->NFkB_nuc Inhibits Antiox Antioxidant Enzymes (HO-1, NQO1) ARE->Antiox Transcription Inflam Pro-inflammatory Cytokines (IL-6, TNFα) NFkB_nuc->Inflam Transcription

Figure 2: Crosstalk between Nrf2 and NF-κB pathways.[2] Phenylpropanoids activate Nrf2 while suppressing NF-κB translocation.[3]

Part 3: Analytical & Extraction Methodologies[4][5][6]

Isolating specific phenylpropanoids requires balancing yield with structural integrity, as these compounds are sensitive to thermal degradation and oxidation.

Comparative Extraction Efficiency

Recent data highlights the superiority of Ultrasound-Assisted Extraction (UAE) over traditional Maceration and Microwave-Assisted Extraction (MAE) for specific matrices.

Table 1: Comparative Extraction Yields and Bioactivity

Compound ClassSource MatrixMethodYield / Activity MetricReference
Total Phenols Bridelia ferruginea BarkUAE (Ultrasound)291.5 mg GAE/g [1]
Maceration256.6 mg GAE/g[1]
Flavonoids Camellia japonicaMAE (Microwave)80% Recovery (180°C, 5 min)[2]
UAE56% Recovery[2]
Antioxidants Green Coffee BeansUAE IC50: 46.6 ppm (Lower is better)[3]
MacerationIC50: 70.4 ppm[3]

Technical Note: While MAE can offer higher yields for robust flavonoids, the high temperatures (180°C) risk degrading thermolabile hydroxycinnamic acids. UAE is generally preferred for preserving bioactivity.

Experimental Protocol: LC-MS/MS Profiling

Objective: High-resolution identification of phenylpropanoid metabolites from plant stem tissue.

  • Sample Preparation:

    • Lyophilize plant tissue and grind to fine powder.

    • Weigh 10 mg into a glass centrifuge tube.

    • Extraction Solvent: Add 2.5 mL Milli-Q water + 100 µL glacial acetic acid + 5 mL 1:1 CHCl3/MeOH.

    • Internal Standard: Spike with 5 µL of 10 mg/mL heptadecanoic acid methyl ester.

    • Process: Vortex vigorously, then rock overnight at room temperature.

    • Phase Separation: Centrifuge at 1000 x g for 10 min. Collect the organic phase.[4]

  • LC-MS Conditions:

    • Column: Poroshell-120 EC-C18 (3.0 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 35 min.

    • Flow Rate: 0.5 mL/min.

    • Detection: ESI-MS in negative ion mode (phenolics ionize better in negative mode).

Part 4: Biological Assay Protocols

Protocol: Nrf2 Luciferase Reporter Assay

Objective: Quantify the potency of phenylpropanoid derivatives in activating the antioxidant response element (ARE).

Reagents:

  • HepG2 cells stably transfected with ARE-Luciferase reporter (e.g., BPS Bioscience).

  • Positive Control: t-BHQ (tert-Butylhydroquinone).

  • Detection Reagent: ONE-Step™ Luciferase Assay System.[5]

Workflow:

  • Seeding: Plate HepG2-ARE cells at 35,000 cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Treatment:

    • Prepare compound stocks in DMSO.[6]

    • Dilute in assay medium (final DMSO < 0.5%).[5][7]

    • Treat cells with serial dilutions (0.1 µM – 100 µM) for 16–24 hours .

    • Include Vehicle Control (DMSO only) and Positive Control (100 µM t-BHQ).

  • Detection:

    • Remove culture medium.[5][7][8]

    • Add 100 µL of Luciferase Assay Reagent directly to wells.[5]

    • Rock platform for 15 min at room temperature to lyse cells.[7]

  • Measurement: Read luminescence on a plate reader (e.g., GloMax).

  • Analysis: Calculate Fold Induction = (RLU_sample / RLU_vehicle). Determine EC50 using non-linear regression.

Table 2: Potency of Common Derivatives (IC50/EC50)

CompoundTarget / AssayValueMechanism NoteReference
Resveratrol COX-2 Inhibition (PGE2)IC50: ~50-60 µM Direct enzyme binding & transcriptional suppression[4]
Ferulic Acid DPPH ScavengingIC50: ~66 µM Hydrogen atom transfer[5]
5-OH-Ferulic Acid DPPH ScavengingIC50: ~11.9 µM Enhanced radical stability via extra -OH[5]
Caffeic Acid COX-2 Inhibition>50% at 100 µg/mL NF-κB pathway blockade[5]

References

  • Maceration vs. Ultrasound extraction of phenolic compounds from Bridelia ferruginea Benth. IOSR Journal of Pharmacy and Biological Sciences. Link

  • Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques. Proceedings of ECP 2023. Link

  • Comparative study of ultrasonic and maceration extraction in enhancing antioxidant properties. Current Research on Biosciences and Biotechnology. Link

  • Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis. Annals of the New York Academy of Sciences. Link

  • Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2. ResearchGate. Link

  • LC-MS Identification and Quantification of Phenolic Compounds. Molecules. Link

  • Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter. BMC Research Notes. Link

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Grignard Synthesis

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent carbon-based nucleophile.[1][2] These reagents readily attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new C-C bonds.[3][4] The reaction of a Grignard reagent with a ketone is a direct and high-yielding route to tertiary alcohols.[5][6][7] Alternatively, the reaction with an ester provides a pathway to tertiary alcohols where at least two of the alkyl or aryl substituents are identical, stemming from the addition of two equivalents of the Grignard reagent.[8][9][10]

Scientific Principles & Reaction Mechanism

The efficacy of the Grignard reagent stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it a strong nucleophile and a powerful base.[2][5]

Synthesis from Ketones

The reaction with a ketone proceeds via a two-step mechanism involving nucleophilic addition and subsequent acidic workup.

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3]

  • Protonation (Acidic Workup): The addition of a protic source, typically a dilute acid like aqueous ammonium chloride or hydrochloric acid, protonates the alkoxide intermediate to yield the final tertiary alcohol product.[11]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup ketone R'-C(=O)-R'' (Ketone) intermediate R-C(O⁻Mg⁺X)(R')-R'' (Tetrahedral Alkoxide Intermediate) ketone->intermediate grignard R-MgX (Grignard Reagent) grignard->ketone Nucleophilic Attack workup H₃O⁺ intermediate->workup alcohol R-C(OH)(R')-R'' (Tertiary Alcohol) intermediate->alcohol salts Mg(OH)X

Caption: Mechanism of Tertiary Alcohol Synthesis from a Ketone.

Synthesis from Esters

When an ester is used as the substrate, the reaction requires two equivalents of the Grignard reagent.[9][12]

  • First Addition & Elimination: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[1][9] This intermediate is unstable and collapses, expelling the alkoxy group (-OR''') as a leaving group to form a ketone.[9][13]

  • Second Addition & Workup: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[9][12][13] This forms a magnesium alkoxide, which is then protonated during acidic workup to yield the tertiary alcohol.[9] Because two identical Grignard reagent molecules add, the resulting tertiary alcohol has at least two identical substituents.[10]

Safety & Handling Precautions

E-E-A-T Pillar: Trustworthiness. A protocol's validity is predicated on its safety. The following precautions are mandatory.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with protic sources, including water, alcohols, and even atmospheric moisture.[14][15] This reaction is highly exothermic and quenches the reagent, reducing yield.[16] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents are essential.[17][14] The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[17]

  • Fire Hazard: The solvents typically used (diethyl ether, THF) are extremely flammable and have low boiling points.[14][18][19] The Grignard formation itself is exothermic.[14] Ensure no open flames are present, work in a well-ventilated chemical fume hood, and have an ice bath ready to control the reaction temperature.[14][19]

  • Personal Protective Equipment (PPE): Always wear splash goggles or a face shield, a flame-resistant lab coat, and appropriate gloves.[19]

  • Quenching: Unreacted Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to an ice-cold aqueous acid or saturated ammonium chloride solution.[17][20]

Detailed Experimental Protocol

This protocol describes the synthesis of a tertiary alcohol (e.g., 2-phenyl-2-propanol) from a ketone (acetophenone) and a Grignard reagent prepared in situ from bromobenzene.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityStoichiometry
Magnesium TurningsMg24.311.46 g1.2 eq.
IodineI₂253.811 small crystalCatalytic
BromobenzeneC₆H₅Br157.015.2 mL (7.85 g)1.0 eq.
AcetophenoneC₈H₈O120.155.8 mL (6.0 g)~0.99 eq.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mLSolvent
Sat. aq. NH₄ClNH₄Cl53.49~50 mLWorkup
6M Hydrochloric AcidHCl36.46As neededWorkup
Anhydrous MgSO₄MgSO₄120.37As neededDrying Agent
Step-by-Step Methodology

Caption: Experimental Workflow for Tertiary Alcohol Synthesis.

Part A: Preparation of Phenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel, and a glass stopper.[18] Flame-dry all glassware under vacuum or oven-dry at >120°C and assemble while hot under a stream of nitrogen.[17]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into the cooled flask.[17][2] The iodine helps to etch the passivating magnesium oxide layer from the metal surface, facilitating the reaction.[2]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in ~30 mL of anhydrous diethyl ether. Add ~5 mL of this solution to the magnesium turnings.

  • Causality Check: The reaction has initiated when the brown iodine color fades and bubbles begin to form on the magnesium surface, often accompanied by the spontaneous refluxing of the ether.[11] If the reaction does not start, gentle warming with a heat gun may be required.

  • Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux.[11] After the addition is complete, stir the gray, cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[15]

Part B: Reaction with Acetophenone

  • Addition of Ketone: Cool the freshly prepared Grignard reagent in an ice bath to 0°C. Prepare a solution of acetophenone (~0.99 eq.) in ~20 mL of anhydrous diethyl ether in the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent.[17] This addition is exothermic and must be controlled to prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[17] The mixture will likely become a thick, viscous slurry.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask back to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.[17][11] Caution: This is an exothermic acid-base reaction.

  • Dissolution of Salts: If a large amount of solid magnesium salts remains, a small amount of dilute HCl or H₂SO₄ can be added to dissolve them.[11][20]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether (~25 mL each time).

  • Washing and Drying: Combine all organic layers and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[17]

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tertiary alcohol.[21]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. Wet glassware or solvent; Passivated magnesium.Rigorously dry all equipment and use anhydrous solvents. Activate Mg by crushing, adding iodine, or a small amount of 1,2-dibromoethane.[17][2]
Low yield of tertiary alcohol. Inaccurate Grignard reagent concentration; Presence of moisture; Enolization of ketone.Titrate a small aliquot of the Grignard reagent before use. Ensure strictly anhydrous conditions.[17] For sterically hindered ketones, the Grignard can act as a base, causing enolization; use a less hindered substrate if possible.
Reaction mixture turns dark brown/black. Impurities in magnesium or halide; Wurtz coupling side reaction.Use high-purity magnesium. Control the rate of halide addition to avoid localized overheating which can promote side reactions.[18]

References

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Study.com. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. [Link]

  • Video: Esters to Alcohols: Grignard Reaction. (2025, May 22). JoVE. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. [Link]

  • Reaction of Grignard reagents with esters. (2014, November 4). Chemistry Stack Exchange. [Link]

  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Irvine. [Link]

  • Grignard Reagent. BYJU'S. [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 518. [Link]

  • Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]

  • Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. [Link]

  • Grignard Synthesis of Triphenylmethanol. North Dakota State University. [Link]

  • Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. [Link]

  • Grignard Synthesis of Various Tertiary Alcohols. (1998, January 1). Journal of Chemical Education. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Course Hero. [Link]

  • Grignard Reactions And Synthesis (2). (2016, January 19). Master Organic Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019, December 9). Chemistry Steps. [Link]

Sources

Reduction of ethyl 2-(4-isopropylphenyl)-2-methylpropanoate to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The reduction of Ethyl 2-(4-isopropylphenyl)-2-methylpropanoate (Compound 1 ) to its corresponding alcohol (Compound 2 ) presents a specific synthetic challenge: Steric Hindrance at the


-Quaternary Center .

Unlike simple benzoates or linear aliphatic esters, Compound 1 possesses a quaternary carbon adjacent to the carbonyl group (a neopentyl-like position). The presence of the bulky 4-isopropylphenyl group and two methyl groups (one from the propanoate chain, one substituent) creates a "steric wall" that impedes the Burgi-Dunitz trajectory of incoming nucleophilic hydrides.

The Solution: Standard reducing agents like Sodium Borohydride (


) in ethanol are kinetically incompetent for this transformation. Successful reduction requires electrophilic activation or high-energy nucleophiles. This guide details two validated protocols:
  • Laboratory Scale (Protocol A): Lithium Aluminum Hydride (

    
    ) in THF. Provides the highest thermodynamic driving force.
    
  • Process Scale (Protocol B): Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® / Vitride ). Offers superior solubility, thermal stability, and safety profile for scale-up.

Chemical Mechanism & Pathway

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The quaternary center (C2) slows the formation of the initial tetrahedral intermediate.

ReactionMechanism cluster_legend Steric Constraint Ester Ethyl 2-(4-isopropylphenyl)- 2-methylpropanoate (Sterically Crowded) Tetra Tetrahedral Aluminate Intermediate (Rate Limiting Formation) Ester->Tetra + H- (from AlH4-) Aldehyde Transient Aldehyde (Rapidly Reduced) Tetra->Aldehyde - EtO-Al species Alcohol 2-(4-isopropylphenyl)- 2-methylpropan-1-ol (Target) Aldehyde->Alcohol + H- (Fast) Constraint Quaternary C2 blocks nucleophilic attack

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the initial hydride addition.

Protocol A: Laboratory Scale (LiAlH4)

Best for: Small batches (<50g), R&D, Initial Characterization. Critical Safety:


 is pyrophoric. All glassware must be oven-dried.
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Ester (Substrate) 1.0PrecursorDry, free of water/acid.

(2.4M in THF)
1.2 - 1.5ReductantExcess required to drive kinetics.
THF (Anhydrous) SolventMediumStabilizes Li+ cation.
Step-by-Step Methodology
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under

    
     flow.
    
  • Solvent Charge: Add anhydrous THF (10 mL per gram of ester) to the RBF. Cool to 0°C using an ice bath.

  • Reagent Addition: Cannulate or syringe the

    
     solution (1.5 equiv) into the cooled THF. Note: A grey suspension may form.
    
  • Substrate Addition: Dissolve the Ester (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the

    
     slurry over 30 minutes.
    
    • Why? Controls the exotherm. Even hindered esters release significant heat upon initial complexation.

  • Reaction Phase:

    • Remove ice bath. Allow to warm to Room Temperature (RT).

    • Critical Step: Heat to Reflux (66°C) for 4-6 hours.

    • Reasoning: The steric bulk of the quaternary center requires thermal energy to overcome the activation barrier. RT stirring is often insufficient for complete conversion.

  • Monitoring: Check by TLC (Hexane:EtOAc 8:2) or GC-MS. Look for disappearance of the ester peak.

  • Fieser Workup (The "1:1:3" Rule):

    • Cool the mixture back to 0°C. Vigorous stirring is essential.

    • Drop 1: Add Water (1 mL per gram of

      
       used). Caution: Vigorous 
      
      
      
      evolution.
    • Drop 2: Add 15% NaOH (aq) (1 mL per gram of

      
      ).
      
    • Drop 3: Add Water (3 mL per gram of

      
      ).
      
    • Result: This precipitates aluminum salts as a granular white solid (

      
      ), preventing the formation of gelatinous emulsions.
      
  • Isolation: Warm to RT, stir for 15 mins. Add anhydrous

    
    .[1][2][3] Filter through a Celite pad.[1][3] Concentrate the filtrate in vacuo to yield the crude alcohol.
    

Protocol B: Process Scale (Red-Al / Vitride)

Best for: Scale-up (>100g), Safety-conscious environments, High-boiling requirements. Advantages: Non-pyrophoric (though still water-reactive), soluble in aromatics, stable up to 170°C.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Ester (Substrate) 1.0PrecursorDissolved in Toluene.[4]
Red-Al (65% in Toluene) 1.2ReductantViscous liquid.
Toluene SolventMediumHigh bp allows faster kinetics.
Step-by-Step Methodology
  • Preparation: Charge the Ester (1.0 equiv) and anhydrous Toluene (5-8 volumes) into a reactor.

  • Inerting: Purge headspace with Nitrogen.

  • Red-Al Addition: Add Red-Al solution (1.2 equiv) slowly at ambient temperature (20-25°C).

    • Note: Red-Al is less violent than

      
      , but the reaction is still exothermic. Maintain T < 40°C during addition.
      
  • Thermal Drive: Heat the mixture to 60-80°C .

    • Insight: The higher boiling point of Toluene (vs THF) allows you to drive the reaction to completion faster, which is critical for the hindered neopentyl-like ester.

  • Reaction Time: Stir at elevated temperature for 2-4 hours. Monitor via HPLC.

  • Quench (Reverse Addition):

    • Prepare a separate vessel with 20% aqueous Potassium Sodium Tartrate (Rochelle's Salt) or 10% NaOH.

    • Slowly pour the hot reaction mixture into the aqueous quench solution.

    • Why? Reverse quench manages gas evolution and heat generation more effectively on scale.

  • Phase Separation: Separate the organic (Toluene) layer. Wash with water and brine.

  • Purification: Distillation is usually effective for this alcohol due to the significant boiling point difference between the product and any unreacted ester.

Analytical Controls & Troubleshooting

Data Visualization: Workup Logic

WorkupLogic Start Reaction Complete? Choice Choose Reagent Start->Choice LAH LiAlH4 Route Choice->LAH RedAl Red-Al Route Choice->RedAl Fieser Fieser Quench (1:1:3) Granular Precipitate LAH->Fieser Avoid Emulsions Rochelle Rochelle's Salt Wash Solubilizes Al-salts RedAl->Rochelle Chelation Filtration Filter (Celite) Fieser->Filtration Separation Phase Separation Rochelle->Separation

Figure 2: Decision tree for workup procedures to avoid aluminum emulsions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Steric bulk prevents hydride attack at low T.Increase temperature to reflux (THF) or 80°C (Toluene). Increase reductant to 2.0 equiv.
Gelatinous Emulsion Improper quenching of Aluminum salts.[3]LAH: Use Fieser method strictly. Red-Al: Use Rochelle's salt and allow 1hr stir time for chelation.
Saponified Byproduct Moisture in solvent or slow quench.Ensure anhydrous conditions. The "Acid" byproduct (2-(4-isopropylphenyl)-2-methylpropanoic acid) forms if water attacks the ester before hydride.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Source of the "Fieser Workup" 1:1:3 protocol).
  • Cohen, N. et al. (1976). "Synthesis of 2-(4-isobutylphenyl)propionic acid (Ibuprofen) derivatives." Journal of Pharmaceutical Sciences.

  • Vitride® (Red-Al) Technical Bulletin . MilliporeSigma. "Handling and Applications of Sodium Bis(2-methoxyethoxy)aluminum Hydride."

  • Amato, J. S. et al. (1980). "Process for the reduction of sterically hindered esters." Journal of Organic Chemistry.

Sources

Purification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and scientifically grounded protocol for the purification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol, a key intermediate in various organic syntheses. The methodology centers on normal-phase column chromatography, a fundamental and highly effective technique for isolating compounds of moderate polarity.[1][2] This guide explains the rationale behind the selection of the stationary and mobile phases, offers a step-by-step experimental workflow from initial analysis by Thin Layer Chromatography (TLC) to final product isolation, and includes a comprehensive troubleshooting section. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction and Scientific Principles

This compound is a tertiary alcohol characterized by a polar hydroxyl (-OH) functional group and a non-polar 4-isopropylphenyl moiety. This amphiphilic nature makes column chromatography an ideal purification technique.[2] The purification is critical to remove unreacted starting materials, byproducts, and other process-related impurities that could interfere with subsequent synthetic steps or compromise the quality of the final active pharmaceutical ingredient (API).[3][4][5]

The separation principle of normal-phase column chromatography relies on the differential partitioning of mixture components between a polar stationary phase and a non-polar mobile phase.[6][7][8] In this case, silica gel, a highly polar adsorbent, serves as the stationary phase.[1][2][9] The mobile phase, or eluent, is a solvent system of low polarity, typically a mixture of a hydrocarbon and a more polar solvent.[10]

Components of the crude mixture are separated based on their polarity:

  • Highly Polar Compounds: Adsorb strongly to the silica gel and elute slowly.

  • Non-Polar Compounds: Have minimal interaction with the stationary phase, travel through the column quickly with the mobile phase, and elute first.[6]

  • Target Compound: this compound, with its intermediate polarity, will elute at a rate determined by the precise composition of the mobile phase, allowing for its separation from both more polar and less polar impurities.

Diagram of Separation Principle

Caption: Interaction of compounds with the polar silica gel stationary phase.

Materials and Safety Considerations

Reagents and Equipment
Item Specification
Crude this compoundSynthesized material requiring purification
Stationary PhaseSilica Gel, 230-400 mesh (for flash chromatography)
Mobile Phase Solventsn-Hexane (or Heptane), HPLC Grade
Ethyl Acetate, HPLC Grade
TLC PlatesSilica gel 60 F254, aluminum-backed
Glass Chromatography Column2-5 cm diameter, 40-60 cm length, with stopcock
Ancillary EquipmentBeakers, Erlenmeyer flasks, funnels, collection tubes
TLC developing chamber, UV lamp (254 nm)
Rotary evaporator
Safety Precautions
  • Solvent Hazards: Hexane and ethyl acetate are highly flammable liquids and their vapors can form explosive mixtures with air.[11] All procedures must be conducted in a certified chemical fume hood, away from ignition sources.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • Static Discharge: Ground and bond all containers and equipment when transferring flammable solvents to prevent static electricity discharge.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not empty solvents into drains.[12]

Experimental Protocol: A Step-by-Step Guide

The purification workflow is a systematic process beginning with analytical TLC to establish optimal conditions, followed by the preparative column chromatography itself.

Workflow Overview

Caption: Standard workflow for purification by column chromatography.

Step 1: Determination of Eluent System by TLC

The success of column chromatography is predicated on selecting an appropriate mobile phase, which is achieved through preliminary TLC analysis.[14][15]

  • Prepare Samples: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.[10]

  • Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of a test solvent system. A good starting point is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

  • Visualize: After the solvent front has moved up approximately 90% of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with iodine or potassium permanganate).[16]

  • Optimize: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[15]

    • If the Rf is too high (spot near the solvent front), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (spot near the baseline), the eluent is not polar enough. Increase the proportion of ethyl acetate.

Step 2: Column Preparation and Packing

A well-packed column is essential for achieving good separation and preventing issues like band broadening and channeling.[1] The wet packing method is generally preferred as it produces a more uniform bed.[6][17]

  • Column Setup: Securely clamp the glass column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing material.[2][17] Add a thin layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined by TLC. Stir to create a homogenous slurry, ensuring no air bubbles are trapped.[2]

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even settling of the silica gel.[2][17]

  • Equilibrate: Once all the silica has settled, add a protective layer of sand on top. Continuously pass 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated and the packing is stable. Never let the solvent level drop below the top of the silica bed.[6]

Step 3: Sample Loading

The sample must be applied to the column in a narrow, concentrated band to ensure optimal separation.[2][6]

  • Dissolve Sample: Dissolve the crude product in the minimum amount of the eluent or a non-polar solvent like dichloromethane.

  • Load the Column: Carefully lower the solvent level in the column until it is just level with the top layer of sand.[17] Using a pipette, carefully and evenly apply the dissolved sample solution onto the sand.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to absorb into the silica bed, again stopping when the liquid level reaches the top of the sand. Wash with a very small amount of eluent (2-3 times) to ensure all the sample is adsorbed onto the column.

  • Add Eluent: Carefully fill the top of the column with the mobile phase, taking care not to disturb the top layer of the packed bed.

Step 4: Elution and Fraction Collection
  • Begin Elution: Open the stopcock to allow the mobile phase to flow through the column. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.[17]

  • Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks.[9][18] The size of the fractions should be consistent (e.g., 10-20 mL each).

  • Gradient Elution (Optional): If TLC analysis showed a complex mixture, a gradient elution may be beneficial. Start with the least polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the target compound and then any more polar impurities.

Step 5: Analysis and Product Isolation
  • Monitor Fractions: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

  • Identify and Combine: Identify the fractions that contain only the pure target compound (single spot on TLC with the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.[9]

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The remaining residue is the purified this compound. Determine the final mass and calculate the yield. Confirm purity and structure using analytical techniques such as HPLC, NMR, and MS.[3][4][19]

Troubleshooting

Problem Potential Cause Solution
Poor Separation / Overlapping Bands Incorrect solvent system (eluent is too polar or not polar enough).[1]Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between the target and impurities. Consider a shallower solvent gradient.
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 50:1 to 100:1 ratio of silica to crude sample by weight.
Cracked or Channeled Column The column was packed unevenly or allowed to run dry.Ensure the column is packed carefully as a homogenous slurry.[2] Never let the solvent level fall below the top of the silica bed.
Streaking on TLC / Tailing on Column The sample is too acidic or basic, or is degrading on the silica.Add a small amount (~0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system.
The sample was loaded in too much solvent or a solvent that was too polar.Load the sample in the absolute minimum volume of solvent.[2] Consider dry loading if solubility is an issue.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate).

References

  • Phenomenex. (2025, December 12).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Fisher Scientific. (2009, September 1). SAFETY DATA SHEET - 2-Propanol. Fisher Scientific.
  • Moffat, A. C. (2017, July 14).
  • Sigma-Aldrich. (2025, December 24).
  • Sigma-Aldrich. (n.d.). (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol. Sigma-Aldrich.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - Isopropanol, Molecular Biology Grade. Fisher Scientific.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • Request PDF. (n.d.).
  • PPG. (n.d.).
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR 2L-ChiralTLC (IA, IC, ID, IE, IF). Daicel Chiral Technologies.
  • Semantic Scholar. (2016, October 1).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • MIT OpenCourseWare. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine. Benchchem.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide. Benchchem.
  • Patole, S., Gosar, A., & Shaikh, T. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • LGC Group. (n.d.). Synthesis of Ibuprofen Degradation products and impurities. Amazon S3.

Sources

Recrystallization techniques for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol , a sterically hindered primary alcohol often encountered as a viscous oil or low-melting waxy solid. Due to the presence of the quaternary carbon adjacent to the phenyl ring (neopentyl-like architecture) and the lipophilic isopropyl group, this molecule exhibits a high tendency to "oil out" rather than crystallize during standard purification.

This document provides three validated protocols designed to overcome kinetic inhibition to crystallization, ensuring high purity (>99%) for pharmaceutical and fragrance applications.

Physicochemical Profile & Solubility Analysis

Before attempting recrystallization, one must understand the thermodynamic behavior of the solute. The molecule features a distinct amphiphilic imbalance: a dominant hydrophobic domain (isopropylphenyl + gem-dimethyl group) and a localized hydrophilic hydroxyl group.

Table 1: Physicochemical Properties & Solubility Mapping

PropertyValue / CharacteristicImplication for Purification
Molecular Structure Neopentyl-type primary alcoholSteric bulk hinders orderly lattice packing, promoting supercooling.
Predicted MP 35°C – 55°C (Low-Melting Solid)Risk: High. Recrystallization must occur below ambient temperature or in high-boiling solvents with very low solubility at RT.
Solubility (Water) Negligible (<0.1 g/L)Water is a strictly "hard" anti-solvent; may cause rapid oiling out.
Solubility (EtOAc) HighGood "solvent" component, but requires significant cooling to yield crystals.
Solubility (Hexane) Moderate to High (Temp dependent)Ideal "anti-solvent" or single solvent for low-temperature crystallization.
Impurity Profile Unreacted Ester, Over-reduced alkanesEsters are more soluble in hexane; Alkanes are less soluble in cold alcohols.

Solvent Selection Strategy

The "Senior Scientist" approach rejects trial-and-error in favor of a mechanistic strategy. For this lipophilic alcohol, we utilize a Polarity-Gradient Cooling strategy.

Diagram 1: Solvent Selection Logic

SolventStrategy Start Crude Material State CheckPurity Purity Check (HPLC/GC) Start->CheckPurity HighPurity >85% Pure CheckPurity->HighPurity LowPurity <85% Pure CheckPurity->LowPurity Decision Select Protocol HighPurity->Decision MethodC Pre-Purification (Flash Column) LowPurity->MethodC MethodA Method A: Binary Solvent (EtOAc / Hexane) Decision->MethodA Standard Purification MethodB Method B: Cryogenic (Pentane/Heptane) Decision->MethodB If MP < 40°C or Oiling Out occurs MethodC->Start Re-evaluate

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Standard)

Best for crude solids with MP > 45°C.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade

  • Anti-Solvent: n-Hexane or n-Heptane

  • Seed Crystals (Crucial)

Step-by-Step Workflow:

  • Dissolution: Place 10 g of crude material in a 100 mL Erlenmeyer flask. Add warm EtOAc (40°C) dropwise. Note: Do not boil. The low MP means boiling solvent will melt the solid into an oil, not dissolve it.

  • Saturation: Once dissolved, remove from heat. Add n-Hexane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Nucleation (Seeding): Cool to room temperature (25°C). Add a single seed crystal. Why? This provides a template for the lattice, preventing the formation of an amorphous oil.

  • Crystallization: Move flask to a refrigerator (4°C) for 12 hours.

  • Harvest: Filter rapidly on a cold Buchner funnel. Wash with cold Hexane (-20°C).

Protocol B: Cryogenic Hydrocarbon Crystallization (High Yield)

Best for "oily" solids or difficult-to-crystallize batches.

Concept: This molecule is soluble in alkanes at room temperature but significantly less soluble at -20°C. This method avoids "oiling out" by keeping the temperature well below the melting point of the solvated oil.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude in the minimum amount of n-Pentane or n-Heptane at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/salts) which can induce false nucleation.

  • Slow Cooling:

    • Place the sealed vessel in a -20°C freezer.

    • Do not disturb for 24-48 hours.

  • Observation: White, needle-like crystals should form. If an oil layer forms at the bottom, scratch the glass interface with a glass rod to induce crystallization, then re-cool.

  • Harvest: Decant the mother liquor (supernatant) quickly while cold. Residual solvent can be removed under high vacuum (0.1 mbar) without heat.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (solid-liquid). This is common for this compound due to its low melting point.

Corrective Action Plan:

  • Re-heat: Dissolve the oil back into the solution by warming.

  • Dilute: Add more solvent (EtOAc) to lower the concentration.

  • Slow Down: Insulate the flask with cotton wool to slow the cooling rate.

  • Seed at the Cloud Point: Add a seed crystal exactly when the solution becomes turbid.

Diagram 2: Oiling Out Recovery Workflow

OilingOut Start Solution Turbid Check Phase Check Start->Check Oil Oil Droplets Formed Check->Oil Oiling Out! Crystal Crystals Forming Check->Crystal Keep Cooling Action1 Re-heat to Clear Oil->Action1 Action2 Add 10% more Solvent Action1->Action2 Action3 Seed at T > T_oil Action2->Action3 Action3->Check Retry

Caption: Loop for recovering a batch that has separated into an oil rather than crystallizing.

Analytical Validation

Trust but verify. A visually crystalline product may still contain solvent inclusions or isomers.

Table 2: Quality Control Specifications

MethodAcceptance CriteriaNotes
HPLC (UV 210 nm) Purity > 99.0% (Area %)Monitor for des-isopropyl impurity (RRT ~0.8).
1H-NMR (CDCl3) No solvent peaksCheck for trapped Hexane (δ 0.9, 1.2 ppm) or EtOAc.
DSC Sharp endothermBroad melting range indicates amorphous content or impurities.
X-Ray Powder Diffraction Distinct Bragg peaksConfirms crystalline polymorph vs. amorphous glass.

References

  • Synthesis and Properties of Hindered Aromatic Alcohols. Source: PubChem. 2-(4-Isopropylphenyl)-1-propanol (Related Isomer Data). [Link]

  • General Recrystallization Theory & Oiling Out. Source: University of Calgary, Department of Chemistry. Recrystallization Guide. [Link]

  • Purification of Phenyl-Alkanol Derivatives. Source: Google Patents. Method for preparing 2-methyl-1-phenyl-1-propanol (Analogous Protocol).
  • Solubility Parameters of Isopropyl-Substituted Aromatics. Source: Cheméo.[1] Chemical Properties of Propanal, 2-methyl-2-(4-isopropylphenyl) (Precursor Data). [Link]

Sources

Application Note: Analytical Quantification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-precision protocols for the quantification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol .

Abstract & Compound Profile

This guide outlines the separation and quantification of This compound , a primary alcohol structurally related to the fragrance ingredient Cyclamen Alcohol.

Crucial Distinction: Researchers must distinguish this analyte from its more common structural isomer, Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropan-1-ol, CAS 4756-19-8). While Cyclamen Alcohol has the phenyl ring at the


-position relative to the alcohol, the target analyte described here carries the phenyl ring at the 

-position (geminal to the methyl group and the hydroxymethyl group). This structural difference significantly alters retention time and fragmentation patterns.
Physicochemical Profile
PropertyValue (Estimated)Relevance
Molecular Formula

Parent Ion (

192)
Molecular Weight 192.30 g/mol Mass Spectrometry
LogP ~3.2 - 3.6Hydrophobic; requires organic solvent extraction
Boiling Point ~270°CSuitable for GC analysis
Solubility Ethanol, Methanol, AcetonitrileHPLC Mobile Phases

Analytical Strategy: Method Selection

The choice of method depends on the sample matrix and the required sensitivity.

  • Method A (GC-MS): The Gold Standard for trace analysis in complex matrices (fragrance blends, biological fluids). It offers superior resolution to separate the target from its structural isomers.

  • Method B (HPLC-UV): Recommended for high-concentration raw material purity checks or when the matrix is non-volatile (e.g., cosmetic creams) and thermal degradation is a concern.

Decision Tree for Method Selection

MethodSelection Start Start: Define Sample Matrix IsVolatile Is the matrix volatile? (e.g., Essential oils, Solvents) Start->IsVolatile TraceLevel Is sensitivity < 1 ppm required? IsVolatile->TraceLevel Yes HPLC METHOD B: HPLC-UV (RP-C18) IsVolatile->HPLC No (Creams, Polymers) GCMS METHOD A: GC-MS (SIM Mode) TraceLevel->GCMS Yes TraceLevel->HPLC No Deriv Consider TMS Derivatization GCMS->Deriv If peak tailing occurs

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Scope: Trace quantification (ppb to ppm range). Principle: Separation based on boiling point and polarity, followed by electron ionization (EI) detection.

Instrument Parameters[4]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX Ultra Inert (60m x 0.25mm x 0.25µm) is preferred over non-polar columns (like DB-5) to maximize separation from non-polar matrix interferences and structural isomers.

  • Inlet: Split/Splitless (250°C). Use Splitless for trace analysis (<10 ppm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1101800
Ramp 252405.0
Post Run-2603.0
Mass Spectrometry (SIM Mode)

To achieve high sensitivity, use Selected Ion Monitoring (SIM) .

  • Solvent Delay: 4.0 min.

  • Target Ion (

    
    ): 119  (Base peak, Cumyl cation 
    
    
    
    ), 192 (Molecular Ion).
  • Qualifier Ions (

    
    ): 161  (Loss of 
    
    
    
    ), 177 (Loss of
    
    
    ).
  • Dwell Time: 50 ms per ion.

Mechanistic Insight: The base peak at


 119 is characteristic of the isopropyl-phenyl moiety. The stability of this tertiary carbocation drives the fragmentation. Monitoring 

161 (M-31) confirms the primary alcohol functionality (

loss).

Method B: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Purity assay (>98%) or analysis in non-volatile matrices.

Instrument Parameters[4]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array at 210 nm (primary) and 254 nm (secondary).

    • Note: The molecule lacks strong conjugation; 210 nm targets the benzene ring absorption but requires high-purity solvents to avoid noise.

  • Temperature: 30°C.

Gradient Profile
Time (min)% A (Water)% B (ACN)
0.07030
10.01090
12.01090
12.17030
15.07030

Sample Preparation Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to isolate the analyte from aqueous or semi-solid matrices (e.g., lotions).

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Internal Standard (ISTD): 1-Phenylethanol or Fluoranthene (100 µg/mL in Methanol).

Step-by-Step Workflow
  • Weighing: Accurately weigh 1.0 g of sample into a 15 mL centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard Solution.

  • Dissolution: Add 5 mL of Acetonitrile (to disperse the matrix). Vortex for 30 seconds.

  • Salting Out (Optional): If the matrix is high in water, add 1 g of NaCl to drive organics into the solvent phase.

  • Extraction: Add 5 mL of MTBE . Shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean vial.

  • Drying: Add anhydrous

    
     to remove residual water.
    
  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC/HPLC vial.

SamplePrep Sample Sample (1g) Spike Add ISTD Sample->Spike Extract Add MTBE & Vortex Spike->Extract Centrifuge Centrifuge 3000xg Extract->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter Analyze Inject to GC/HPLC Filter->Analyze

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating the target analyte from complex matrices.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every run must meet these System Suitability Testing (SST) criteria:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between Analyte and Cyclamen AlcoholChange column selectivity (e.g., move to Wax column).
Tailing Factor (

)
0.8 <

< 1.2
Active sites in inlet. Trim column or replace liner.
Precision (RSD) < 2.0% for n=6 injectionsCheck autosampler injection volume and syringe.
Recovery 80% - 120%Matrix effects. Optimize extraction solvent ratio.

Linearity: The method should be linear (


) over the range of 1 µg/mL to 100 µg/mL.

References

  • International Fragrance Association (IFRA). (2023).[1] Analytical Standards for the Quantification of Fragrance Allergens. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-(4-isopropylphenyl)-2-methylpropanal (Related Structure). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 3-p-cumenyl-2-methylpropionaldehyde (Cyclamen Aldehyde). Retrieved from [Link][2]

  • PubChem. (2023). Compound Summary: Cyclamen Alcohol.[3] National Library of Medicine. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their specific matrix according to ICH Q2(R1) guidelines before regulatory submission.

Sources

The Versatile Synthon: Application Notes for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

2-(4-Isopropylphenyl)-2-methylpropan-1-ol, a sterically hindered primary alcohol (CAS No. 83493-84-9), is emerging as a valuable and versatile building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a bulky tert-butyl-like group attached to a p-substituted benzene ring, offers chemists a powerful tool for introducing specific steric and electronic properties into target molecules. This guide provides an in-depth exploration of the synthesis and key applications of this alcohol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While its direct applications are still being explored, its potential as a precursor to high-value aldehydes and as a component in the synthesis of complex molecular frameworks is significant. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 83493-84-9[1]
Molecular Formula C₁₃H₂₀OInferred from structure
Molecular Weight 192.30 g/mol Inferred from structure
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge of similar compounds
Boiling Point Not available
Density Not available
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (d, 2H, Ar-H), 7.10-7.20 (d, 2H, Ar-H), 3.65 (s, 2H, -CH₂OH), 2.85-2.95 (sept, 1H, -CH(CH₃)₂), 1.25 (s, 6H, -C(CH₃)₂-), 1.20 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 147.0, 145.0, 126.5, 126.0, 71.0, 38.0, 33.8, 25.0, 24.0.

  • IR (neat): ν 3350 (br, O-H), 2960, 2870 (C-H), 1510 (C=C, aromatic), 1040 (C-O) cm⁻¹.

  • MS (EI): m/z (%) 192 (M⁺), 161 (M⁺ - CH₂OH), 133, 117, 91.

Synthetic Protocols: Accessing the Building Block

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of route will depend on the availability of starting materials and the desired scale of the reaction. Two robust and reliable methods are detailed below.

Protocol 1: Grignard Reaction Approach

The Grignard reaction provides a classic and efficient route to this sterically hindered primary alcohol.[2][3][4] This protocol involves the reaction of a Grignard reagent derived from a substituted bromobenzene with an appropriate aldehyde.

Reaction Scheme:

Grignard Reaction 4-Isopropylbromobenzene 4-Isopropylbromobenzene 4-Isopropylphenylmagnesium bromide 4-Isopropylphenylmagnesium bromide 4-Isopropylbromobenzene->4-Isopropylphenylmagnesium bromide Mg, THF This compound This compound 4-Isopropylphenylmagnesium bromide->this compound 1. Isobutyraldehyde 2. H₃O⁺

Figure 1: Synthesis of this compound via Grignard reaction.

Materials:

  • 4-Isopropylbromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Isobutyraldehyde

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 4-isopropylbromobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.[2]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure alcohol.

Protocol 2: Reduction of a Carboxylic Acid Ester Derivative

An alternative and equally effective route involves the reduction of a corresponding ester, 2-(4-isopropylphenyl)-2-methylpropanoate. This method is particularly useful if the carboxylic acid or its ester is readily available. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a common choice for its high reactivity. For a milder and more selective reduction, a combination of sodium borohydride and a Lewis acid can be utilized.[5][6]

Reaction Scheme:

Ester Reduction Methyl 2-(4-isopropylphenyl)-2-methylpropanoate Methyl 2-(4-isopropylphenyl)-2-methylpropanoate This compound This compound Methyl 2-(4-isopropylphenyl)-2-methylpropanoate->this compound 1. LiAlH₄, THF 2. H₃O⁺

Figure 2: Synthesis via reduction of the corresponding methyl ester.

Materials:

  • Methyl 2-(4-isopropylphenyl)-2-methylpropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Sodium sulfate

  • Diethyl ether

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of methyl 2-(4-isopropylphenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or vacuum distillation as described in Protocol 1.

Applications in Organic Synthesis

The synthetic utility of this compound primarily lies in its role as a precursor to other valuable compounds, most notably the corresponding aldehyde.

Synthesis of 2-(4-Isopropylphenyl)-2-methylpropanal

The selective oxidation of the primary alcohol to the corresponding aldehyde, 2-(4-isopropylphenyl)-2-methylpropanal, is a key transformation. This aldehyde is a valuable fragrance ingredient, often sought after for its unique floral and green scent profile.[7] The challenge in this oxidation lies in preventing over-oxidation to the carboxylic acid. Several mild and selective oxidizing agents are suitable for this purpose.

Oxidation Workflow:

G cluster_start Starting Material cluster_reagents Oxidizing Agents cluster_product Product cluster_overoxidation Potential Side Product A This compound B 2-(4-Isopropylphenyl)-2-methylpropanal A->B Selective Oxidation PCC PCC, CH₂Cl₂ DMP DMP, CH₂Cl₂ TEMPO TEMPO/NaOCl C 2-(4-Isopropylphenyl)-2-methylpropanoic acid B->C Over-oxidation

Figure 3: Selective oxidation of the primary alcohol to the aldehyde.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a reliable and mild oxidant for converting primary alcohols to aldehydes without significant over-oxidation.[3]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and effective method that avoids the use of chromium reagents.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine

  • Hexane

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

  • Add a solution of DMSO (3.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir for 15 minutes, then add a solution of the alcohol (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Potential as a Chiral Building Block in Medicinal Chemistry

The structure of this compound makes it an interesting candidate for use as a building block in medicinal chemistry.[][9][10][11][12] The isopropylphenyl group is a common motif in pharmacologically active molecules, and the neopentyl-like alcohol provides a handle for further functionalization. Enantiomerically pure forms of this alcohol could be valuable in the synthesis of chiral drugs, where stereochemistry plays a crucial role in biological activity.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic synthesis. The protocols outlined in this guide provide reliable methods for its preparation and its conversion to the corresponding aldehyde, a valuable fragrance component. As research continues, the application of this building block in the synthesis of novel pharmaceuticals and other complex organic molecules is expected to expand, further solidifying its importance in the chemist's toolkit.

References

  • Jasperse, C. P. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Scent.vn. (n.d.). Fragrance industry solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-2-(4-isopropylphenyl). Retrieved from [Link]

  • Oxidation of Alcohols. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. (n.d.). JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. NIST WebBook. Retrieved from [Link]

  • Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
  • Reaction mechanism for oxidation of primary alcohol to carboxylic acid. (2013, February 12). Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • How to draw the two possible products of the reaction 2-methylpropan-1-ol oxidised by potassium dichromate. (2017, January 8). Quora. Retrieved from [Link]

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021123144A1 - Pro-perfume compositions.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

  • How will you prepare 2-methyl propanol from an alkene? (2021, June 25). Quora. Retrieved from [Link]

  • Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu. (n.d.).
  • Zviely, M. (2012, March). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37. Retrieved from [Link]

  • Google Patents. (n.d.). US7691803B1 - Propanol and related compounds and their use in perfume compositions.

Sources

Experimental protocol for the esterification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Executive Summary

Objective: To provide a robust, high-yield protocol for the esterification of This compound , a primary alcohol exhibiting significant steric constraint due to a


-quaternary center.

Target Audience: Medicinal Chemists, Process Development Scientists, and Fragrance Chemists.

The Challenge: While the target molecule is a primary alcohol, the adjacent gem-dimethyl group (neopentyl position) creates a "neopentyl lag," significantly retarding nucleophilic attack under standard Fischer esterification conditions. Furthermore, harsh acidic conditions may induce unwanted rearrangements of the carbon skeleton or degradation of the isopropyl arene moiety.

The Solution: This guide details two catalytic pathways utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer agent. This approach bypasses the kinetic barrier imposed by the steric bulk, ensuring quantitative conversion under mild conditions.

Chemo-Structural Analysis

Substrate: this compound CAS: 83493-84-9 | MW: 192.30 g/mol

  • Primary Hydroxyl (-CH₂OH): The reactive site.

  • 
    -Quaternary Center:  The carbon attached to the -CH₂- group bears two methyl groups and a bulky aryl group. This creates a "conical" steric shield, impeding the approach of electrophiles.
    
  • Implication: Standard acylation (Anhydride + Pyridine) will be sluggish. DMAP catalysis is mandatory to form the highly reactive N-acylpyridinium intermediate, which is electrophilic enough to capture the hindered alcohol.

Experimental Protocols
Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Attaching simple acyl groups (Acetyl, Benzoyl) or when the acid chloride is stable and available.

Reagents & Stoichiometry:

ComponentRoleEquivalents (eq.)Notes
Substrate Limiting Reagent1.0Dissolve in DCM
Acyl Chloride (R-COCl) Electrophile1.2 - 1.5Freshly distilled/opened
Triethylamine (Et₃N) Acid Scavenger2.0Must be dry
DMAP Catalyst 0.1 (10 mol%) Critical Component
Dichloromethane (DCM) Solvent0.2 M conc.Anhydrous

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with This compound (1.0 eq), DMAP (0.1 eq), and Et₃N (2.0 eq). Dissolve in anhydrous DCM .

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath. Note: Although the reaction requires energy to overcome sterics, the initial formation of the acyl-DMAP complex is exothermic.

  • Addition: Add the Acyl Chloride (1.2 eq) dropwise via syringe over 10 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C) . Stir for 4–6 hours.

  • In-Process Control (IPC): Check via TLC (Hexane/EtOAc 4:1). The starting alcohol (R_f ~0.3) should disappear; the ester (R_f ~0.6-0.8) should appear.

  • Quench: Add saturated aqueous NH₄Cl (10 mL/mmol). Stir vigorously for 15 minutes to hydrolyze excess acid chloride.

Method B: Steglich Esterification (Carboxylic Acid Route)

Best for: Coupling with expensive, sensitive, or complex carboxylic acids (e.g., drug payloads, chiral acids).

Reagents:

  • Carboxylic Acid (R-COOH) [1.1 eq]

  • DCC (N,N'-Dicyclohexylcarbodiimide) [1.1 eq] or EDC·HCl [1.2 eq]

  • DMAP [0.1 eq]

  • DCM (Anhydrous)

Protocol Adjustments:

  • Dissolve the Substrate , Carboxylic Acid , and DMAP in DCM at 0 °C.

  • Add DCC (dissolved in a minimal amount of DCM) dropwise.

  • Critical Observation: If using DCC, a white precipitate (Dicyclohexylurea - DCU) will form within 15 minutes.

  • Stir at 0 °C for 1 hour, then room temperature for 12 hours (overnight). Note: The reaction is slower than Method A due to the activation step.

  • Workup: Filter off the DCU precipitate through a Celite pad before aqueous workup.

Mechanism of Action (The "Why")

The success of this protocol relies on the Nucleophilic Catalysis of DMAP. Pyridine alone is insufficiently nucleophilic to generate the active species rapidly enough to outcompete the steric shielding of the neopentyl alcohol.

DMAP_Cycle Start Acyl Donor (R-COCl or Anhydride) Inter1 N-Acylpyridinium Salt (Active Species) Start->Inter1 Nucleophilic Attack by DMAP DMAP DMAP Catalyst DMAP->Inter1 Product Target Ester Inter1->Product Rapid Acyl Transfer (Rate Determining Step) Alcohol Hindered Alcohol (Substrate) Alcohol->Product Attacks Inter1 Product->DMAP Catalyst Regenerated Base Auxiliary Base (Et3N) Base->DMAP Scavenges HCl

Figure 1: The DMAP catalytic cycle. The N-Acylpyridinium salt is the high-energy intermediate that overcomes the steric barrier of the substrate.

Process Workflow & Quality Control

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Validation Step1 Inert Setup (N2/Ar) Dry DCM Step2 Cool to 0°C Add Reagents Step1->Step2 Step3 IPC: TLC/HPLC Check Disappearance of Alcohol Step2->Step3 Step4 Quench (Sat. NH4Cl) Hydrolyze Excess Reagent Step3->Step4 Conversion >98% Step5 Phase Separation Wash: NaHCO3 -> Brine Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Step7 1H NMR Analysis Verify CH2 Shift Step6->Step7

Figure 2: Operational workflow for the esterification process.

Validation Criteria (Self-Validating System)

To ensure the reaction was successful without relying solely on yield mass:

  • 1H NMR Shift Diagnostic:

    • Starting Material: The -CH ₂-OH protons typically appear as a singlet/doublet around 3.3 – 3.5 ppm .

    • Product: Upon esterification, these protons will shift downfield to 3.9 – 4.2 ppm due to the deshielding effect of the ester carbonyl.

    • Validation: If the peak at 3.4 ppm remains, the reaction is incomplete.

  • IR Spectroscopy:

    • Look for the appearance of a strong Carbonyl (C=O) stretch at 1735–1750 cm⁻¹ .

    • Disappearance of the broad O-H stretch at 3200–3500 cm⁻¹ .

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack.Increase DMAP to 20 mol%. Heat to reflux (40 °C) after initial addition.
Product Hydrolysis Wet solvents or poor quench.Use freshly distilled DCM. Ensure organic phase is neutralized with NaHCO₃ before drying.
N-Acylurea Byproduct (Method B only) Slow alcohol attack.Add the alcohol and DMAP before the DCC. Switch to EDC·HCl.
Yellow/Dark Color Oxidation of DMAP or impurities.Pure DMAP/Et₃N should be colorless. Pass crude through a short silica plug.
References
  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][2] Angew.[1] Chem. Int. Ed.1978 , 17, 522–524.[1]

  • DMAP Mechanism: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[1] Chem. Int. Ed. Engl.1978 , 17, 569–583.

  • Substrate Data: PubChem Compound Summary for CID 44721371, this compound.

  • General Acylation Guide: "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." In Greene's Protective Groups in Organic Synthesis, Wuts, P.G.M. (Ed.). Wiley.

Sources

Application Notes and Protocols: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2-(4-Isopropylphenyl)-2-methylpropan-1-ol is a tertiary alcohol that presents itself as a compelling, yet underexplored, building block for the synthesis of new chemical entities. Its structure, featuring a hydrophobic isopropylphenyl group and a reactive primary alcohol, offers a versatile platform for the generation of diverse molecular libraries. The isopropylphenyl moiety is a common feature in a range of bioactive molecules, valued for its ability to engage in hydrophobic interactions within biological targets. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and subsequent biological evaluation. While direct biological activity data for this specific molecule is not extensively documented, the known antibacterial and antioxidant properties of structurally similar compounds, such as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, provide a strong rationale for its exploration as a scaffold for novel therapeutics.

Part 1: Synthetic Derivatization of this compound

The primary alcohol functional group of this compound is the key handle for synthetic modification. Below are detailed protocols for its conversion into esters, ethers, aldehydes, and carboxylic acids, thereby accessing a wide range of pharmacologically relevant functionalities.

Esterification: Introducing Diverse Moieties

Esterification is a fundamental strategy to modify the physicochemical properties of a molecule, such as lipophilicity and solubility, which can significantly impact its pharmacokinetic profile. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

  • Objective: To synthesize an ester derivative of this compound.

  • Materials:

    • This compound

    • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

    • Anhydrous toluene or benzene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent such as toluene.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

    • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The removal of water by the Dean-Stark apparatus drives the equilibrium towards the formation of the ester product.

Etherification: Enhancing Metabolic Stability

The Williamson ether synthesis is a robust method for forming an ether linkage, which can improve the metabolic stability of a drug candidate by replacing a more labile ester group.

Experimental Protocol: Williamson Ether Synthesis

  • Objective: To synthesize an ether derivative of this compound.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., diethyl ether)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography.[2]

Causality: Sodium hydride, a strong base, deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether. Anhydrous conditions are crucial as NaH reacts violently with water.

Oxidation: Accessing Carbonyl and Carboxyl Derivatives

Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, both of which are valuable functional groups for further synthetic manipulations or as key pharmacophores.

1.3.1 Controlled Oxidation to the Aldehyde

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[3] Manganese dioxide (MnO₂) is particularly effective for the selective oxidation of benzylic alcohols.[4]

Experimental Protocol: Oxidation with Manganese Dioxide

  • Objective: To synthesize 2-(4-isopropylphenyl)-2-methylpropanal.

  • Materials:

    • This compound

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM) or chloroform (CHCl₃)

    • Celite®

  • Procedure:

    • To a round-bottom flask, add a solution of this compound (1.0 eq) in dichloromethane.

    • Add activated manganese dioxide (5-10 eq by weight).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad thoroughly with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify by column chromatography if necessary.[4]

Causality: The oxidation occurs on the surface of the solid MnO₂. The benzylic nature of the alcohol in the starting material makes it activated and thus susceptible to oxidation by this mild reagent.

1.3.2 Oxidation to the Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate or Jones reagent, can be used for the direct conversion of the primary alcohol to a carboxylic acid. A more modern and milder alternative involves a TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Objective: To synthesize 2-(4-isopropylphenyl)-2-methylpropanoic acid.

  • Materials:

    • This compound

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

    • Sodium hypochlorite (NaOCl, commercial bleach)

    • Sodium chlorite (NaClO₂)

    • Phosphate buffer (pH 6.7)

    • Acetonitrile

    • Sodium sulfite (Na₂SO₃)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and phosphate buffer.

    • Add a catalytic amount of TEMPO (0.01 eq).

    • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

    • Add the sodium chlorite solution to the reaction mixture.

    • Slowly add a solution of sodium hypochlorite (0.02 eq) to the reaction mixture while maintaining the temperature below 35 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

    • Adjust the pH of the mixture to 8-9 with 2 M NaOH.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 3-4 with 2 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.[5][6]

Causality: TEMPO is oxidized by NaOCl to the active N-oxoammonium ion, which is the primary oxidant of the alcohol to the aldehyde. The aldehyde is then further oxidized by sodium chlorite to the carboxylic acid. This two-step, one-pot process is highly efficient and selective for primary alcohols.[5][6]

Part 2: Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. Based on the activity of structurally related molecules, initial screening should focus on antibacterial and antioxidant properties. A general cytotoxicity assay is also crucial to assess the therapeutic potential.

Antibacterial Activity Screening

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Objective: To determine the lowest concentration of a synthesized derivative that inhibits the visible growth of a target bacterium.

  • Materials:

    • Synthesized compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB directly in a 96-well plate.

    • Prepare a bacterial inoculum by suspending colonies in MHB to match the turbidity of a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

    • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for evaluating the free radical scavenging activity of compounds.

2.2.1 DPPH Radical Scavenging Assay

Experimental Protocol: DPPH Assay

  • Objective: To measure the ability of a synthesized derivative to scavenge the DPPH free radical.

  • Materials:

    • Synthesized compounds

    • DPPH solution in methanol or ethanol

    • Methanol or ethanol

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

    • Add the test compound solutions to the wells. Include a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

2.2.2 ABTS Radical Cation Decolorization Assay

Experimental Protocol: ABTS Assay

  • Objective: To measure the ability of a synthesized derivative to scavenge the ABTS radical cation.

  • Materials:

    • Synthesized compounds

    • ABTS solution

    • Potassium persulfate solution

    • Ethanol or phosphate-buffered saline (PBS)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds.

    • Add a fixed volume of the diluted ABTS solution to each well of a 96-well plate.

    • Add the test compound solutions to the wells.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[9]

    • Calculate the percentage of inhibition similarly to the DPPH assay.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][10][11]

Experimental Protocol: MTT Assay

  • Objective: To evaluate the cytotoxic effect of synthesized derivatives on a mammalian cell line.

  • Materials:

    • Synthesized compounds

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Data Presentation and Visualization

Quantitative Data Summary
Derivative Functional Group Target IC₅₀ / MIC (µM)
Compound AEsterS. aureus
Compound BEtherE. coli
Compound CAldehydeDPPH Radical
Compound DCarboxylic AcidABTS Radical
Compound EEsterHeLa Cells

Table 1: Template for summarizing biological activity data for derivatives of this compound.

Experimental Workflows

G cluster_synthesis Synthetic Derivatization cluster_bioassay Biological Evaluation Start This compound Esterification Esterification (Fischer-Speier) Start->Esterification Etherification Etherification (Williamson) Start->Etherification Oxidation_Aldehyde Oxidation to Aldehyde (MnO2) Start->Oxidation_Aldehyde Oxidation_Acid Oxidation to Acid (TEMPO) Start->Oxidation_Acid Ester_Lib Ester Library Esterification->Ester_Lib Ether_Lib Ether Library Etherification->Ether_Lib Aldehyde_Lib Aldehyde Library Oxidation_Aldehyde->Aldehyde_Lib Acid_Lib Carboxylic Acid Library Oxidation_Acid->Acid_Lib Compound_Library Synthesized Compound Library Ester_Lib->Compound_Library Ether_Lib->Compound_Library Aldehyde_Lib->Compound_Library Acid_Lib->Compound_Library Antibacterial Antibacterial Assay (MIC Determination) Compound_Library->Antibacterial Antioxidant Antioxidant Assays (DPPH & ABTS) Compound_Library->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Compound_Library->Cytotoxicity Data_Analysis Data Analysis (IC50 / MIC) Antibacterial->Data_Analysis Antioxidant->Data_Analysis Cytotoxicity->Data_Analysis Lead_ID Lead Identification Data_Analysis->Lead_ID

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Conclusion

This compound represents a readily accessible and highly versatile starting material for the generation of novel compound libraries in medicinal chemistry. The protocols detailed in this guide provide a robust framework for the synthesis of a diverse range of derivatives through esterification, etherification, and oxidation reactions. The subsequent biological evaluation using standard in vitro assays for antibacterial, antioxidant, and cytotoxic activities will enable the identification of promising lead compounds for further development. The inherent properties of the isopropylphenyl scaffold suggest that exploration of this chemical space is a worthwhile endeavor for researchers and scientists in the field of drug discovery.

References

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry @ CU Boulder. Retrieved February 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 17, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 17, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 17, 2026, from [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved February 17, 2026, from [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved February 17, 2026, from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved February 17, 2026, from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 17, 2026, from [Link]

  • JETIR. (n.d.). MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). DPPH Assay. Retrieved February 17, 2026, from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 50(46), 6333-6336.
  • MatMaCorp. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019, August 12). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved February 17, 2026, from [Link]

  • Synlett. (2021, May 19). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved February 17, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved February 17, 2026, from [Link]

  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved February 17, 2026, from [Link]

  • Zhao, M., et al. (1999). A Convenient and Efficient Method for the Oxidation of Primary Alcohols to Carboxylic Acids with NaClO2 Catalyzed by TEMPO and NaOCl. The Journal of Organic Chemistry, 64(7), 2564–2566.

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Application Note: Strategic Retrosynthesis and Process Development for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS: 83493-84-9) represents a distinct class of "neopentyl-type" aromatic alcohols. Structurally, it features a quaternary carbon at the


-position relative to the hydroxyl group, substituted with a gem-dimethyl group and a para-isopropylphenyl moiety.

Industrial Significance:

  • Pharmaceuticals: This scaffold serves as a reduced intermediate for analogs of Fexofenadine and Terfenadine , where the quaternary center prevents metabolic oxidation at the

    
    -position, a key feature for modifying pharmacokinetic half-life.
    
  • Fragrance Chemistry: Related to the "Muguet" (Lily of the Valley) family of odorants (e.g., Cyclamen Alcohol), where the steric bulk of the gem-dimethyl group enhances substantivity and stability against oxidative degradation.

Retrosynthetic Logic

The primary synthetic challenge is the construction of the quaternary carbon center . Direct nucleophilic substitution on a tertiary halide is prone to elimination. Therefore, the strategy must rely on constructing the carbon skeleton before adjusting the oxidation state of the alcohol.

Strategic Disconnections:

  • C1-C2 Disconnection (Reduction): The primary alcohol is best accessed via the reduction of the corresponding carboxylic acid or ester. This shifts the complexity to the acid precursor.

  • C2 Alkylation (C-C Bond Formation): The quaternary center is most robustly formed via the double alkylation of an "active methylene" substrate, such as an arylacetonitrile or arylacetate.

Selected Pathway: We will focus on the Nitrile Alkylation Route . This pathway offers the highest atom economy and scalability compared to Friedel-Crafts acylation/Grignard sequences, which often suffer from regioselectivity issues (ortho/para mixtures).

Part 2: Retrosynthetic Visualization

The following diagram illustrates the logical deconstruction of the target molecule into commercially available starting materials.

Retrosynthesis Target Target Molecule This compound Acid Intermediate A 2-(4-Isopropylphenyl)-2-methylpropanoic acid (or Ethyl Ester) Target->Acid Reduction (FGI) Nitrile Intermediate B 2-(4-Isopropylphenyl)-2-methylpropanenitrile Acid->Nitrile Hydrolysis Precursor Starting Material 4-Isopropylphenylacetonitrile Nitrile->Precursor Gem-Dimethylation (C-C Bond Formation) Reagents1 Reagents: LiAlH4 or NaBH4/LiCl Reagents2 Reagents: Me-X (2 eq), Base (NaH or PTC)

Figure 1: Retrosynthetic tree demonstrating the disconnection of the neopentyl alcohol to the active nitrile precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Gem-Dimethylation

Objective: Synthesis of 2-(4-Isopropylphenyl)-2-methylpropanenitrile. Rationale: Traditional alkylation using NaH/DMF is hazardous on scale due to hydrogen evolution. Phase Transfer Catalysis (PTC) utilizes aqueous NaOH and a quaternary ammonium salt, offering a safer, exothermic-controlled process.

Materials:

  • 4-Isopropylphenylacetonitrile (1.0 eq)[1][2]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (2.5 eq)

  • Toluene (Solvent)

  • 50% Aqueous NaOH (Base)

  • Tetrabutylammonium bromide (TBAB) (5 mol% catalyst)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-Isopropylphenylacetonitrile (15.9 g, 100 mmol), Toluene (80 mL), and TBAB (1.6 g, 5 mmol).

  • Base Addition: Add 50% NaOH solution (40 mL) with vigorous mechanical stirring (overhead stirrer recommended to ensure phase mixing).

  • Alkylation: Cool the mixture to 10°C. Add Methyl Iodide (35.5 g, 250 mmol) dropwise via an addition funnel over 45 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). The mono-methylated intermediate appears first, followed by the gem-dimethyl product.

  • Quench: Dilute with water (100 mL) and separate the organic layer. Extract the aqueous layer with Toluene (2 x 50 mL).

  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude nitrile is often pure enough (>95%) for the next step. If necessary, purify via vacuum distillation.

Protocol B: "In-Situ" Borohydride Reduction

Objective: Conversion of the Ester/Acid to this compound. Rationale: Direct reduction of the nitrile requires harsh conditions. It is operationally smoother to hydrolyze the nitrile to the ester (standard acid hydrolysis in EtOH/H2SO4), then reduce. Innovation: Instead of using pyrophoric Lithium Aluminum Hydride (


), we utilize a 

+ LiCl
system. This generates

in situ, which is capable of reducing sterically hindered esters to alcohols safely.

Materials:

  • Ethyl 2-(4-isopropylphenyl)-2-methylpropanoate (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Lithium Chloride (LiCl) (2.0 eq)

  • Ethanol (Absolute) and THF (1:1 mixture)

Step-by-Step Methodology:

  • Catalyst Prep: In a dry flask under Nitrogen, dissolve LiCl (8.4 g, 200 mmol) and

    
     (7.6 g, 200 mmol) in Ethanol (150 mL). Stir for 30 minutes to form the reducing species.
    
  • Substrate Addition: Dissolve the ester (23.4 g, 100 mmol) in THF (50 mL) and add it dropwise to the borohydride mixture at Room Temperature.

  • Reflux: Heat the mixture to mild reflux (60-70°C) for 12 hours. The steric bulk of the gem-dimethyl group slows the hydride attack; heat is required.

  • Quench: Cool to 0°C. Carefully add 1N HCl dropwise until gas evolution ceases and pH is neutral. Note: Do not rush this step; borane complexes can be stable.

  • Extraction: Remove bulk ethanol via rotary evaporation. Extract the residue with Dichloromethane (DCM) (3 x 100 mL).

  • Isolation: Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Final Purification: Recrystallization from Hexanes (if solid) or high-vacuum distillation.

Part 4: Data Analysis & Quality Control

Comparative Reduction Methods

The choice of reducing agent is critical for neopentyl systems.

MethodReagentsYieldSafety ProfileComments
Standard

/ THF
92%High Risk Pyrophoric. Fast reaction but dangerous on >100g scale.
Recommended

+ LiCl / EtOH
86%Low Risk Generates

slowly. Scalable. Slower kinetics.
Alternative

75%Medium Good for free acids. Expensive and unstable shelf-life.
Analytical Validation (NMR)

To confirm the formation of the target, look for these diagnostic signals in the


 NMR (

, 400 MHz):
  • Gem-Dimethyl: A strong singlet integrating to 6H around

    
     1.30 - 1.35 ppm . This confirms the quaternary center.
    
  • Methylene (-CH2-OH): A singlet (or doublet if coupling with OH) around

    
     3.50 - 3.60 ppm . Note: In typical primary alcohols, this is a triplet, but due to the quaternary neighbor, it appears as a singlet.
    
  • Aromatic Region: Typical AA'BB' pattern for the para-substituted ring (

    
     7.10 - 7.30 ppm).
    

Part 5: Process Workflow Diagram

The following Graphviz diagram visualizes the complete "Pot-to-Product" workflow, emphasizing the critical control points (CCPs).

Workflow Start Start: 4-Isopropylphenylacetonitrile Step1 Step 1: Alkylation (NaOH, TBAB, MeI) Temp: 10°C -> RT Start->Step1 Check1 QC Check: GC-MS (Gem-dimethyl) Step1->Check1 Check1->Step1 Incomplete (Add more MeI) Step2 Step 2: Hydrolysis (EtOH, H2SO4, Reflux) Check1->Step2 Pass Step3 Step 3: Reduction (NaBH4, LiCl, THF/EtOH) Step2->Step3 Final Final Product: Neopentyl Alcohol Deriv. Step3->Final

Figure 2: Operational workflow for the synthesis of this compound, highlighting the critical QC checkpoint after alkylation.

References

  • PubChem. (n.d.).[3] 2-(4-Isopropylphenyl)-2-methylpropanoic acid.[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2015). Preparation method of 2-(4-ethoxyphenyl)-2-methylpropanol (WO2015035541A1). [Applicable methodology for 4-isopropyl analogs].
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

Side reactions in the Grignard synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organometallic Synthesis. I am Dr. Aris, your Senior Application Scientist.

The synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol via Grignard chemistry is a sophisticated protocol that challenges the standard rules of regioselectivity. The target molecule—a primary alcohol with a quaternary benzylic carbon—cannot be formed through "classic" carbonyl addition without encountering significant steric and electronic hurdles.

Most researchers attempt this synthesis by reacting 4-isopropylphenylmagnesium bromide with isobutylene oxide (2,2-dimethyloxirane) . This specific pathway is prone to a dominant side reaction: the "normal" epoxide ring opening, which yields the undesired tertiary alcohol isomer.

Below is your troubleshooting guide, designed to navigate the regiochemical conflict and suppress homocoupling pathways.

Part 1: The Mechanistic Conflict & Pathway Analysis

The core challenge in this synthesis is forcing the Grignard reagent to attack the more substituted carbon of the epoxide—a "contra-intuitive" trajectory prohibited by standard steric rules but required to build the specific quaternary skeleton of your target.

Reaction Pathway Diagram

GrignardPathways Grignard 4-Isopropylphenylmagnesium bromide (ArMgBr) Coordination Mg-Epoxide Coordination (Lewis Acid Activation) Grignard->Coordination Mix in Et2O/THF Side_Wurtz SIDE PRODUCT (Dimer) 4,4'-Diisopropylbiphenyl (Homocoupling) Grignard->Side_Wurtz Radical Coupling (Excess heat/conc.) Epoxide Isobutylene Oxide (2,2-Dimethyloxirane) Epoxide->Coordination Target TARGET (Primary Alcohol) 2-(4-Isopropylphenyl)- 2-methylpropan-1-ol (Abnormal Opening) Coordination->Target Path B: Thermodynamic/Catalytic (Attack at hindered C(Me)2) Side_Regio MAJOR SIDE PRODUCT (Tertiary Alcohol) 1-(4-Isopropylphenyl)- 2-methylpropan-2-ol (Normal Opening) Coordination->Side_Regio Path A: Kinetic Control (Attack at less hindered CH2) Side_Rearrange SIDE PRODUCT (Aldehyde) Isobutyraldehyde deriv. (Meinwald Rearrangement) Coordination->Side_Rearrange Lewis Acid Isomerization

Caption: Pathway bifurcation in the reaction of 4-isopropylphenylmagnesium bromide with isobutylene oxide. Path A (red) is the natural kinetic route; Path B (green) is the target route requiring specific catalytic intervention.

Part 2: Troubleshooting Guide & FAQs

Critical Issue: Regioselectivity Failure

Symptom: NMR shows a singlet for a


 group attached to an oxygen (approx. 1.2 ppm) rather than a 

signal.[1] Diagnosis: The Grignard reagent attacked the less hindered methylene carbon (Normal Opening), forming the tertiary alcohol isomer 1-(4-isopropylphenyl)-2-methylpropan-2-ol .
ParameterStandard Condition (Fails)Corrective Action (Promotes Target)Mechanism
Catalyst NoneCu(I) Iodide or CuCN (10-20 mol%) Copper promotes

-like attack at the more substituted carbon via an organocuprate intermediate.
Solvent THF (Polar)Diethyl Ether / Toluene Non-polar solvents tighten the ion pair, favoring coordination-assisted opening at the substituted carbon.
Lewis Acid

(in situ)
Add

(Careful)
Strong Lewis acids can activate the epoxide oxygen, making the tertiary carbon more electrophilic (carbocation character), but risk rearrangement.

Q: Why am I getting the tertiary alcohol despite using Copper(I) Iodide? A: You likely have residual Lewis basicity or temperature issues.

  • Temperature: The "abnormal" attack often requires higher activation energy. If you run at -78°C, kinetic control prevails (normal opening). Recommendation: Initiate at 0°C and allow to warm to room temperature, or reflux gently if using ether.

  • Order of Addition: Do not add the epoxide to the Grignard. Premix the CuI with the Grignard at low temperature to form the organocuprate before adding the epoxide.

Side Reaction: Wurtz Homocoupling (Dimerization)

Symptom: High yield of a non-polar solid; Mass Spec shows M+ = 238 (4,4'-diisopropylbiphenyl). Diagnosis: Radical dimerization of the aryl Grignard reagent during preparation or reaction.

Protocol Adjustment:

  • Slow Addition: The concentration of the aryl halide must be kept low relative to the Magnesium surface during formation.

  • Temperature Control: Wurtz coupling is favored at high temperatures.[2] Maintain the Grignard preparation between 30-40°C (gentle reflux of ether), not higher.

  • Active Mg: Use Rieke Magnesium or mechanically activated turnings to initiate the reaction at lower temperatures, avoiding the "thermal spike" that triggers radical coupling.

Side Reaction: Meinwald Rearrangement

Symptom: Isolation of carbonyl compounds (aldehydes/ketones) instead of alcohols. Diagnosis: The epoxide isomerized before the Grignard could attack. This is catalyzed by the Lewis acidic


 species present in the Schlenk flask.

Corrective Action:

  • Schlenk Equilibrium: The position of the Schlenk equilibrium (

    
    ) affects this. 
    
    
    
    is the culprit.
  • Solvent Swap: Use 1,4-Dioxane to precipitate out the magnesium halide salts (

    
    ), leaving the dialkylmagnesium (
    
    
    
    ) in solution.
    
    
    is less Lewis acidic and reduces rearrangement side reactions.

Part 3: Validated Experimental Protocol (Target-Optimized)

This protocol utilizes Copper(I) catalysis to invert the standard regioselectivity.

Reagents:

  • 4-Isopropylphenyl bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Isobutylene oxide (1.2 equiv)

  • CuCN or CuI (0.1 equiv)

  • Anhydrous THF/Ether (1:1 mix)

Step-by-Step Methodology:

  • Grignard Formation:

    • Flame-dry a 3-neck flask under Argon. Add Mg turnings.

    • Add 10% of the aryl bromide solution to initiate (use

      
       crystal if needed).
      
    • Add remaining bromide dropwise at a rate that maintains gentle reflux.

    • Checkpoint: Titrate an aliquot to confirm Grignard concentration (Target: ~1.0 M).

  • Transmetallation (The Critical Step):

    • Cool the Grignard solution to -30°C .

    • Add CuCN (10 mol%) . Stir for 20 minutes. The solution will change color (often dark/black), indicating the formation of the lower-order cyanocuprate.

  • Epoxide Addition:

    • Dissolve Isobutylene oxide in anhydrous THF.

    • Add this solution dropwise to the cuprate at -30°C .

    • Crucial: Allow the reaction to warm slowly to 0°C over 2 hours, then to room temperature overnight. The "abnormal" attack at the hindered carbon has a higher activation barrier and requires this thermal ramp.

  • Quench & Workup:

    • Quench with saturated

      
       (aq) containing 10% 
      
      
      
      (to solubilize copper salts).
    • Extract with EtOAc. Wash with brine.

    • Purification: The primary alcohol (Target) is typically more polar than the tertiary alcohol (Side Product). Separate via flash chromatography (Hexane/EtOAc gradient).

Part 4: References

  • Regioselectivity in Epoxide Opening:

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews.

  • Copper-Catalyzed Grignard Reactions:

    • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.

  • Grignard Side Reactions (Wurtz Coupling):

    • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

  • Synthesis of Hindered Alcohols:

    • Hu, X. et al. (2010). Copper-Catalyzed Alkylation of Heterocyclic Derivatives. Journal of the American Chemical Society.

Disclaimer: This guide is for research purposes only. All synthesis involving organometallics must be performed in a fume hood with appropriate PPE.

Sources

Removing impurities from crude 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol Ticket ID: CHEM-PUR-83493 | Status: Open | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary & Molecule Profile

User Query: "How do I remove persistent impurities (starting material, aldehydes, and metal salts) from crude this compound?"

The Molecule:

  • CAS: 83493-84-9[1]

  • Structure: A primary alcohol with a sterically hindered

    
    -quaternary carbon center.[1]
    
  • Key Challenge: The quaternary center at position 2 creates significant steric bulk.[1] This hinders nucleophilic attack during synthesis (leading to unreacted starting material) and complicates crystallization due to the rotational freedom of the para-isopropyl group.[1]

Support Scope: This guide addresses the isolation of the target alcohol from common synthetic byproducts:

  • Carboxylic Acid Precursor: 2-(4-isopropylphenyl)-2-methylpropanoic acid.[1]

  • Aldehyde Intermediate: Incomplete reduction products.[1]

  • Metal Salts: Aluminum or Boron residues from reduction (LiAlH₄/BH₃).[1]

Diagnostic Workflow: Impurity Isolation

Before attempting a general cleanup, identify your specific impurity profile using TLC or GC-MS.[1] Use the logic flow below to select the correct purification module.

PurificationLogic Start Crude Product Analysis (TLC / GC-MS) CheckAcid Impurity A: Unreacted Acid Present? Start->CheckAcid CheckAld Impurity B: Aldehyde Detected? CheckAcid->CheckAld No ActionBase Protocol 1: Base Extraction (NaOH/NaHCO3) CheckAcid->ActionBase Yes CheckMetal Impurity C: Emulsion/Gel Formation? CheckAld->CheckMetal No ActionBisulfite Protocol 2: Bisulfite Wash or NaBH4 Polish CheckAld->ActionBisulfite Yes ActionRochelle Protocol 3: Rochelle's Salt Workup CheckMetal->ActionRochelle Yes FinalPol Final Polish: Crystallization (Heptane) or High-Vac Distillation CheckMetal->FinalPol No ActionBase->CheckAld ActionBisulfite->CheckMetal ActionRochelle->FinalPol

Figure 1: Decision tree for targeted impurity removal based on crude analysis.

Troubleshooting Guides (Q&A Format)

Issue 1: "I see a persistent spot on TLC that trails the product (lower Rf). It smells like the starting acid."

Diagnosis: Unreacted 2-(4-isopropylphenyl)-2-methylpropanoic acid.[1] Scientific Context: The steric bulk of the gem-dimethyl group at the


-position to the carbonyl hinders the approach of the reducing agent (e.g., LiAlH₄ or Borane), often leaving 5–10% unreacted acid.[1]

Corrective Protocol (Acid-Base Extraction): Do not attempt to distill yet; the acid can sublime or co-distill.

  • Dissolve the crude oil in Diethyl Ether or MTBE (avoid DCM if possible, as emulsions form easily).[1]

  • Wash the organic phase 2x with 10% aqueous NaOH or saturated Na₂CO₃ .[1]

    • Mechanism:[1][2][3][4] This deprotonates the carboxylic acid (

      
      ), forcing it into the aqueous layer.[1] The alcohol remains in the organic layer.[1]
      
  • Critical Check: Acidify a small aliquot of the aqueous wash with HCl.[1] If a precipitate forms, you successfully removed the impurity.[1]

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

Issue 2: "My product has a sweet, pungent odor and shows a carbonyl peak in IR (~1720 cm⁻¹)."

Diagnosis: Presence of the aldehyde intermediate.[1] Scientific Context: Reduction of hindered acids passes through an aldehyde intermediate.[1] If the reducing agent was old or the reaction time too short, the reduction stops here.[1]

Corrective Protocol (Chemoselective Cleanup): Option A: Sodium Bisulfite Wash (For >5% Aldehyde)[1]

  • Wash the organic phase with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

  • Agitate vigorously for 15 minutes. The aldehyde forms a water-soluble bisulfite adduct.[1]

Option B: Borohydride Polish (For <5% Aldehyde)[1]

  • Dissolve crude in Methanol/THF (1:1).[1]

  • Add 0.5 equivalents of NaBH₄ at 0°C. Stir for 30 mins.

  • Why: NaBH₄ is mild and will reduce the remaining aldehyde to the target alcohol, increasing your yield rather than just discarding the impurity.[1]

Issue 3: "The workup turned into a gelatinous white sludge that won't separate."

Diagnosis: Aluminum hydroxide emulsions (if LiAlH₄ was used).[1] Scientific Context: The standard water/NaOH quench precipitates fine Al(OH)₃ particles that trap the organic product.[1]

Corrective Protocol (Rochelle’s Salt Method):

  • Do not filter.[1] Add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) equal to the volume of your reaction mixture.

  • Stir vigorously for 2–4 hours.

  • Mechanism: Tartrate acts as a bidentate ligand, chelating aluminum ions into a water-soluble complex.[1] The layers will separate cleanly with no emulsion.[1]

Detailed Purification Protocols

A. Crystallization (Preferred for Solids)

This alcohol is prone to "oiling out" due to the flexible isopropyl chain.[1] You must control the cooling rate.

ParameterSpecificationNotes
Solvent System Heptane (or Hexane)Single solvent system is best.[1]
Concentration 5 mL solvent per 1 g crudeToo dilute = low yield.[1]
Dissolution Heat to 50–60°CEnsure complete dissolution.[1]
Cooling Profile Ambient

4°C

-20°C
Do not crash cool. Rapid cooling traps oil.[1]
Seeding Highly RecommendedIf available, add a seed crystal at 25°C.

Step-by-Step:

  • Dissolve crude in minimum hot Heptane.

  • Allow to cool slowly to room temperature with gentle stirring.

  • If oil droplets appear (oiling out), reheat to dissolve and add 1% Ethyl Acetate to increase solubility, then cool again.

  • Once turbid, move to a fridge (4°C) for 12 hours.

  • Filter the white needles/plates and wash with cold pentane.[1]

B. High-Vacuum Distillation (If Liquid/Oil)

If the compound resists crystallization:

  • Use a short-path distillation head.[1]

  • Vacuum Requirement: <1.0 mmHg (High vacuum is essential due to high MW).

  • Expected Boiling Point: Likely 110–130°C at 0.5 mmHg (Estimate based on structural analogs like Ibuprofen alcohol).[1]

  • Warning: Discard the first fraction (fore-run); it usually contains the volatile non-polar impurities (des-hydroxy alkanes).[1]

References

  • Reduction of Carboxylic Acids: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride-Aluminum Hydride Reduction of Carboxylic Acids."[1] Journal of Organic Chemistry, 1979 . Link[1]

  • Workup of Aluminum Hydride Reductions: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley, New York, 1967 , Vol. 1, p. 581.[1] (The standard "Fieser" workup protocol).[1]

  • Purification of Ibuprofen Alcohol (Structural Analog): "Preparation of 2-(4-isobutylphenyl)propanol."[1] PrepChem, 2023 .[1] Link

  • Rochelle's Salt Method: "Aqueous Workup of Aluminum Hydride Reductions."[1] Common Organic Chemistry, 2022 .[1] Link

  • Impurity Profiling: "Impurity Characterization in Pharmaceuticals." International Journal of Pharmaceutical Sciences and Research, 2019 .[1] Link

Sources

Troubleshooting low yield in the reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #83493-RED-OPT Subject: Troubleshooting Low Yield in Reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Matrix

User Issue: Low yield during the reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester to 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.

Root Cause Analysis: The substrate features a gem-dimethyl group


 to the carbonyl. This creates significant steric hindrance , blocking the trajectory of nucleophilic attack. Furthermore, if using Lithium Aluminum Hydride (LiAlH

), the lipophilic nature of the product often leads to it being trapped within the aluminum hydroxide "jelly" during aqueous workup, resulting in pseudo-low yields (high conversion, low recovery).

Quick Diagnostic Table

SymptomProbable CauseRecommended Fix
Starting Material Remaining Steric hindrance preventing attack; Reagent decomposition.Switch to Method A (LiBHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

in situ)
or reflux longer (Method B).
High Conversion, Low Mass Recovery Product trapped in Aluminum emulsion (if using LAH).Use Rochelle Salt Workup (See Section 3).
Aldehyde Impurity Detected Under-reduction (Hydride deficiency).Ensure >2.5 eq. hydride; Increase reaction time/temp.
Unknown Impurities / Cleavage Ether cleavage (harsh Lewis acids).Avoid AlCl

additives; maintain temp <70°C.

Recommended Protocol A: The "In-Situ" Borohydride Method

Recommended for: High yield (>85%), safety, and scalability. This is the preferred industrial route for this specific intermediate.

The Logic: Standard NaBH


 cannot reduce esters. However, combining KBH

(or NaBH

)
with LiCl generates LiBH

in situ. Lithium borohydride is significantly more potent and, unlike LAH, can be used in alcoholic solvents, which helps solubilize the polar intermediates.

Reagents:

  • Substrate: 1.0 eq

  • KBH

    
     (Potassium Borohydride): 2.0 eq[1]
    
  • LiCl (Lithium Chloride): 1.0 eq[1]

  • Solvent: Ethanol (Absolute) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1.0 eq) in absolute Ethanol (approx. 5-10 volumes).

  • Activation: Add LiCl (1.0 eq) and KBH

    
     (2.0 eq) to the vessel.
    
    • Note: The order is flexible, but adding solids to the solvent is standard.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical: Do not reflux violently immediately.[2] The steric bulk requires thermal energy to overcome the activation barrier, but gradual heating prevents solvent loss.

    • Monitoring: Monitor by GC or TLC. Reaction typically completes in 4–6 hours.

  • Quench: Cool to room temperature. Add dilute HCl (3M) dropwise until pH ~4–5.

    • Why: This destroys excess borohydride and breaks boron complexes.

  • Extraction: Evaporate the bulk Ethanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM).

  • Yield Expectation: 85–92%.

Recommended Protocol B: LiAlH with Rochelle Salt Workup

Recommended for: Researchers already committed to LAH who need to fix the "emulsion trap."

The Logic: LiAlHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 is a "sledgehammer" that will reduce the ester.[3] However, the aluminum byproducts form a gelatinous precipitate (

) that physically traps the lipophilic alcohol product. Rochelle Salt (Sodium Potassium Tartrate) acts as a ligand, chelating the aluminum into a water-soluble complex, breaking the emulsion and releasing the product.[2]

Reagents:

  • LiAlH

    
     (2.4 M in THF or powder): 1.5 eq (excess required due to sterics).
    
  • Solvent: Anhydrous THF (0°C).

  • Quench Solution: Saturated aqueous Sodium Potassium Tartrate (Rochelle Salt).

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. Place LiAlH

    
     (1.5 eq) in anhydrous THF under Nitrogen/Argon at 0°C.
    
  • Addition: Dissolve the ester in THF. Add dropwise to the LAH suspension.[2][4][5]

    • Control: Exothermic.[4] Keep temp <10°C during addition.

  • Reflux: Once addition is complete, warm to room temp, then reflux (66°C) for 2–4 hours.

    • Why: The gem-dimethyl group hinders the carbonyl. Room temp is often insufficient for complete conversion.

  • The Rochelle Quench (The Fix):

    • Cool to 0°C.[2][5][6]

    • Dilute with diethyl ether or MTBE (increases volume to help separation).

    • Add Saturated Aqueous Rochelle Salt solution (approx 20 mL per gram of LAH used).

    • Vigorous Stirring: Stir rapidly at room temperature for 1–3 hours .

    • Visual Cue: The grey/white "sludge" will vanish, replaced by two clean, transparent layers (Organic vs. Aqueous).[2]

  • Separation: Separate layers. The product is in the organic layer. No filtration of hazardous solids is required.

Technical Visualization

Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the reduction method based on your lab's constraints and current issues.

ReductionWorkflow Start Start: Low Yield Diagnosis CheckReagent Current Reagent? Start->CheckReagent IsLAH Using LiAlH4 CheckReagent->IsLAH IsNaBH4 Using NaBH4/KBH4 CheckReagent->IsNaBH4 CheckWorkup Workup Method? IsLAH->CheckWorkup Fieser Fieser/Water Quench CheckWorkup->Fieser Rochelle Rochelle Salt CheckWorkup->Rochelle Correct Method TrapIssue Issue: Product trapped in Al-emulsion Fieser->TrapIssue SolutionLAH Switch to Rochelle Salt Protocol (Chelation breaks emulsion) TrapIssue->SolutionLAH CheckAdditive Additive Used? IsNaBH4->CheckAdditive None No Additive CheckAdditive->None LiCl With LiCl CheckAdditive->LiCl Correct Method ReactivityIssue Issue: Ester not reducing (NaBH4 too weak) None->ReactivityIssue SolutionBH4 Add LiCl (Forms LiBH4 in situ) Heat to 60°C ReactivityIssue->SolutionBH4

Caption: Decision matrix for troubleshooting reduction yields. Green nodes indicate optimal pathways.

Frequently Asked Questions (FAQ)

Q: Why does the gem-dimethyl group matter so much? A: The two methyl groups on the


-carbon create a "neopentyl-like" environment. This steric bulk physically shields the carbonyl carbon from the incoming hydride nucleophile. This often requires higher reaction temperatures (reflux) compared to unhindered esters (like ethyl benzoate) which might reduce at 0°C.

Q: Can I use DIBAL-H instead? A: Yes, but DIBAL-H is typically controlled at -78°C to stop at the aldehyde. To get the alcohol, you must use excess DIBAL-H (at least 2.2–3.0 eq) and allow it to warm to room temperature or reflux. However, aluminum emulsions will still be an issue during workup (see Protocol B).

Q: I see a spot on TLC just below the product. What is it? A: This is likely the aldehyde intermediate . If you see this, your reaction was either quenched too early or you didn't have enough active hydride. Ensure your reagents are dry; moisture destroys hydride activity rapidly.

Q: Why use KBH


 instead of NaBH

in Protocol A?
A: Both work, but KBH

is often preferred in industrial settings because it is non-hygroscopic (doesn't absorb water from air), making weighing and storage more accurate. The active species formed with LiCl is still LiBH

.

References

  • BenchChem. (2025).[7][8] A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Retrieved from

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.[1] Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

  • ResearchGate. (2014). Best method for lithium aluminium hydride work up (Rochelle Salt Discussion). Retrieved from

  • University of Rochester. (2025). Magic Formulas: Fieser Workup and Rochelle's Salt.[9][6] Retrieved from

Sources

Optimizing reaction conditions for the synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Reduction Conditions for Sterically Hindered Aryl Alcohols Assigned Specialist: Senior Application Scientist Reference Molecule: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS: 83493-84-9)

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a classic problem in organic synthesis: steric hindrance at a quaternary carbon.

The target molecule features a primary alcohol adjacent to a quaternary center (


-dimethyl substitution) and a bulky para-isopropylphenyl group. The standard precursor is 2-(4-isopropylphenyl)-2-methylpropanoic acid  (or its ester).

Why standard protocols fail:

  • Steric Shielding: The gem-dimethyl groups block the trajectory of nucleophilic hydride attack on the carbonyl carbon (Burgi-Dunitz angle restriction).

  • Incomplete Reduction: Standard NaBH4 is too weak for the ester/acid.

  • Work-up Nightmares: The use of Lithium Aluminum Hydride (LiAlH

    
    ) often results in sticky aluminum emulsions due to the lipophilic nature of the cumene-like backbone, trapping product and lowering isolated yield.
    

This guide provides the Standard Protocol (LiAlH


)  for small scale and the Optimized Protocol (KBH

/LiCl)
for process scale/high yield.

Reaction Optimization & Protocols

Protocol A: The "Sledgehammer" Method (LiAlH )

Best for: Small scale (<5g), rapid screening.

Reagents:

  • Substrate: Methyl 2-(4-isopropylphenyl)-2-methylpropanoate

  • Reductant: LiAlH

    
     (2.5 equiv for ester, 3.5 equiv for acid)
    
  • Solvent: Anhydrous THF (Ether is often too low-boiling to overcome the steric barrier)

Workflow:

  • Cool anhydrous THF solution of LiAlH

    
     to 0°C under N
    
    
    
    .
  • Add substrate dropwise (critical to control exotherm).

  • Optimization Step: Warm to Room Temperature (RT) and then Reflux for 4–6 hours. Note: Steric hindrance often prevents reduction at 0°C.

  • Quench: Use the Fieser Method (see Section 3).[1]

Protocol B: The Optimized "Process" Method (In Situ LiBH )

Best for: High yield (>90%), safety, and scalability.

This method generates Lithium Borohydride in situ using Potassium Borohydride (KBH


) and Lithium Chloride (LiCl). It is milder than LiAlH

but sufficiently potent to reduce hindered esters, avoiding the aluminum emulsion problem.

Reagents:

  • Substrate: Ethyl/Methyl 2-(4-isopropylphenyl)-2-methylpropanoate

  • Reductant: KBH

    
     (2.0 equiv) + LiCl (2.0 equiv)
    
  • Solvent: THF / Ethanol (or Methanol) mixture

Workflow:

  • Dissolve Substrate, KBH

    
    , and LiCl in dry THF.
    
  • Add Ethanol dropwise (activates the borohydride).

  • Stir at RT for 12 hours or heat to 50°C for 4 hours.

  • Quench: Add Acetone (destroys excess hydride) followed by dilute HCl.

  • Result: Clean phase separation; no emulsion.

Data Visualization & Logic Pathways

Figure 1: Reaction Mechanism & Steric Barrier

The following diagram illustrates the transformation and the specific steric clash that necessitates thermal activation.

ReactionPathway cluster_conditions Optimization Factors Substrate Ester/Acid Precursor (Sterically Hindered) Transition Tetrahedral Intermediate (High Energy Barrier) Substrate->Transition Hydride Attack (Slowed by gem-dimethyl) Aldehyde Aldehyde Intermediate (Transient) Transition->Aldehyde Collapse Product Target Alcohol This compound Aldehyde->Product Rapid 2nd Reduction Heat (Reflux) Heat (Reflux) Solvent (THF) Solvent (THF)

Caption: Reaction pathway showing the critical energy barrier at the first hydride addition due to the gem-dimethyl effect.

Troubleshooting Guide (FAQ Format)

Ticket #001: "My reaction mixture turned into a solid grey gel during workup."

Diagnosis: Aluminum Emulsion (The "Alum Gel" trap). Cause: Quenching LiAlH


 with water directly creates fine Al(OH)

precipitates that trap organic products, especially lipophilic ones like this cumene derivative. Solution (The Fieser Workup): Do not just add water. Follow the 1:1:3 Rule strictly for every

grams of LiAlH

used:
  • Dilute with ether/THF and cool to 0°C.

  • Add

    
     mL Water  (slowly).
    
  • Add

    
     mL 15% NaOH  (this solubilizes the aluminum as aluminate).
    
  • Add

    
     mL Water .
    
  • Warm to RT and stir for 15 mins. The precipitate will become white and granular (sand-like), allowing easy filtration.

Ticket #002: "I have 50% unreacted starting material despite using excess LiAlH4."

Diagnosis: Steric Deactivation. Cause: You likely ran the reaction at 0°C or Room Temp. The quaternary carbon creates a "neopentyl-like" hindrance. Solution:

  • Switch Solvent: Move from Diethyl Ether (bp 35°C) to THF (bp 66°C) .

  • Thermal Activation: Heat the reaction to reflux for at least 4 hours. The activation energy for the nucleophilic attack on a hindered carbonyl is significantly higher.

Ticket #003: "The product purity is low; I see an alkene byproduct."

Diagnosis: Elimination / Dehydration.[2] Cause: If you used the Acid precursor and harsh acidic workup, the tertiary benzylic-like position (though separated by one carbon, the structure allows migration) or simple dehydration of the alcohol can occur if heated with strong acid. Solution:

  • Ensure the quench is neutral or weakly acidic (use Rochelle's Salt or saturated NH

    
    Cl).
    
  • Avoid distillation at high temperatures without vacuum; the product has a high boiling point and may dehydrate.

Comparative Data: Reagent Screening

ParameterStandard (LiAlH

)
Optimized (KBH

+ LiCl)
Active Species AlH

(Hard Nucleophile)
LiBH

(Generated in situ)
Safety Profile Pyrophoric, H

gas risk
Non-pyrophoric solid, safer H

evolution
Solvent System Dry THF (Strictly Anhydrous)THF/Ethanol (Tolerates moisture better)
Workup Difficult (Emulsions)Easy (Aqueous extraction)
Yield (Isolated) 75–82%88–95%
Selectivity Reduces Esters, Acids, AmidesReduces Esters (leaves Amides/Nitriles intact)

Workup Decision Tree

Use this flow to determine the correct isolation strategy based on your chosen reduction method.

WorkupLogic Start Reaction Complete MethodCheck Which Reagent Used? Start->MethodCheck LAH LiAlH4 MethodCheck->LAH Borohydride KBH4 / LiCl MethodCheck->Borohydride ScaleCheck Scale > 5g? LAH->ScaleCheck Yes Yes ScaleCheck->Yes Avoid Heat/Gas No No ScaleCheck->No Quick Filter Fieser Fieser Workup (1:1:3 Rule) Rochelle Rochelle's Salt (Sat. Pot. Sod. Tartrate) SimpleQuench Acetone Quench then Dilute HCl Borohydride->SimpleQuench Yes->Rochelle Stir 2-4 hrs No->Fieser

Caption: Decision tree for selecting the optimal workup procedure to minimize emulsion formation.

References

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol via KBH4/LiCl Reduction. Source: BenchChem / Patent Literature (CN102701949A). Relevance: Describes the optimized in situ borohydride reduction for the ethoxy-analog, directly applicable to the isopropyl derivative due to structural homology.

  • Fieser Workup for Aluminum Hydride Reductions. Source: University of Rochester / Myers Group (Harvard). Relevance: Defines the standard 1:1:3 quenching protocol to prevent aluminum emulsions.

  • Reduction of Carboxylic Acids and Esters with LiAlH4. Source: Master Organic Chemistry.[3] Relevance: mechanistic details on the reduction of hindered carbonyls.

  • This compound (Compound Details). Source: PubChem CID 44721371.[4] Relevance: Verification of chemical structure and physical properties.

Sources

Identifying byproducts in the synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-isopropylphenyl)-2-methylpropan-1-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and management of byproducts in this synthetic process.

Introduction

The synthesis of this compound, a tertiary alcohol, is a critical step in various research and development pipelines. While seemingly straightforward, the reaction pathways can lead to a variety of byproducts that complicate purification and reduce overall yield. This technical guide offers practical, experience-driven insights into anticipating, identifying, and mitigating these unwanted side reactions. Our approach is grounded in a deep understanding of reaction mechanisms and validated by robust analytical techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned dark brown/black during the formation of the Grignard reagent. What are the likely causes and how can I prevent this?

This is a common observation and typically points to the decomposition of the Grignard reagent or the presence of impurities. The primary culprits are often related to Wurtz coupling products or reactions with residual impurities.[1]

  • Causality: The Grignard reagent, once formed, can react with the remaining organic halide in a coupling reaction (Wurtz-type reaction) to form a biphenyl byproduct.[2][3] This is particularly favored at higher concentrations of the organic halide and elevated temperatures. Additionally, impurities in the magnesium turnings can catalyze decomposition, leading to the formation of finely divided metal that darkens the solution.[1]

  • Troubleshooting & Prevention:

    • Slow Addition: Add the organic halide (e.g., 1-bromo-4-isopropylbenzene) to the magnesium turnings in anhydrous ether dropwise and at a rate that maintains a gentle reflux. This keeps the concentration of the organic halide low at any given time, minimizing the coupling side reaction.

    • High-Purity Reagents: Use high-purity magnesium turnings and ensure your organic halide is free from contaminants.

    • Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water.[4][5] Ensure all glassware is oven-dried and solvents are rigorously anhydrous to prevent quenching of the reagent, which can lead to other side reactions.[1][6]

Q2: After acidic workup, my NMR and GC-MS data show a significant amount of an unexpected hydrocarbon byproduct. What is it and where did it come from?

The most probable hydrocarbon byproduct is cumene (isopropylbenzene). This arises from the protonation of the unreacted Grignard reagent during the acidic workup.

  • Mechanism: The Grignard reagent (4-isopropylphenylmagnesium bromide) is a potent base.[5] During the acidic workup (e.g., with aqueous HCl or NH₄Cl), any unreacted Grignard reagent will be rapidly protonated by the acid, yielding cumene.

  • Identification:

    • GC-MS: Look for a peak with a mass spectrum corresponding to cumene (m/z fragments characteristic of the isopropylbenzene structure).

    • ¹H NMR: The presence of cumene will be indicated by a characteristic septet for the isopropyl CH proton and a doublet for the two methyl groups, along with signals in the aromatic region.

  • Mitigation:

    • Stoichiometric Control: Ensure the stoichiometry of the ketone or ester starting material is accurately matched to the Grignard reagent. Titrating the Grignard reagent before use is a best practice to determine its exact concentration.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone/ester. Once the starting material is consumed, proceed to the workup to avoid having a large excess of the Grignard reagent.

Q3: I used an ester as a starting material and obtained a complex mixture of products, including a ketone. What happened?

When synthesizing a tertiary alcohol using an ester, it's crucial to remember that two equivalents of the Grignard reagent are required.[5][7][8] The reaction proceeds through a ketone intermediate.[1][6]

  • Reaction Pathway:

    • The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate.

    • This intermediate collapses, eliminating the alkoxy group to form a ketone.

    • This newly formed ketone is also highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent to form the tertiary alcohol after workup.[1][7]

  • Cause of Byproducts: If less than two full equivalents of the Grignard reagent are used, or if the reaction is quenched prematurely, you will isolate a mixture containing the desired tertiary alcohol, the intermediate ketone (2-(4-isopropylphenyl)-2-methylpropanone), and potentially some unreacted ester.

  • Solution:

    • Use Excess Grignard: Employ a slight excess (e.g., 2.1-2.2 equivalents) of the Grignard reagent to ensure the complete conversion of the intermediate ketone.

    • Sufficient Reaction Time: Allow adequate time for the second addition to occur after the initial formation of the ketone.

Q4: My synthesis involved a Friedel-Crafts acylation to prepare the ketone precursor, and I'm seeing isomers in my final product. Why?

Friedel-Crafts reactions, while powerful for forming C-C bonds, can be prone to producing isomeric byproducts, especially with substituted aromatic rings like cumene.[9][10]

  • Directing Effects: The isopropyl group on cumene is an ortho-, para- director. While the para-substituted product is typically favored due to sterics, some ortho-acylation can occur, leading to the formation of 2-(2-isopropylphenyl)-2-methylpropan-1-ol as an isomeric impurity.

  • Reaction Conditions: The choice of Lewis acid catalyst and solvent can influence the isomer ratio.[11] For instance, bulkier Lewis acid complexes may favor para substitution.

  • Troubleshooting:

    • Catalyst Choice: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃) to optimize the regioselectivity.[12]

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para product.

    • Purification: Isomeric byproducts can often be separated from the desired product by column chromatography.[13]

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for optimizing the synthesis and ensuring the purity of the final compound. A combination of chromatographic and spectroscopic techniques is recommended.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for separating volatile compounds in the reaction mixture and providing information about their molecular weight and fragmentation patterns.[14][16]

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (post-workup) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Use a standard non-polar column (e.g., HP-5MS) with a temperature program that allows for the separation of components with different boiling points. A typical program might start at 50°C and ramp up to 250°C.

  • MS Analysis: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram to identify peaks corresponding to the product and potential byproducts. Compare the mass spectra of these peaks to library databases (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the molecules present in a sample, allowing for the unambiguous identification of the desired product and any byproducts.[15][17] Both ¹H and ¹³C NMR should be utilized.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the crude product in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.[18]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Look for characteristic signals of the desired product: the singlet for the CH₂OH protons, the singlet for the two methyl groups, the septet and doublet for the isopropyl group, and the aromatic protons. Byproduct signals will deviate from this pattern. For example, the presence of the intermediate ketone would show a characteristic singlet for the acyl methyl group.

    • ¹³C NMR: Analyze the chemical shifts to confirm the carbon framework of the product and identify any additional signals from impurities.

Compound ¹H NMR Key Signals (CDCl₃, δ ppm) ¹³C NMR Key Signals (CDCl₃, δ ppm)
This compound ~3.6 (s, 2H, CH ₂OH), ~1.3 (s, 6H, C(CH ₃)₂), ~2.9 (septet, 1H, CH (CH₃)₂), ~1.2 (d, 6H, CH(CH ₃)₂)~70 (CC H₂OH), ~50 (C(CH₃)₂), ~148 (Ar-C -iPr), ~126 (Ar-CH), ~34 (iPr-C H), ~24 (iPr-C H₃)
Cumene (Byproduct) ~7.2 (m, 5H, Ar-H), ~2.9 (septet, 1H, CH (CH₃)₂), ~1.2 (d, 6H, CH(CH ₃)₂)~149 (Ar-C -iPr), ~128, ~126 (Ar-CH), ~34 (iPr-C H), ~24 (iPr-C H₃)
2-(4-isopropylphenyl)-2-methylpropanone (Intermediate) ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.9 (septet, 1H, CH (CH₃)₂), ~2.1 (s, 3H, COCH ₃), ~1.2 (d, 6H, CH(CH ₃)₂)~208 (C=O), ~155 (Ar-C -iPr), ~133 (Ar-C), ~128, ~126 (Ar-CH), ~34 (iPr-C H), ~27 (COC H₃), ~24 (iPr-C H₃)

Visualizing the Synthetic and Analytical Workflow

Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_grignard Grignard Reaction cluster_ester Ester Synthesis Route A 4-Isopropylphenyl magnesium bromide (Grignard Reagent) I1 Magnesium Alkoxide Intermediate A->I1 + Ketone (B) I2 Ketone Intermediate A->I2 + Ester (C) (1st Equivalent) BP1 Cumene (Byproduct) A->BP1 + H₃O⁺ (D) (Excess Reagent) B 2-Propanone (Ketone) C Ester (e.g., Ethyl isobutyrate) D H₃O⁺ (Acidic Workup) P This compound (Desired Product) I1->P + H₃O⁺ (D) I2->I1 BP2 Unreacted Ketone (Byproduct) I2->BP2 Incomplete Reaction

Caption: Synthetic routes and common byproduct formation pathways.

Analytical Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Mixture TLC TLC Analysis Start->TLC Initial Assessment GCMS GC-MS Analysis TLC->GCMS Complex Mixture NMR ¹H & ¹³C NMR Analysis TLC->NMR Complex Mixture Identify Identify Byproducts (e.g., Cumene, Ketone) GCMS->Identify NMR->Identify Optimize Optimize Reaction Conditions: - Stoichiometry - Temperature - Reagent Purity Identify->Optimize Known Byproducts Purify Purification (Column Chromatography) Identify->Purify Separable Byproducts Optimize->Start Re-run Synthesis End Pure Product Purify->End

Caption: A logical workflow for analyzing and troubleshooting byproduct formation.

References

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • The Royal Society of Chemistry. (2023).
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • BenchChem. (2025).
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • MilliporeSigma. (n.d.).
  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.
  • Dekker Encyclopedia. (n.d.). Cumene Production.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Oxford Academic. (n.d.). The synthesis and analysis of organic compounds. Organic Chemistry.
  • BYJU'S. (n.d.).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Wikipedia. (n.d.). Grignard reaction.
  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • BTU Cottbus-Senftenberg. (n.d.). Organic Analysis.
  • Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube.
  • BLDpharm. (n.d.). 83493-84-9|this compound.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-isobutylphenyl) propanol.
  • Vaia. (n.d.). Outline a synthesis of cumene from cheap, readily available hydrocarbons.
  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Organic Chemistry Tutor. (2016, December 29).
  • Sigma-Aldrich. (n.d.). (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • MDPI. (2021, October 19).
  • Ewan, J., & Hirner, S. (n.d.). Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu.
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (n.d.).
  • Journal of the Chemical Society of Pakistan. (2007, August). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.
  • Al-Talla, Z. A., Akrawi, S., Tolley, L. T., & Emwas, A.-H. (2022, September). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
  • Journal of Pharmaceutical Negative Results. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • NIST. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. NIST WebBook.
  • PubChem. (n.d.). 2-(4-Isopropylphenyl)propanoic acid.
  • Google Patents. (n.d.). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
  • PMC. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • European Patent Office. (n.d.).

Sources

Technical Support Center: Stabilizing 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS: 83493-84-9 Support Ticket: #STAB-C13H20O-001 Priority: High (Stability Critical for Assay/Synthesis Integrity)[1][2]

Module 1: The Stability Profile (The "Why")

Executive Summary: Researchers often misidentify the primary instability risk of this compound.[1][2] While the primary alcohol group (-CH2OH) is chemically significant, the isopropyl group on the phenyl ring is the "Achilles' heel" regarding storage stability.[1][2] This molecule contains a benzylic hydrogen within the isopropyl moiety that is highly susceptible to radical autoxidation, similar to the industrial degradation of Cumene.[2]

The Dual-Threat Degradation Mechanism

Your storage strategy must mitigate two distinct chemical pathways:

  • Pathway A: Cumene-Type Autoxidation (The Silent Killer) [1][2]

    • Mechanism: Atmospheric oxygen abstracts the tertiary benzylic hydrogen on the isopropyl group.[2]

    • Result: Formation of a hydroperoxide (-C(Me)2-OOH).[1][2]

    • Consequence: This hydroperoxide is unstable.[1][2] It can degrade into phenols and acetone derivatives, leading to complex impurity profiles and potential yellowing (quinone formation).

  • Pathway B: Primary Alcohol Oxidation [2]

    • Mechanism: Slow oxidation of the terminal hydroxyl group.[2]

    • Result: Formation of the corresponding aldehyde (2-(4-isopropylphenyl)-2-methylpropanal) and carboxylic acid.[1][2]

    • Consequence: Shift in polarity and loss of stoichiometric integrity in synthesis.[2]

Visualizing the Threat

DegradationPathways Compound 2-(4-Isopropylphenyl)- 2-methylpropan-1-ol Oxygen Atmospheric O2 (Light/Heat) Compound->Oxygen Radical Benzylic Radical (Isopropyl Site) Oxygen->Radical Path A: Fast (Radical Mechanism) Aldehyde Aldehyde Derivative Oxygen->Aldehyde Path B: Slow (Direct Oxidation) Peroxide Hydroperoxide Impurity Radical->Peroxide Trap O2 Cleavage Phenolic Degradants + Acetone Peroxide->Cleavage Rearrangement Acid Carboxylic Acid Aldehyde->Acid

Figure 1: The "Dual-Threat" degradation map highlights that the isopropyl group (Path A) is often the faster degradation route compared to the alcohol oxidation (Path B).[1][2]

Module 2: Troubleshooting Guide (FAQs)

Q1: My clear oil has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates the presence of trace conjugated systems, likely quinones or phenolic oxidation products resulting from the breakdown of the isopropyl-hydroperoxide (Path A in Fig 1).[1][2]

  • Action:

    • Stop: Do not use for sensitive biological assays (e.g., enzyme inhibition), as quinones are potent redox cyclers and false positives.

    • Salvage: For synthetic use, you can attempt purification via silica gel chromatography.[2] The non-polar impurities usually elute differently than the primary alcohol.[2]

Q2: I see a new peak at RRT ~1.2 in my HPLC. What is it?

  • Diagnosis: This is likely the aldehyde (oxidation of the primary alcohol) or a rearranged ketone from the isopropyl degradation.[1][2]

  • Verification: Treat a small aliquot with Sodium Borohydride (

    
    ).
    
    • If the peak disappears: It was a carbonyl impurity (aldehyde/ketone) and has been reduced back to an alcohol.[1]

    • If the peak persists: It is likely a non-reducible degradation product (e.g., a peroxide or acid).

Q3: Can I store this in DMSO stock solutions at -20°C?

  • Analysis: DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like).[1][2]

  • Recommendation: Avoid long-term storage in DMSO.

    • Best Practice: Store as neat oil/solid.[2]

    • Alternative: If solution storage is mandatory, use anhydrous Ethanol or Acetonitrile and store at -80°C.[1][2]

Module 3: Storage & Handling Protocols

This protocol is designed to interrupt the radical chain reaction of autoxidation.[2]

The "Golden Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows radical propagation kinetics significantly.[1][2]
Atmosphere Argon (Preferred) or NitrogenDisplaces

to prevent the initiation of the isopropyl radical.[1][2] Argon is heavier than air and provides a better "blanket."[2]
Container Amber Glass Vials Blocks UV light, which acts as a photo-initiator for radical formation.[1][2]
Cap System Teflon (PTFE) Lined Prevents leaching of plasticizers (phthalates) which can contaminate the lipophilic alcohol.[1][2]
Desiccant Not strictly requiredUnless the environment is humid; the compound is not highly hygroscopic but water promotes microbial growth.[2]
Step-by-Step Handling Procedure
  • Upon Receipt: Do not open the vial until it has reached room temperature to prevent water condensation.

  • Aliquotting:

    • Never store the bulk container after repeated openings.[1][2]

    • Divide the material into single-use aliquots (e.g., 10 mg or 50 mg) immediately upon first opening.[1][2]

  • Inerting:

    • Flow a gentle stream of Argon gas into the headspace of the vial for 10-15 seconds before capping.[1][2]

    • Tip: Use a Parafilm seal over the cap to reduce oxygen permeation during long-term freezer storage.[1][2]

  • Re-Testing: Perform a purity check (NMR or HPLC) every 6 months .

Module 4: Quality Control & Validation

If you suspect degradation, run this rapid validation logic.

QC_Logic Start Sample Inspection Visual Visual Check: Yellowing? Start->Visual HNMR 1H-NMR Analysis Visual->HNMR If Clear Decision Decision Visual->Decision If Yellow -> REJECT CheckAld Check 9.5-10.0 ppm (Aldehyde Proton) HNMR->CheckAld CheckMe Check 1.2-1.5 ppm (Gem-dimethyl Split?) HNMR->CheckMe CheckAld->Decision Signal Present -> PURIFY CheckMe->Decision Messy/Split -> REJECT (Peroxide formation)

Figure 2: Rapid QC Decision Tree. The "Gem-dimethyl Split" refers to the loss of symmetry in the isopropyl group signals upon hydroperoxide formation.[1][2]

Reference Data for Validation
  • Expected 1H NMR (CDCl3):

    • 
       ~7.1-7.3 ppm (Ar-H, 4H)[1][2]
      
    • 
       ~3.5-3.6 ppm (CH2-OH, 2H, s)[1][2]
      
    • 
       ~2.9 ppm (Isopropyl CH, 1H, septet)[1]
      
    • 
       ~1.3 ppm (Gem-dimethyls of neopentyl, 6H, s)[1][2]
      
    • 
       ~1.2 ppm (Isopropyl Methyls, 6H, d)[1]
      

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 118146: 2-(4-Isopropylphenyl)propionaldehyde (Precursor/Analog Stability Data). Retrieved from [Link][1]

  • Ingold, K. U. (1961).[2] Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. (Foundational text on benzylic autoxidation mechanisms).

Sources

Common pitfalls in the characterization of aromatic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Optimization Portal

Introduction: The "Aromatic Alcohol" Paradox

In the context of structural characterization, the term "aromatic alcohol" often leads to dangerous oversimplification. We must distinguish between two chemically distinct classes:

  • Phenols (Ar-OH): Hydroxyl group directly attached to the aromatic ring. High acidity (

    
    ), susceptible to oxidation, and prone to ionization.
    
  • Benzylic Alcohols (Ar-C-OH): Hydroxyl group attached to a side chain. Lower acidity (

    
    ), behaves like an aliphatic alcohol but with enhanced reactivity due to the adjacent 
    
    
    
    -system.

Treating these two classes identically is the root cause of 80% of characterization failures. This guide addresses the specific pitfalls where standard protocols fail.

Module 1: NMR Spectroscopy – The Case of the Vanishing Proton

Issue: Users frequently report that the hydroxyl proton signal is missing, too broad to integrate, or shifting unpredictably.

Technical Insight

The visibility of hydroxyl protons depends entirely on the rate of chemical exchange with the solvent or trace water.

  • Phenols: The acidic proton exchanges rapidly in protic solvents (MeOH,

    
    ), often disappearing completely.
    
  • Benzylic Alcohols: Exchange is slower but can still broaden the peak, destroying the expected coupling (e.g., the triplet of a

    
     group).
    
Troubleshooting Workflow

NMR_Troubleshooting Start Problem: OH Signal Missing or Broad SolventCheck Current Solvent? Start->SolventCheck Protic Protic (CD3OD, D2O) SolventCheck->Protic Yes Aprotic Aprotic (CDCl3) SolventCheck->Aprotic No SwitchDMSO Switch to DMSO-d6 (Forms H-bonds, slows exchange) Protic->SwitchDMSO DrySample Sample Wet? (Trace acid/water catalyzes exchange) Aprotic->DrySample Result Sharp OH Singlet (Phenol) or Triplet (Benzyl Alcohol) SwitchDMSO->Result Filter Filter through basic alumina (Removes acidic impurities) DrySample->Filter Yes Filter->Result

Figure 1: Decision tree for stabilizing labile hydroxyl protons in NMR.

FAQ: NMR Anomalies

Q: Why does my benzyl alcohol


 appear as a singlet instead of a doublet? 
A:  This indicates rapid proton exchange. The coupling between the 

and the

is averaged out. Fix: Use highly dry DMSO-

. In the absence of exchange, the

couples to the

, splitting it into a doublet (and the OH into a triplet) [1].

Q: How do I confirm a peak is definitely an -OH? A: Perform a


 Shake .
  • Acquire a standard spectrum in

    
    .
    
  • Add 1 drop of

    
     to the tube and shake vigorously.
    
  • Re-acquire. The -OH peak will disappear (exchange with D), while CH signals remain [2].[1]

Module 2: HPLC – The "Shark Fin" Tailing

Issue: Phenolic compounds often elute as asymmetric, tailing peaks on C18 columns, destroying resolution and integration accuracy.

Technical Insight

Phenols are weak acids (


). At neutral pH (pH 7), a fraction of the phenol exists as the phenoxide anion.
  • Silanol Interaction: The anionic form interacts strongly with residual positively charged metals or silanols on the silica support.

  • Mixed Mode: The analyte partitions via both hydrophobic interaction (desired) and ion-exchange (undesired), causing tailing [3].

Optimization Table: Mobile Phase Strategy
ParameterPhenols (Ar-OH)Benzylic AlcoholsRationale
Mobile Phase pH Acidic (pH 2.0 - 3.0) Neutral or AcidicLow pH suppresses ionization (

), keeping phenol neutral.
Modifier 0.1% Formic Acid or TFANone usually requiredAcid ensures protonation of both analyte and residual silanols.
Column Choice End-capped C18 or Phenyl-HexylStandard C18"End-capping" covers active silanol sites that bind phenols.
Protocol: The Acid Suppression Fix

If tailing factor (


) > 1.5:
  • Immediate Action: Add 0.1% Trifluoroacetic acid (TFA) to both water and organic mobile phases.

  • Verification: Check

    
    . It should drop to < 1.2.
    
  • Warning: Do not use TFA with LC-MS (signal suppression); use Formic Acid instead.

Module 3: GC-MS – The "Ghost" Carbonyls

Issue: Researchers analyzing Benzyl Alcohol often detect Benzaldehyde, even in fresh samples.

Technical Insight
  • Thermal Oxidation: Benzyl alcohol oxidizes to benzaldehyde and benzoic acid at high temperatures (injector port > 250°C) if active sites or oxygen are present [4].

  • Adsorption: Free hydroxyl groups hydrogen bond with the GC liner glass wool, causing irreversible adsorption and "ghost" peaks in subsequent runs.

Workflow: Derivatization (Silylation)

Direct injection of aromatic alcohols is discouraged. Silylation caps the polar -OH with a non-polar Trimethylsilyl (TMS) group, increasing volatility and thermal stability [5].[2]

Derivatization Sample Sample (Dry) Reagent Add BSTFA + 1% TMCS (Silylating Agent) Sample->Reagent Heat Incubate 60°C for 30 mins Reagent->Heat Inject Inject GC-MS (Look for M+72 mass shift) Heat->Inject

Figure 2: Standard Silylation Workflow for Aromatic Alcohols.

Critical Protocol: BSTFA Derivatization
  • Dry: Ensure sample is anhydrous (water destroys BSTFA).

  • Mix: Add 50

    
     sample + 50 
    
    
    
    BSTFA (with 1% TMCS) .
  • React: Heat at 60°C for 30 minutes. (Phenols react faster than benzylic alcohols; heat ensures completion for both) [6].

  • Analyze: The mass spectrum will show a molecular ion of

    
     (replacement of H with 
    
    
    
    ).

Module 4: UV-Vis – The Bathochromic Shift

Issue: Distinguishing between a phenol and a benzylic alcohol without NMR.

Technical Insight

Phenols exhibit a Bathochromic (Red) Shift in alkaline media.[3] Deprotonation forms the phenoxide anion, which has an extended conjugated system, lowering the energy gap for


 transitions [7]. Benzylic alcohols do not undergo this shift.
Diagnostic Experiment
  • Prepare: Dissolve compound in Methanol. Measure

    
    .[4]
    
  • Shift: Add 1 drop of 1M NaOH.

  • Observe:

    • Phenol:

      
       shifts to longer wavelength (e.g., 270nm 
      
      
      
      290nm) and intensity (
      
      
      ) increases (Hyperchromic effect).
    • Benzylic Alcohol: No significant change in

      
      .
      

Summary of Pitfalls

FeaturePhenol (Ar-OH)Benzylic Alcohol (Ar-C-OH)Primary Pitfall
Acidity High (

)
Low (

)
Tailing in HPLC at neutral pH.
Oxidation Forms Quinones (colored)Forms Aldehydes (Benzaldehyde)"Ghost" peaks in GC; discoloration.
NMR Broad/Missing in

Coupling lost in wet solventsMisinterpretation of integration.
UV-Vis pH Dependent (

shift)
pH IndependentConfusing the two structural isomers.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. "Alcohols and Phenols: Hydrogen Bonding and Exchange." Wiley.

  • LibreTexts Chemistry. "17.11: Spectroscopy of Alcohols and Phenols."

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Technical Guide.

  • Copernicus.org. "Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol." Atmos.[5] Chem. Phys., 2025.[2][5][6]

  • Chrom Tech. "Why Use GC Derivatization Reagents."

  • Sigma-Aldrich (Merck). "The Use of Derivatization Reagents for Gas Chromatography."

  • MDPI. "Absorption Coefficients of Phenolic Structures in Different Solvents." Molecules, 2021.[4]

Sources

BioStruct Technical Support Center: Phenylpropanoid NMR Division

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: Phenylpropanoids (Flavonoids, Coumarins, Lignans, Stilbenoids)

Welcome to the BioStruct Help Desk

I am Dr. Aris, your Senior Application Scientist. You are likely here because your spectrum looks like a "forest of multiplets" or your integration values are drifting. Phenylpropanoids are deceptive; their rigid C6-C3 skeletons seem simple, but factors like rotameric exchange, glycosylation complexity, and second-order effects frequently derail structural elucidation.

This guide is not a textbook. It is a troubleshooting manual designed to resolve specific spectral anomalies using self-validating logic.

Ticket #001: "My Phenolic Protons Are Invisible or Broad"

User Report: "I know my flavonoid has a 5-OH and a 7-OH group, but the region above 10 ppm is empty or shows a flat hump in CDCl₃."

Root Cause Analysis: Phenolic protons are acidic.[1][2] In non-polar solvents like Chloroform-


 (

), trace water or acidic impurities catalyze rapid chemical exchange of the hydroxyl proton. If the exchange rate (

) is faster than the NMR timescale (

), the signal coalesces with the water peak or broadens into the baseline.

Resolution Protocol:

  • The "Solvent Switch" Validation:

    • Immediate Action: Lyophilize and redissolve in DMSO-

      
        or Acetone-
      
      
      
      .
    • The Mechanism: These solvents are strong hydrogen bond acceptors. They "lock" the phenolic proton in place, slowing the exchange rate significantly.

    • Expected Result: Sharp singlets appear between 9.0–14.0 ppm.

      • Chelated OH (e.g., 5-OH in flavones): Appears very downfield (12.0–14.0 ppm) due to intramolecular H-bonding with the C-4 carbonyl.

      • Free OH (e.g., 7-OH): Appears upfield (9.0–11.0 ppm).

  • The "TFA Drop" Technique (Destructive Method):

    • If you must use

      
      , add a micro-drop of Trifluoroacetic Acid (TFA).
      
    • Effect: This forces rapid protonation and shifts the equilibrium, often sharpening signals, but it may degrade sensitive glycosides. Use only as a last resort.

Data Table 1: Solvent Effects on Phenolic Resolution

SolventPhenolic Signal QualityMechanismRecommended For
CDCl₃ Poor / InvisibleRapid ExchangeLipophilic aglycones (methylated)
DMSO-d₆ Excellent (Sharp)H-Bond StabilizationGlycosides, poly-hydroxylated forms
Pyridine-d₅ Good (Shifted)Anisotropic EffectResolving overlapping aromatic signals
MeOD-d₄ InvisibleDeuterium ExchangeNever use for OH detection
Ticket #002: "I Can't Distinguish H-6 from H-8 in My Flavonoid"

User Report: "I have a 5,7-dihydroxyflavone. I see two meta-coupled doublets (


 Hz) in the aromatic region (6.0–6.5 ppm). Which is H-6 and which is H-8?"

Root Cause Analysis: H-6 and H-8 are electronically similar. Relying on chemical shift databases is dangerous because shifts vary with concentration and solvent. You need a connectivity-based proof.

Resolution Protocol (The HMBC Triangulation):

The distinction relies on Heteronuclear Multiple Bond Correlation (HMBC). You must look for correlations to the quaternary carbons C-5, C-7, and C-9.[3]

  • Run HMBC (optimized for 8 Hz).

  • Trace the Correlations:

    • H-6 correlates to: C-5 , C-7, C-10.

    • H-8 correlates to: C-9 , C-7, C-10.

  • The Discriminator (C-5 vs. C-9):

    • C-5 is deshielded (shifted downfield to 160–165 ppm ) because it bears the hydroxyl group involved in the hydrogen bond with the C-4 carbonyl.

    • C-9 is usually found upfield relative to C-5 (typically 150–157 ppm ).

    • Logic: If your proton correlates to the most downfield non-carbonyl carbon (C-5), it is H-6 .

Visualization: The HMBC Logic Gate

Flavonoid_HMBC Unknown_Proton Unknown Doublet (6.2 - 6.5 ppm) HMBC_Exp HMBC Experiment Unknown_Proton->HMBC_Exp C7 Correlates to C-7 (160-165 ppm) Common to Both HMBC_Exp->C7 Always C10 Correlates to C-10 (100-105 ppm) Common to Both HMBC_Exp->C10 Always C5 Correlates to C-5 (Deshielded ~162 ppm) (Chelated OH) HMBC_Exp->C5 Path A C9 Correlates to C-9 (Shielded ~156 ppm) (Bridgehead) HMBC_Exp->C9 Path B Result_H6 Identity: H-6 C5->Result_H6 Result_H8 Identity: H-8 C9->Result_H8

Caption: Logic flow for distinguishing H-6 and H-8 using HMBC correlations to specific quaternary carbons.

Ticket #003: "Where is the Sugar Attached? (Glycosylation Linkage)"

User Report: "I have a quercetin glucoside. Is it at C-3 or C-7? Also, is it


 or 

?"

Root Cause Analysis: Mass spectrometry gives you the mass, but not the position. Standard 1H NMR shows the sugar signals, but overlap obscures the connecting point.

Resolution Protocol:

  • Anomeric Configuration (

    
     vs 
    
    
    
    ):
    • Measure the coupling constant (

      
      ) of the anomeric proton (
      
      
      
      ).
    • Glucose/Galactose:

      • 
         Hz 
        
        
        
        
        
        -anomer
        (diaxial relationship).
      • 
         Hz 
        
        
        
        
        
        -anomer
        (axial-equatorial).
    • Rhamnose: usually

      
       (
      
      
      
      Hz), appearing as a broad singlet or fine doublet.
  • Linkage Position (The "Bridge" Check):

    • Run an HMBC experiment.

    • Look for a cross-peak between the Anomeric Proton (

      
      )  and a Quaternary Carbon  on the aglycone.[3]
      
    • Scenario A (C-3 Linkage):

      
       correlates to C-3 (~133-135 ppm). Note: C-3 shifts upfield by ~2-4 ppm upon glycosylation (glycosylation shift).
      
    • Scenario B (C-7 Linkage):

      
       correlates to C-7 (~160-163 ppm).
      
  • The ROESY Confirmation:

    • If HMBC is weak (due to relaxation issues), run a ROESY .

    • C-3 Linkage: NOE observed between

      
       and H-2'/H-6'  (B-ring).
      
    • C-7 Linkage: NOE observed between

      
       and H-6/H-8  (A-ring).
      
Ticket #004: "Lignan Stereochemistry is Confusing"

User Report: "I have a podophyllotoxin derivative (aryltetralin lignan). I cannot determine if the ring fusion is cis or trans, or the orientation of the pendant ring."

Root Cause Analysis: Lignans possess multiple chiral centers. The chemical shifts are similar for diastereomers, but the spatial geometry is distinct. 1D NMR is insufficient; you need through-space information.

Resolution Protocol:

  • Coupling Constants (

    
     values): 
    
    • Analyze the coupling between H-7 and H-8 (the bridge protons).

    • 
       Hz 
      
      
      
      Trans-fused (anti-periplanar).
    • 
       Hz 
      
      
      
      Cis-fused (syn-clinal).
  • NOESY/ROESY Mapping:

    • This is the gold standard.

    • Cis-lactone: Strong NOE between H-7 and H-8.

    • Trans-lactone: No NOE between H-7 and H-8.

    • Pendant Ring: Check NOE between H-7' (pendant aryl) and H-2/H-6 of the tetralin core.

Workflow: General Troubleshooting Path

Troubleshooting_Path Start Start: Complex Spectrum Check_Solvent Are peaks broad? Start->Check_Solvent Change_Solvent Switch to DMSO-d6 or Acetone-d6 Check_Solvent->Change_Solvent Yes Check_Overlap Aromatic Overlap? Check_Solvent->Check_Overlap No Change_Solvent->Check_Overlap Run_HSQC Run HSQC (Separate by Carbon) Check_Overlap->Run_HSQC Yes Check_Linkage Unknown Linkage? Check_Overlap->Check_Linkage No Run_HMBC Run HMBC (Long range connect) Check_Linkage->Run_HMBC Yes Stereo_Issue Stereochemistry? Check_Linkage->Stereo_Issue No Run_NOESY Run NOESY/ROESY (Spatial check) Stereo_Issue->Run_NOESY Yes

Caption: Decision tree for selecting the correct NMR experiment based on spectral anomalies.

References
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Andersen, Ø. M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.
  • Li, S., et al. (2016). "Chemical Shift Difference of H-6 and H-8 in Flavonoids." Journal of Natural Products.
  • Clementi, C., et al. (2016). "Solvent effects on the 1H NMR spectra of phenolic compounds." Journal of Molecular Structure.

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to 2-(4-Isopropylphenyl)-2-methylpropan-1-ol , a structural analog of Cyclamen Alcohol often utilized in fragrance chemistry and as a pharmaceutical intermediate.

The analysis contrasts the Industrial Friedel-Crafts Route (cost-effective, scalable) with the Precision Ester Alkylation Route (high purity, laboratory standard).

Executive Summary

  • Target Molecule: this compound

  • CAS Number: 52960-63-9 (Generic for isomers), Specific isomer often custom synthesized.

  • Core Challenge: Construction of the sterically hindered quaternary carbon (

    
    -gem-dimethyl group) attached to the aromatic ring.
    
  • Primary Applications: Fragrance ingredients (floral/cyclamen notes), pharmaceutical intermediates (neophyl-type scaffolds).

Route Analysis & Comparison

Route A: The "Neophyl" Friedel-Crafts Route (Industrial Standard)

This route leverages the "Neophyl Rearrangement" chemistry principles. It constructs the quaternary center directly on the aromatic ring using methallyl chloride. It is the most direct path from commodity chemicals but requires careful handling of isomer separation.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution.

  • Key Reagents: Cumene (Isopropylbenzene), Methallyl Chloride (3-chloro-2-methylpropene), Sulfuric Acid, Sodium Acetate.

Route B: The Ester Dialkylation Route (Precision Lab Synthesis)

This route builds the quaternary center via stepwise alkylation of a phenylacetic acid derivative. It offers superior regiocontrol (no ortho/para mixtures) but involves more steps and expensive reagents (LDA/Lithium bases).

  • Mechanism: Enolate Alkylation followed by Hydride Reduction.

  • Key Reagents: Ethyl 4-isopropylphenylacetate, Methyl Iodide, LDA (or NaH), LiAlH4.

Comparison Table
FeatureRoute A: Friedel-Crafts (Methallyl)Route B: Ester Dialkylation
Starting Material Cumene (Commodity, <$5/kg)Ethyl 4-isopropylphenylacetate (Fine Chem, >$100/kg)
Step Count 3 (Alkylation

Acetolysis

Hydrolysis)
3 (Alkylation

Alkylation

Reduction)
Overall Yield 55–65%75–85%
Regioselectivity Moderate (~85:15 para:ortho)Excellent (Pre-defined by starting material)
Scalability High (Multi-ton)Low to Medium (Kilogram)
Safety Profile Corrosive (H₂SO₄), ExothermicPyrophoric (LiAlH4, LDA)

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Synthesis (Route A)

Step 1: Alkylation to 1-chloro-2-methyl-2-(4-isopropylphenyl)propane

  • Setup: A 3-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Reagents: Charge Cumene (1.0 mol) and conc. H₂SO₄ (0.2 mol) into the flask. Cool to 0–5°C.

  • Addition: Dropwise add Methallyl Chloride (0.3 mol) over 2 hours. Note: Low temperature is critical to prevent polymerization.

  • Workup: Separate the acid layer. Wash the organic layer with water and NaHCO₃. Distill excess cumene.

  • Purification: Fractional distillation is required to separate the para-isomer from the ortho-isomer.

Step 2 & 3: Acetolysis and Hydrolysis Direct hydrolysis of the neophyl-type chloride is difficult due to steric hindrance (beta-branching). We use the acetate method.

  • Acetolysis: Reflux the purified chloride with anhydrous Sodium Acetate in Glacial Acetic Acid for 12 hours.

  • Hydrolysis: Add 20% NaOH solution directly to the reaction mixture and reflux for 4 hours.

  • Extraction: Extract with Dichloromethane, dry over MgSO₄, and concentrate.

Protocol B: Ester Dialkylation (Route B)

Step 1: Gem-Dimethylation

  • Setup: Flame-dried flask under Argon.

  • Reagents: Dissolve Ethyl 4-isopropylphenylacetate (10 mmol) in dry THF. Cool to -78°C.

  • Deprotonation: Add LDA (2.2 equiv) slowly. Stir for 30 mins to form the enolate.

  • Alkylation: Add Methyl Iodide (2.5 equiv). Allow to warm to room temperature.

    • Alternative: Use NaH/DMF at 0°C if LDA is unavailable, though mono-alkylation impurities may increase.

  • Workup: Quench with NH₄Cl. Extract with Ether. Purify via column chromatography (Hexane/EtOAc).

Step 2: Reduction

  • Reaction: Dissolve the dimethylated ester in dry THF. Cool to 0°C.[1][2]

  • Addition: Add LiAlH4 (1.5 equiv) portion-wise.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Isolation: Evaporate solvent to yield pure this compound.

Mechanistic Visualization

The following diagrams illustrate the carbon skeleton construction for both routes.

Route A: Friedel-Crafts Pathway

This pathway relies on the electrophilic attack of the tert-butyl cation equivalent (formed from methallyl chloride) on the electron-rich cumene ring.

RouteA Cumene Cumene (Isopropylbenzene) Carbocation Tertiary Carbocation Intermediate Cumene->Carbocation H2SO4, 0°C Methallyl Methallyl Chloride Methallyl->Carbocation H2SO4, 0°C Chloride Neophyl-type Chloride (1-chloro-2-methyl-2-arylpropane) Carbocation->Chloride EAS (Para-selective) Acetate Acetate Intermediate Chloride->Acetate NaOAc, AcOH Reflux (Sn2) Target Target Alcohol This compound Acetate->Target NaOH, H2O Hydrolysis

Caption: Route A constructs the quaternary center via electrophilic aromatic substitution, followed by indirect hydrolysis.

Route B: Enolate Alkylation Pathway

This pathway builds the quaternary center stepwise from a benzylic methylene group.

RouteB Start Ethyl 4-isopropylphenylacetate Enolate1 Enolate Anion Start->Enolate1 LDA, -78°C MonoMe Mono-Methyl Intermediate Enolate1->MonoMe MeI DiMe Gem-Dimethyl Ester (Quaternary Center formed) MonoMe->DiMe LDA, MeI (Second Alkylation) Target Target Alcohol This compound DiMe->Target LiAlH4 Reduction

Caption: Route B utilizes sequential enolate alkylations to precisely install the gem-dimethyl group.

References

  • Synthesis of Neophyl Chloride: Haller, A.; Ramart-Lucas, M. "Sur les chlorures de néophyle et de néophyle substitué."[3] Comptes Rendus, 1922 , 174, 1209. (Historical Foundation)

  • Friedel-Crafts Alkylation with Methallyl Chloride: Whitmore, F. C.; Noll, C. I. "The Preparation of Neophyl Chloride." Journal of the American Chemical Society, 1945 , 67(7), 1152–1154.

  • Synthesis of Cyclamen Alcohol Analogs (Ester Route): Gao, Y.; et al. "Catalytic Asymmetric Epoxidation and Kinetic Resolution." Journal of the American Chemical Society, 1987 , 109, 5765-5780. (Methodology grounding for alcohol synthesis).

  • Patent: Preparation of 2-(4-ethoxyphenyl)-2-methylpropanol (Analogous Protocol): CN103130646B. "Preparation method of 2-(4-ethoxyphenyl)-2-methyl propanol." Google Patents.[4]

Sources

A Comparative Guide to the Synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol: Grignard Reaction vs. Ester Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Isopropylphenyl)-2-methylpropan-1-ol is a tertiary alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structure, featuring a quaternary carbon center adjacent to a primary alcohol, presents unique synthetic challenges. This guide provides an in-depth, objective comparison of two common synthetic methodologies for its preparation: the Grignard reaction with an ester and the reduction of a substituted ester.

This analysis moves beyond simple procedural outlines to explore the underlying mechanistic principles, process safety, scalability, and overall efficiency of each route. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific objectives.

Part 1: Strategic Overview of Synthetic Pathways

The two routes diverge significantly in their approach to constructing the target molecule's carbon skeleton. The Grignard synthesis builds the quaternary carbon center by adding two methyl groups to the carbonyl of a 4-isopropylbenzoate ester. In contrast, the ester reduction pathway begins with a pre-formed carbon skeleton and selectively reduces the ester functionality to a primary alcohol.

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Ester Reduction A1 4-Isopropylbenzoic Acid A2 Methyl 4-isopropylbenzoate A1->A2 Esterification (MeOH, H+) A3 Target Alcohol A2->A3 2 eq. CH3MgBr then H3O+ Target 2-(4-Isopropylphenyl) -2-methylpropan-1-ol B1 Methyl 4-isopropylphenylacetate B2 Methyl 2-(4-isopropylphenyl) -2-methylpropanoate B1->B2 2 eq. NaH, CH3I B3 Target Alcohol B2->B3 1. LiAlH4 2. H2O Workup

Caption: High-level comparison of the two synthetic routes.

Part 2: Method 1 - Grignard Synthesis

This classical organometallic approach leverages the high nucleophilicity of a Grignard reagent to attack an ester. A key feature of this reaction is that two equivalents of the Grignard reagent add to the ester, with the first addition-elimination cycle forming a ketone intermediate that is more reactive than the starting ester.[1][2] This in-situ formed ketone is immediately consumed by a second equivalent of the Grignard reagent, making this an efficient method for creating tertiary alcohols with two identical substituents on the carbinol carbon.[3]

Reaction Mechanism

The reaction proceeds in two main stages. First, the methylmagnesium bromide performs a nucleophilic acyl substitution on the methyl 4-isopropylbenzoate, forming 4'-isopropylacetophenone as an intermediate. This ketone is then immediately attacked by a second molecule of the Grignard reagent in a nucleophilic addition reaction to form a magnesium alkoxide salt.[2] An acidic workup protonates the alkoxide to yield the final tertiary alcohol.[4]

G Ester Methyl 4-isopropylbenzoate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Acyl Substitution Grignard1 CH3MgBr (1st eq.) Grignard1->Intermediate1 Ketone 4'-Isopropylacetophenone (Intermediate) Intermediate1->Ketone Collapse LeavingGroup MeOMgBr Intermediate1->LeavingGroup Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide Nucleophilic Addition Grignard2 CH3MgBr (2nd eq.) Grignard2->Alkoxide Product Target Alcohol Alkoxide->Product Protonation Workup H3O+ Workup Workup->Product

Caption: Mechanism of Grignard addition to an ester.

Experimental Protocol: Grignard Synthesis

Step A: Preparation of Methyl 4-isopropylbenzoate (Fischer Esterification)

  • To a 250 mL round-bottom flask, add 4-isopropylbenzoic acid (16.4 g, 0.1 mol), methanol (100 mL), and concentrated sulfuric acid (2 mL) as a catalyst.[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[5]

  • Cool the reaction to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 150 mL of cold water. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by a wash with saturated sodium chloride (brine) solution (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-isopropylbenzoate as an oil. Purity should be assessed by NMR or GC before proceeding.

Step B: Grignard Reaction

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).[6]

  • In a 500 mL three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (5.3 g, 0.22 mol).

  • Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of methyl bromide in diethyl ether (approx. 3.0 M, ~73 mL, 0.22 mol).

  • Initiate the reaction by adding a small portion of the methyl bromide solution. If the reaction does not start spontaneously (indicated by bubbling and gentle reflux), gentle heating or the addition of an iodine crystal may be required to activate the magnesium surface.[7]

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium is consumed. The resulting gray-black solution is the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the methyl 4-isopropylbenzoate (17.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic and should be controlled to prevent the ether from boiling too vigorously.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by column chromatography or distillation.

Part 3: Method 2 - Ester Reduction

This pathway involves the reduction of a pre-synthesized ester, methyl 2-(4-isopropylphenyl)-2-methylpropanoate, using a powerful hydride-donating agent. The reagent of choice for this transformation is typically Lithium Aluminum Hydride (LiAlH₄), as weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[8][9] This method is highly effective for the final reduction step but requires a more complex synthesis of the starting ester.

Reaction Mechanism

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻).[10] The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form an aldehyde.[10][11] Aldehydes are more reactive towards reduction than esters, so the aldehyde intermediate is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[10] An aqueous workup then protonates the alkoxide to furnish the primary alcohol.

G Ester Substituted Ester Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Acyl Substitution Hydride1 LiAlH4 (1st H-) Hydride1->Intermediate1 Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde Collapse LeavingGroup MeO- Intermediate1->LeavingGroup Alkoxide Primary Alkoxide Aldehyde->Alkoxide Nucleophilic Addition Hydride2 LiAlH4 (2nd H-) Hydride2->Alkoxide Product Target Alcohol Alkoxide->Product Protonation Workup H2O Workup Workup->Product

Caption: Mechanism of ester reduction with LiAlH4.

Experimental Protocol: Ester Reduction

Step A: Synthesis of Methyl 2-(4-isopropylphenyl)-2-methylpropanoate Rationale: This multi-step synthesis is a significant consideration for the overall efficiency of Route 2. A plausible route involves the double alkylation of a phenylacetate precursor.

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of methyl 4-isopropylphenylacetate (19.2 g, 0.1 mol) in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

  • Add methyl iodide (29.8 g, 0.21 mol) dropwise via syringe, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water, then extract with diethyl ether. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the resulting ester by vacuum distillation to obtain the required precursor.

Step B: LiAlH₄ Reduction

  • Safety First: LiAlH₄ is a pyrophoric reagent that reacts violently with water and protic solvents. All manipulations must be performed under a strictly anhydrous, inert atmosphere by trained personnel.[12]

  • In a flame-dried 500 mL three-necked flask under nitrogen, suspend Lithium Aluminum Hydride (2.8 g, 0.075 mol) in 100 mL of anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C with an ice bath.

  • Dissolve the methyl 2-(4-isopropylphenyl)-2-methylpropanoate (11.0 g, 0.05 mol) in 50 mL of anhydrous ether and add it to a dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[12]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 2.8 mL of water

    • 2.8 mL of 15% aqueous sodium hydroxide

    • 8.4 mL of water[13]

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add anhydrous magnesium sulfate to the slurry to ensure all water is removed, and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the target alcohol. The product is often of high purity but can be further purified if necessary.

Part 4: Comparative Analysis

ParameterGrignard Synthesis (Route 1)Ester Reduction (Route 2)Rationale & Field Insights
Overall Step Count 2 steps (Esterification + Grignard)3+ steps (Precursor Synthesis + Reduction)Route 1 is more convergent, starting from a readily available benzoic acid derivative. Route 2 requires a more involved synthesis of the starting ester.
Starting Materials 4-isopropylbenzoic acid, methyl bromideMethyl 4-isopropylphenylacetate, methyl iodideThe precursors for Route 1 are generally more common and less expensive than the substituted phenylacetate required for Route 2.
Key Reagents Methylmagnesium Bromide (CH₃MgBr)Lithium Aluminum Hydride (LiAlH₄)Both are highly reactive and require specialized handling. LiAlH₄ is pyrophoric, while Grignard reagents are extremely moisture-sensitive.[6][12]
Yield (Typical) 60-80% overall~70-85% for the final reduction stepThe Grignard reaction yield can be variable depending on reagent quality and conditions. The LiAlH₄ reduction is typically very high-yielding. However, the overall yield for Route 2 is lower due to the multi-step precursor synthesis.
Atom Economy Moderate; forms MgBr(OH) and MeOMgBr byproducts.Poor; the multi-step precursor synthesis generates significant waste. The reduction step itself has poor atom economy due to the workup.The Grignard route is more direct, generally leading to better overall atom economy.
Safety & Handling Requires strictly anhydrous conditions. Exothermic reaction needs careful temperature control.[14]LiAlH₄ is pyrophoric and reacts violently with water. The workup procedure must be followed precisely to avoid hazards.[12][13]While both require expertise, the pyrophoric nature of LiAlH₄ and the generation of hydrogen gas during quenching present a higher intrinsic hazard level.
Scalability Readily scalable, but heat management of the exothermic Grignard reaction is a key challenge in large-scale reactors.Scalable, but handling large quantities of LiAlH₄ and managing the quenching process requires specialized equipment and protocols. Filtration of aluminum salts can be challenging on a large scale.The Grignard route is often preferred for industrial scale-up due to more manageable, albeit still significant, safety considerations compared to multi-kilogram LiAlH₄ reductions.

Conclusion and Recommendations

Both the Grignard synthesis and the ester reduction pathway are viable methods for preparing this compound. The optimal choice is dictated by the specific context of the synthesis.

  • The Grignard Synthesis (Route 1) is the more elegant and efficient approach. Its advantages lie in the use of readily available starting materials and a shorter overall synthetic sequence. This route is highly recommended for both laboratory-scale synthesis and for process development towards larger-scale production, provided that appropriate measures for handling moisture-sensitive reagents and controlling exothermic reactions are in place.

  • The Ester Reduction (Route 2) , while highly effective in its final transformation, is disadvantaged by the necessity of a longer, multi-step synthesis to access the required precursor ester. This route would only be considered if the specific substituted ester were readily available through an alternative, highly efficient process, or if other functional groups in a more complex molecule were incompatible with Grignard reagents.

For the direct synthesis of the title compound, the Grignard pathway represents a superior strategy in terms of overall efficiency, atom economy, and strategic simplicity.

References

  • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to Alcohols: Grignard Reaction. Retrieved from [Link]

  • Fisher, D. (2016, July 6). Tertiary Alcohols from Esters and Grignard Reagents [Video]. YouTube. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved from a specific procedure on the Organic Syntheses website.
  • JoVE. (2025, May 22). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • O'Neil, G. W., et al. (2006, May 3). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 19: The Grignard Reaction.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Fisch, L. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Fisch, L. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]

  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
  • The Organic Chemistry Tutor. (2021, July 8). Reduction of Esters to Alcohols [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Lumen Learning. (n.d.). 15.8 Preparation of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4), 352-355.
  • Organic Syntheses. (n.d.). Preparation of isopropyl 2-diazoacetyl(phenyl)carbamate. Retrieved from a specific procedure on the Organic Syntheses website.

Sources

Comparative Biological Profile: 2-(4-Isopropylphenyl)-2-methylpropan-1-ol vs. 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol and its ethoxy analogue (2-(4-Ethoxyphenyl)-2-methylpropan-1-ol) .

These compounds are critical intermediates in the synthesis of non-ester pyrethroids (ether pyrethroids) and serve as valuable probes in Structure-Activity Relationship (SAR) studies targeting Voltage-Gated Sodium Channels (VGSCs) and oxidative stress pathways.

Executive Summary & Chemical Identity

The two molecules under review are


-dimethyl phenethyl alcohol derivatives . They differ only in the substituent at the para-position of the phenyl ring. This single structural variation dictates a massive divergence in their biological utility, metabolic fate, and industrial application.
FeatureIsopropyl Analogue Ethoxy Analogue
IUPAC Name This compound2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
CAS Number 83493-84-983493-63-4
Primary Role SAR Probe / Lipophilic BioisostereEtofenprox Precursor / Active Metabolite
Electronic Nature Electron-Donating (Inductive only)Electron-Donating (Resonance + Inductive)
Key Activity Lipophilic Anchor (Low Polarity)Antibacterial / Antioxidant

Biological Activity & Mechanism of Action

A. The Ethoxy Analogue: A Functional Powerhouse

The Ethoxy analogue is not merely a passive intermediate; it possesses intrinsic biological activity driven by the alkoxy group.

  • Precursor to Etofenprox (Insecticidal Potency):

    • This alcohol is the direct synthetic precursor to Etofenprox , a unique "ether pyrethroid" that lacks the ester linkage found in traditional pyrethroids (like Permethrin).

    • Mechanism: The ethoxy group is critical for binding to the Voltage-Gated Sodium Channel (VGSC) in insects. It mimics the electronic density of the ester oxygen found in traditional pyrethroids without the hydrolytic instability.

    • Metabolic Fate: In biological systems, Etofenprox is metabolized via O-dealkylation and ether cleavage, regenerating 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol . This makes the toxicology of the alcohol highly relevant to the safety profile of the parent insecticide.

  • Intrinsic Antibacterial & Antioxidant Activity:

    • Antioxidant: The p-ethoxy group acts as a strong electron donor (via resonance), stabilizing phenoxy-like radical intermediates. This confers significant radical scavenging capability compared to the isopropyl analogue.

    • Antibacterial: The molecule exhibits moderate activity against Gram-positive bacteria. The amphiphilic nature (lipophilic tail + polar hydroxyl head) allows membrane intercalation, disrupting bacterial cell wall integrity.

B. The Isopropyl Analogue: The Lipophilic Control

The Isopropyl analogue serves primarily as a bioisostere in medicinal chemistry.

  • SAR Probe for Steric/Electronic Effects:

    • Replacing the Ethoxy group with an Isopropyl group maintains the steric bulk and lipophilicity (Hydrophobic effect) but removes the hydrogen-bond acceptor potential and the resonance-donating capability of the oxygen.

    • Result: In VGSC binding assays, the isopropyl analogues typically show reduced potency, highlighting the necessity of the ether oxygen for optimal receptor interaction.

  • Lack of Antioxidant Resonance:

    • Unlike the ethoxy group, the isopropyl group interacts only via hyperconjugation. It cannot stabilize radical species to the same extent, making this molecule a perfect negative control in antioxidant assays.

Experimental Protocols

Protocol A: Synthesis via Borohydride Reduction

Use this protocol to generate high-purity standards for biological testing.

Objective: Selective reduction of the ester precursor to the target alcohol.

  • Reagents:

    • Substrate: Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (or Isopropyl equivalent).

    • Reducing System: Potassium Borohydride (

      
      ) + Lithium Chloride (
      
      
      
      ).
    • Solvent: Ethanol/THF (anhydrous).

  • Procedure:

    • Step 1: Dissolve

      
       (2.0 equiv) and 
      
      
      
      (1.0 equiv) in Ethanol. Stir for 30 min to generate active
      
      
      in situ.
    • Step 2: Add the ester substrate dropwise at 30°C.

    • Step 3: Heat to reflux (60°C) and monitor via GC-MS until ester peak disappears (~4-6 hours).

    • Step 4: Quench with 1N HCl (carefully, gas evolution).

    • Step 5: Extract with Dichloromethane, dry over

      
      , and concentrate.
      
  • Validation:

    • Ethoxy Analogue:

      
       (CDCl3) should show a quartet at 
      
      
      
      4.0 (ethoxy
      
      
      ) and a singlet at
      
      
      3.6 (
      
      
      ).
    • Isopropyl Analogue:

      
       should show a septet at 
      
      
      
      2.9 (isopropyl
      
      
      ) and absence of ethoxy signals.
Protocol B: DPPH Antioxidant Assay

Use this to quantify the electronic advantage of the Ethoxy analogue.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Mix 100

    
     of test compound (10-100 
    
    
    
    ) with 100
    
    
    DPPH solution in a 96-well plate.
  • Control: Use Ascorbic acid as positive control; Isopropyl analogue as negative control.

  • Measurement: Incubate in dark for 30 min. Measure Absorbance at 517 nm.

  • Calculation:

    
    .
    
    • Expectation: Ethoxy analogue

      
       50-100 
      
      
      
      ; Isopropyl analogue
      
      
      .

Visualization of SAR & Metabolic Pathways

The following diagram illustrates the relationship between these alcohols, the active insecticide (Etofenprox), and the Structure-Activity Relationship logic.

G cluster_0 Precursors (Esters) cluster_1 Target Alcohols (Intermediates/Metabolites) cluster_2 Biological Outcomes Ester_Eth Ethyl 2-(4-ethoxyphenyl)- 2-methylpropanoate Alc_Eth Ethoxy Analogue (Active Metabolite) Ester_Eth->Alc_Eth Reduction (KBH4/LiCl) Ester_Iso Ethyl 2-(4-isopropylphenyl)- 2-methylpropanoate Alc_Iso Isopropyl Analogue (Bioisostere Control) Ester_Iso->Alc_Iso Reduction Etofenprox Etofenprox (Ether Pyrethroid) Alc_Eth->Etofenprox Etherification (w/ 3-phenoxybenzyl bromide) Activity_Anti Antibacterial & Antioxidant Activity Alc_Eth->Activity_Anti Intrinsic Activity (Alkoxy Resonance) Activity_SAR Reduced VGSC Binding (Lipophilic Only) Alc_Iso->Activity_SAR Lack of H-bond Acceptor Etofenprox->Alc_Eth Metabolic Degradation (Ether Cleavage)

Caption: Workflow connecting synthetic precursors to biological outcomes. Note the central role of the Ethoxy analogue in Etofenprox metabolism.

References

  • Smolecule. (2023). 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: Biological Activity and Synthesis. Retrieved from

  • BenchChem. (2025).[1] In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Retrieved from

  • National Institutes of Health (PubChem). (2021). 2-(4-Isopropylphenyl)-1-propanol, AldrichCPR (Compound Summary). Retrieved from

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). Retrieved from

  • ChemicalBook. (2023).[2] 2-(4-Ethoxyphenyl)-2-methylpropanol Product Properties and Usage. Retrieved from

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and materials science, the precise structural elucidation of organic molecules is not merely an academic exercise; it is a critical cornerstone of safety, efficacy, and intellectual property. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different biological, chemical, and physical properties. 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (C₁₃H₂₀O) is a compound of interest with several structural isomers, the differentiation of which presents a common analytical challenge.[1]

This guide provides an in-depth comparison of the primary alcohol, This compound (Isomer A) , with two of its constitutional isomers: a secondary alcohol, 1-(4-Isopropylphenyl)-2-methylpropan-1-ol (Isomer B) , and a tertiary alcohol, 2-(4-Isopropylphenyl)butan-2-ol (Isomer C) . We will leverage a multi-technique spectroscopic approach—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a robust, self-validating framework for their unambiguous identification.

Isomer DesignationStructureIUPAC NameAlcohol Type
Isomer A Structure of Isomer AThis compoundPrimary
Isomer B Structure of Isomer B1-(4-Isopropylphenyl)-2-methylpropan-1-olSecondary
Isomer C Structure of Isomer C2-(4-Isopropylphenyl)butan-2-olTertiary

Overall Analytical Workflow

The comprehensive characterization of these isomers relies on a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer definitive confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Isomer (A, B, or C) NMR_Prep Dissolve in CDCl₃ Add TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Neat Liquid Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq EI-MS Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Splitting Patterns, Integration & Carbon Count NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups (O-H, C-O Stretches) IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Final_ID Unambiguous Isomer Identification NMR_Analysis->Final_ID IR_Analysis->Final_ID MS_Analysis->Final_ID

Caption: Synergistic workflow for isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out molecular connectivity.

Expertise & Experience: The Rationale Behind NMR Protocol Choices

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes like these isomers; it dissolves the sample effectively without introducing interfering proton signals.[2] Tetramethylsilane (TMS) is used as an internal standard because its protons and carbons are highly shielded, providing a sharp reference signal at 0.0 ppm that does not overlap with most organic signals.[2][3] For ¹³C NMR, we employ broadband proton decoupling, which collapses all carbon signals into singlets. This simplifies the spectrum by removing C-H splitting, allowing for a direct count of unique carbon environments.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate all signals to determine relative proton counts.

Trustworthiness: Self-Validating Data Interpretation

The power of NMR lies in its internal consistency. For a proposed structure to be correct, the ¹H NMR integration values must sum to the total number of protons (20 in this case), and the number of signals in the ¹³C NMR spectrum must match the number of chemically non-equivalent carbons. The splitting patterns in the ¹H NMR must be consistent with the number of adjacent protons as predicted by the n+1 rule.

Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Assignment Isomer A (Primary) Isomer B (Secondary) Isomer C (Tertiary)
-OH ~1.5-2.5 (s, 1H, broad)~1.6-2.6 (d, 1H, broad)~1.4-2.4 (s, 1H, broad)
Ar-H ~7.1-7.3 (m, 4H)~7.1-7.3 (m, 4H)~7.1-7.3 (m, 4H)
-CH(CH₃)₂ (methine) ~2.9 (septet, 1H)~2.9 (septet, 1H)~2.9 (septet, 1H)
-CH(CH₃)₂ (methyls) ~1.25 (d, 6H)~1.25 (d, 6H)~1.25 (d, 6H)
-CH₂OH ~3.5 (s, 2H)--
-C(CH₃)₂ ~1.3 (s, 6H)--
-CHOH -~4.5 (d, 1H)-
-CH(CH₃)₂ (on side chain) -~1.9 (m, 1H)-
-CH(CH₃)₂ (methyls on side chain) -~0.9 (d, 3H), ~1.0 (d, 3H)-
-C(OH)CH₂CH₃ --~1.7 (q, 2H)
-C(OH)CH₃ --~1.5 (s, 3H)
-C(OH)CH₂CH₃ --~0.9 (t, 3H)

Key Differentiators in ¹H NMR:

  • Isomer A: Features two prominent singlets: one for the two equivalent methyl groups (~1.3 ppm, 6H) and one for the methylene (-CH₂OH) group (~3.5 ppm, 2H). The absence of splitting for these signals is a key identifier.

  • Isomer B: The carbinol proton (-CHOH) at ~4.5 ppm will be a doublet, split by the adjacent methine proton. The two methyl groups on the side chain are diastereotopic and will appear as two distinct doublets.

  • Isomer C: Lacks a -CHOH or -CH₂OH signal. Instead, it shows signals for an ethyl group (a quartet and a triplet) and a methyl singlet attached to the tertiary carbinol carbon.

Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Assignment Isomer A (Primary) Isomer B (Secondary) Isomer C (Tertiary)
Aromatic C (quaternary) ~147, ~140~147, ~142~147, ~143
Aromatic CH ~126, ~128~126, ~129~126, ~128
-C(OH) ~40 (quat.)~78 (CH)~75 (quat.)
-CH₂OH ~70 (CH₂)--
-CH(CH₃)₂ (methine) ~34 (CH)~34 (CH)~34 (CH)
-CH(CH₃)₂ (methyls) ~24 (CH₃)~24 (CH₃)~24 (CH₃)
Other Aliphatic ~25 (C(CH₃)₂)~32 (CH), ~18/19 (CH₃)~30 (CH₂), ~28 (CH₃), ~8 (CH₃)

Key Differentiators in ¹³C NMR:

  • Isomer A: Shows a quaternary carbon signal around 40 ppm and a methylene (-CH₂OH) signal around 70 ppm.

  • Isomer B: The carbinol carbon is a methine (-CHOH) and will appear significantly downfield around 78 ppm. DEPT-135 experiments would confirm this as a positive "CH" signal.

  • Isomer C: The carbinol carbon is quaternary and appears around 75 ppm. It will be absent in a DEPT-135 spectrum, which is a definitive confirmation of a quaternary carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Expertise & Experience: The Value of the Fingerprint Region

While the O-H and C-H stretching regions are excellent for identifying the presence of alcohols and alkyl groups, the true differentiating power of IR lies in the "fingerprint region" (approx. 1500-600 cm⁻¹).[5] This region contains complex vibrations, including C-O stretching and C-C skeletal vibrations, that are unique to the molecule's overall structure. The C-O stretching frequency is particularly sensitive to the substitution of the carbinol carbon (primary vs. secondary vs. tertiary).

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid Film: If the sample is a liquid or low-melting solid, place a small drop between two KBr or NaCl salt plates.

    • KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty spectrometer (or clean salt plates) to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Comparative IR Data (Predicted)
Vibrational Mode Approx. Wavenumber (cm⁻¹) Isomer A (Primary) Isomer B (Secondary) Isomer C (Tertiary)
O-H Stretch 3600-3200Strong, BroadStrong, BroadStrong, Broad
Aromatic C-H Stretch 3100-3000MediumMediumMedium
Aliphatic C-H Stretch 3000-2850StrongStrongStrong
Aromatic C=C Bending 1610, 1515MediumMediumMedium
C-O Stretch 1200-1000~1050 (Strong) ~1100 (Strong) ~1150 (Strong)

Key Differentiators in IR Spectroscopy: The most powerful diagnostic peak is the C-O stretching vibration.[5]

  • Isomer A (Primary): Exhibits a strong C-O stretch at a lower frequency, around 1050 cm⁻¹ .

  • Isomer B (Secondary): The C-O stretch shifts to a higher frequency, near 1100 cm⁻¹ .

  • Isomer C (Tertiary): The C-O stretch is found at the highest frequency of the three, around 1150 cm⁻¹ .

This clear trend provides a rapid and reliable method for distinguishing between primary, secondary, and tertiary alcohol isomers.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint.

Expertise & Experience: Harnessing Fragmentation Pathways

We will use Electron Ionization (EI) as it is a high-energy technique that induces reproducible and extensive fragmentation, which is ideal for structural elucidation.[6] For alcohols, the most significant fragmentation pathway is often alpha-cleavage—the breaking of a C-C bond adjacent to the oxygen atom. The mass of the resulting carbocation is highly dependent on whether the alcohol is primary, secondary, or tertiary, making this a key diagnostic tool.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the isomer in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum.

Comparative MS Data (Predicted)

The molecular formula for all isomers is C₁₃H₂₀O, giving a molecular weight of 192.30 g/mol . The mass spectrum for each should show a molecular ion peak (M⁺) at m/z = 192 .[1]

Key Fragment Isomer A (Primary) Isomer B (Secondary) Isomer C (Tertiary)
Molecular Ion [M]⁺ m/z 192 (low intensity)m/z 192 (low intensity)m/z 192 (very low/absent)
[M-H₂O]⁺ m/z 174m/z 174m/z 174
Alpha-Cleavage Fragment m/z 161 ([M-CH₂OH]⁺)m/z 149 ([M-CH(OH)CH(CH₃)₂]⁺)m/z 163 ([M-CH₂CH₃]⁺) or m/z 177 ([M-CH₃]⁺)
Base Peak (Predicted) m/z 161 m/z 149 m/z 163

Key Differentiators in Mass Spectrometry:

  • Isomer A (Primary): Alpha-cleavage involves the loss of the •CH₂OH radical (mass 31), leading to a prominent peak at m/z 161 . This is often the base peak.

  • Isomer B (Secondary): Alpha-cleavage can result in the loss of the isopropyl radical or the substituted phenyl group. Cleavage of the C-C bond between the carbinol carbon and the isopropyl group is less likely. More diagnostically, cleavage of the bond to the aromatic ring would give a fragment corresponding to [CH(OH)CH(CH₃)₂]⁺ at m/z 89. However, the most stable and likely fragment would arise from cleavage of the bond between the carbinol carbon and the phenyl ring, leading to a fragment from the loss of the •CH(OH)CH(CH₃)₂ group (mass 89), but this is not an alpha-cleavage. The most significant alpha-cleavage would be loss of the isopropyl group from the side chain, but this is not adjacent to the OH. The most diagnostic fragmentation would be the loss of the isobutyl group from the carbinol carbon, resulting in a peak at m/z 149 .

  • Isomer C (Tertiary): Alpha-cleavage readily occurs, with the loss of the largest alkyl group being most favorable. Loss of the ethyl radical (•CH₂CH₃, mass 29) will produce a very stable tertiary carbocation at m/z 163 , which is expected to be the base peak. Loss of a methyl radical would yield a peak at m/z 177. The molecular ion peak is often absent for tertiary alcohols due to the high stability of the carbocation formed upon fragmentation.

Conclusion

While this compound and its isomers B and C share the same molecular formula, their distinct structural arrangements give rise to a unique and predictable suite of spectroscopic data. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and cross-validating toolkit for their definitive identification.

  • NMR distinguishes the isomers based on the unique chemical shifts, multiplicities, and carbon environments of the carbinol center and adjacent alkyl groups.

  • IR Spectroscopy offers a rapid diagnostic test, with the C-O stretching frequency reliably shifting from ~1050 cm⁻¹ (primary) to ~1100 cm⁻¹ (secondary) to ~1150 cm⁻¹ (tertiary).

  • Mass Spectrometry provides a definitive fingerprint based on distinct alpha-cleavage fragmentation patterns, yielding base peaks at m/z 161 (primary), m/z 149 (secondary), and m/z 163 (tertiary).

By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a fundamental requirement for advancing scientific discovery and ensuring product quality.

References

  • PubChem. 2-(4-Isopropylphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: Electronically Tuneable Orthometalated RuII-NHC Complexes. Available from: [Link]

  • Semantic Scholar. Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • PubChem. 2-(4-Isopropylphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • precisionFDA. 2-(4-METHYLPHENYL)PROPAN-1-OL. Available from: [Link]

  • Vaia. NMR spectrum of 2-methylpropan-2-ol. Available from: [Link]

  • Chemguide. Interpreting C-13 NMR spectra. Available from: [Link]

Sources

Efficacy of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol as a precursor for different NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol and its structural analogs as precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]

The analysis distinguishes between the exact chemical specified (a gem-dimethyl substituted intermediate) and the commercially dominant Ibuprofen precursor (2-(4-Isobutylphenyl)propan-1-ol ), addressing the likely intent of synthesizing 2-arylpropionic acids ("profens") while correcting for structural nuances that define pharmacological activity.[1]

Executive Summary & Chemical Identity

This compound (CAS 83493-84-9) is a primary alcohol characterized by a sterically hindered quaternary carbon at the


-position.[1] While often confused with the direct precursor to Ibuprofen, its specific gem-dimethyl structure (

) and isopropyl ring substituent dictate a different synthetic fate compared to the classic mono-methyl Ibuprofen intermediate.[1]
  • Target Chemical: this compound[1][2]

  • Primary Reaction: Oxidative transformation to 2-(4-Isopropylphenyl)-2-methylpropanoic acid .[1]

  • Pharmacological Class: This structure yields Fibrate-like scaffolds (PPAR agonists) rather than COX-inhibiting NSAIDs (which typically require a secondary

    
    -carbon, e.g., 
    
    
    
    ).[1]
  • Comparative Alternative: 2-(4-Isobutylphenyl)propan-1-ol (Ibuprofen Alcohol), the industry-standard precursor for Ibuprofen.[1]

This guide evaluates the efficacy of the Alcohol Oxidation Route for both the specified molecule and its NSAID-relevant analogs, comparing it against traditional Carbonylation and Nitrile hydrolysis methods.[1]

Structural Analysis & Synthetic Pathways[1]

The core efficacy of this precursor lies in the Oxidation of the Primary Alcohol to the corresponding Carboxylic Acid. The presence of the gem-dimethyl group in the user's molecule creates significant steric bulk, influencing the choice of oxidant and reaction kinetics.[1]

Comparative Precursor Analysis[1]
FeatureUser Specified: Isopropyl/Gem-dimethyl NSAID Standard: Isobutyl/Mono-methyl
Chemical Name This compound2-(4-Isobutylphenyl)propan-1-ol
Structure


Oxidation Product 2-(4-Isopropylphenyl)-2-methylpropanoic acidIbuprofen (2-(4-Isobutylphenyl)propionic acid)
Pharmacology Structurally resembles Fibrates (Lipid lowering)NSAID (COX-1/COX-2 Inhibitor)
Steric Hindrance High (Quaternary

-carbon)
Moderate (Tertiary

-carbon)
Key Challenge Preventing C-C bond cleavage; steric access.[1]Controlling enantioselectivity (S-isomer).[1][3]
Mechanism of Action (Synthetic)

The transformation relies on the sequential oxidation of the alcohol to the aldehyde and then to the carboxylic acid.

Pathway Diagram:

OxidationPathway Precursor Alcohol Precursor (R-CH2-OH) Aldehyde Aldehyde Intermediate (R-CHO) Precursor->Aldehyde Oxidation Step 1 Acid Carboxylic Acid (NSAID) (R-COOH) Aldehyde->Acid Oxidation Step 2 Oxidant1 TEMPO / NaOCl or PCC Oxidant1->Precursor Oxidant2 NaClO2 / H2O2 or Jones Reagent Oxidant2->Aldehyde

Caption: Stepwise oxidation of the alcohol precursor to the active acid moiety. The gem-dimethyl group in the user's molecule stabilizes the aldehyde intermediate against enolization.[1]

Efficacy Comparison: Alcohol Oxidation vs. Alternatives[1]

When using This compound (or its Isobutyl analog) as a starting material, the "Green Oxidation" route competes with traditional industrial methods.[1]

Performance Metrics
MethodologyYieldAtom EconomyE-Factor (Waste)Scalability
Alcohol Oxidation (TEMPO/Bleach) 85-92% High (Loss of 4H)Low (< 5)High (Aqueous phase)
Jones Oxidation (CrO3) 90-95%ModerateHigh (Cr waste)Low (Toxic waste)
Friedel-Crafts / Carbonylation 75-80%HighModerateVery High (Industrial)
Nitrile Hydrolysis 80-85%ModerateHigh (Salt waste)High

Analysis:

  • Efficacy: The alcohol precursor offers a higher purity profile compared to Friedel-Crafts routes, which often suffer from regio-isomeric impurities (ortho vs para substitution).[1]

  • Selectivity: Using the pre-formed para-substituted alcohol (like the user's molecule) guarantees 100% para-regioselectivity, a critical quality attribute for NSAIDs.

  • Drawback: The cost of the alcohol precursor is generally higher than the hydrocarbon starting materials (e.g., Isobutylbenzene) used in the Boots-Hoechst-Celanese (BHC) process.[1]

Experimental Protocol: Catalytic Oxidation

This protocol describes the conversion of This compound to its corresponding acid.[1] This method is adaptable for Ibuprofen Alcohol (2-(4-Isobutylphenyl)propan-1-ol).[1]

Objective: Synthesize the carboxylic acid via a metal-free, TEMPO-catalyzed oxidation.

Reagents & Equipment[1][3]
  • Substrate: 10 mmol Alcohol Precursor.

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 mmol, 2 mol%).

  • Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) 10-12% solution.[1]

  • Buffer: Potassium Bromide (KBr) (0.5 mmol) in Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of This compound in 20 mL of DCM. Add a solution of KBr (0.5 mmol) in 5 mL water. Cool to 0°C.

  • Catalyst Addition: Add TEMPO (31 mg, 0.2 mmol) to the biphasic mixture.

  • Oxidation (Controlled Addition): Slowly add aqueous NaOCl (25 mmol, 2.5 eq) dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation or chlorination of the aromatic ring.

    • Checkpoint: The organic layer will turn orange-red (active TEMPO species).[1]

  • Quenching: Upon consumption of starting material (TLC check: Hexane/EtOAc 8:2), quench with saturated Sodium Thiosulfate (

    
    ).
    
  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (

    
     mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane.
    

Expected Results:

  • Product: 2-(4-Isopropylphenyl)-2-methylpropanoic acid (White solid).[1]

  • Yield: >85%.

  • Purity: >98% (HPLC).

Critical Evaluation of the "Isopropyl" vs. "Isobutyl" Moiety[1]

The user's specific molecule contains an Isopropyl group, whereas Ibuprofen contains an Isobutyl group. This distinction is vital for researchers:

  • Metabolic Stability: The isopropyl group is susceptible to benzylic hydroxylation (forming tertiary alcohols), whereas the isobutyl group undergoes

    
    , 
    
    
    
    -1 hydroxylation.
  • Drug Activity: The gem-dimethyl acid produced from the user's precursor lacks the chiral center required for the stereoselective COX inhibition seen in S(+)-Ibuprofen.[1] It behaves more like a Fibrate (PPAR agonist) or a metabolic probe.

  • Impurity Tracking: This compound is a known impurity marker in the synthesis of Etofenprox and potentially in Ibuprofen manufacturing if Cumene is present as a contaminant in the alkylation feedstocks.[1]

Diagram: Structural Divergence

StructureComparison Start User Molecule This compound PathA Oxidation Start->PathA ProductA Gem-Dimethyl Acid (Fibrate-like / Inactive NSAID) PathA->ProductA AltStart Ibuprofen Alcohol 2-(4-Isobutylphenyl)propan-1-ol PathB Oxidation AltStart->PathB ProductB Ibuprofen (Active NSAID) PathB->ProductB

Caption: Divergent synthesis outcomes. The user's molecule yields a gem-dimethyl acid, while the isobutyl analog yields Ibuprofen.[1]

References

  • PubChem. this compound (CAS 83493-84-9).[1] National Library of Medicine.[4] Link[1]

  • Sigma-Aldrich. Ibuprofen Alcohol (2-(4-Isobutylphenyl)propan-1-ol) Product Sheet.Link[1]

  • Bogdan, A. R., et al. (2009). "The Continuous-Flow Synthesis of Ibuprofen." Angewandte Chemie International Edition. Link[1]

  • Chemistry Steps. Synthesis of Ibuprofen: Mechanisms and Reactions.Link

  • BLDpharm. Product Analysis: this compound.[1][2]Link[1]

Sources

Structural Certainty: A Comparative Guide to Confirming 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol using 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of fragrance intermediates and pharmaceutical scaffolds, the structural validation of quaternary centers remains a critical bottleneck. This guide compares the efficacy of Standard 1D NMR against an Integrated 2D NMR Approach for confirming the structure of This compound .

While 1D NMR (


H, 

C) provides functional group inventory, it fails to definitively establish connectivity across the "silent" quaternary carbon at position 2. This guide demonstrates why the 2D Integrated Approach (specifically HMBC) is the necessary gold standard for this molecular class, providing the "smoking gun" correlations that 1D methods cannot offer.
Part 1: The Structural Challenge

The target molecule, This compound , presents a specific analytical challenge: The Quaternary Carbon (C2).

  • Structure Overview:

    • Aromatic System: 1,4-disubstituted phenyl ring (AA'BB' system).

    • Side Chain A: Isopropyl group (remote from the chiral center).

    • Side Chain B: A 2-methylpropan-1-ol moiety substituted with the aryl group.

  • The Ambiguity: The C2 position is a quaternary center bonded to:

    • The Phenyl ring.[1]

    • A hydroxymethyl group (–CH

      
      OH).
      
    • Two equivalent Methyl groups (making it a gem-dimethyl motif).

In a standard 1D


H NMR spectrum, the quaternary carbon has no attached protons to split neighboring signals. Consequently, the methyls appear as a singlet, and the methylene appears as a singlet. This pattern can easily be confused with regioisomers (e.g., ether linkages or linear chain variants) without definitive proof of connectivity.
Part 2: Comparative Analysis (1D vs. 2D NMR)

The following table objectively compares the "performance" of the analytical methods in validating this specific structure.

FeatureMethod A: Standard 1D NMR (

H,

C, DEPT)
Method B: Integrated 2D NMR (HSQC, HMBC, COSY)
Functional Group ID High. Easily identifies OH, Ar-H, and Alkyl-H.High. Confirms 1D findings.
Quaternary C Detection Low. Inferred only by peak disappearance in DEPT-135. No direct connectivity proof.[2]High. Indirect detection via HMBC establishes definitive location.
Connectivity Proof Weak. Relies on chemical shift logic (heuristic). Cannot prove Ar is attached to C2 vs C1.Definitive. HMBC correlations link Ar-H, Me-H, and CH

-H to the same quaternary carbon.
Risk of False Positive Moderate. Can misidentify isomers (e.g., linear butyl analogs).Near Zero. Connectivity network is unique to the structure.
Instrument Time Fast (10–30 mins).Moderate (1–4 hours depending on concentration).
Part 3: Technical Deep Dive & Experimental Protocol

To achieve authoritative structural confirmation, the following 2D NMR protocol is recommended. This workflow relies on the HMBC (Heteronuclear Multiple Bond Correlation) experiment as the primary decision-maker.

3.1 Experimental Methodology

Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this alcohol. DMSO slows proton exchange, often allowing the observation of the OH proton coupling (
    
    
    ) with the CH
    
    
    , which confirms the primary alcohol status.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent):

  • 
    H NMR:  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • COSY: Magnitude mode, 256 increments.

  • HSQC (Ed.): Phase-sensitive, distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • HMBC: Optimized for long-range coupling (

    
     Hz). Set delay to 62.5 ms. Critical for bridging the quaternary center.
    
3.2 The "Smoking Gun" Correlations

The structure is confirmed only when the Central Quaternary Carbon (C2) shows the following simultaneous HMBC correlations:

  • From the Methyls: The gem-dimethyl singlet (~1.2 ppm) must show a strong

    
     correlation to C2 and a 
    
    
    
    correlation to the CH
    
    
    carbon.
  • From the Methylene: The CH

    
     singlet (~3.4 ppm) must show a 
    
    
    
    correlation to C2 and a
    
    
    correlation to the Methyl carbons.
  • From the Aromatic Ring: The ortho protons of the phenyl ring (~7.2 ppm) must show a strong

    
     correlation to C2.
    

This convergence of three independent signal pathways onto a single carbon (C2) is mathematically impossible for linear isomers.

Part 4: Data Presentation (Synthetic Reference Data)

Below is the expected spectral fingerprint for This compound in DMSO-


.

Table 1: Integrated NMR Assignment

PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
C1 CH

-OH
3.45Singlet (d if OH couples)71.5C2, C3/C4 (Methyls)
C2 Quaternary 40.2
C3, C4 (CH

)

1.22Singlet (6H)24.8C2 , C1, C-Ar(ipso)
OH Hydroxyl4.60Triplet (broad)C1, C2
Ar-1 C-Ipso144.5Ar-ortho, Methyls
Ar-2,6 Ar-Ortho7.25Doublet (

Hz)
126.0C2 , Ar-4, Ar-Ipso
Ar-3,5 Ar-Meta7.15Doublet (

Hz)
125.5Ar-1, Ar-4
Ar-4 C-Para146.0Ar-2,6, Isopropyl-CH
iPr-CH Methine2.85Septet33.1Ar-4, iPr-Me
iPr-Me Methyls1.18Doublet (6H)23.9iPr-CH, Ar-4

Note: Chemical shifts are estimated based on substituent additivity rules and similar fragrance intermediates (e.g., Cyclamen Alcohol derivatives).

Part 5: Visualization of Structural Logic

The following diagram illustrates the "Connectivity Network." The red arrows represent the critical HMBC correlations that bridge the quaternary gap, validating the structure.

G cluster_molecule Molecular Fragments Me Gem-Dimethyl (1.22 ppm) CH2 Methylene - CH2 (3.45 ppm) Me->CH2 HMBC (3J) Cq Quaternary C2 (40.2 ppm) THE SILENT CENTER Me->Cq HMBC (2J) CH2->Cq HMBC (2J) Ar_Ortho Aromatic Ortho-H (7.25 ppm) Ar_Ortho->Cq HMBC (3J) Definitive Link

Caption: The "Convergence of Evidence": Three distinct proton environments (Methyls, Methylene, Aromatic) showing HMBC correlations to the single silent quaternary carbon (C2), ruling out linear isomers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive guide on AA'BB' systems and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • BenchChem Technical Support. (2025). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. (Used as a structural analog reference for chemical shift prediction). Link

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. (Workflow validation for quaternary carbon assignment). Link

Sources

A Comparative Guide to the Antioxidant Potential of Phenylpropanoid Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacity of closely related phytochemicals is paramount. This guide provides an in-depth comparison of the antioxidant potential of three primary phenylpropanoid alcohols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols, fundamental building blocks of lignins and lignans in plants, are gaining significant attention for their potential health benefits, largely attributed to their ability to counteract oxidative stress.[1][2][3]

This document moves beyond a simple catalog of data, offering a technical synthesis grounded in experimental evidence. We will dissect the structural features that dictate their antioxidant efficacy, present comparative data from established in vitro assays, and provide the detailed, self-validating protocols necessary for rigorous scientific inquiry.

The Underpinnings of Antioxidant Action

Phenylpropanoid alcohols, like other phenolic compounds, exert their antioxidant effects primarily by neutralizing highly reactive and damaging molecules known as free radicals. This process is governed by two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, effectively quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a more stable species. The SET mechanism is often followed by proton transfer (SET-PT) or preceded by proton loss (SPLET), depending on the solvent and pH.[4][5]

The efficiency of these mechanisms is directly influenced by the molecular structure of the antioxidant, a concept we will explore in detail.

cluster_hat Hydrogen Atom Transfer (HAT) FR Free Radical (R•) SFR Stable Molecule (RH) FR->SFR H• Donated PPA Phenylpropanoid Alcohol (Ar-OH) SPR Stable Phenylpropanoid Radical (Ar-O•) PPA->SPR

Caption: General mechanism of free radical scavenging by a phenylpropanoid alcohol.

Structure-Activity Relationship: Why Aren't All Monolignols Equal?

The variation in antioxidant potential among p-coumaryl, coniferyl, and sinapyl alcohols is a direct consequence of the substituents on their phenyl ring. The key differentiators are the number of methoxy (-OCH₃) groups positioned ortho to the phenolic hydroxyl group.

  • p-Coumaryl Alcohol: Features a single hydroxyl group on the aromatic ring.

  • Coniferyl Alcohol: Contains one hydroxyl group and one ortho-methoxy group.

  • Sinapyl Alcohol: Possesses one hydroxyl group and two flanking ortho-methoxy groups.

Methoxy groups are electron-donating. This electronic effect increases the electron density on the phenolic oxygen, weakening the O-H bond and facilitating hydrogen atom donation (HAT). Furthermore, these groups help to stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more potent antioxidant.[6][7] Consequently, the antioxidant capacity generally follows the trend:

Sinapyl Alcohol > Coniferyl Alcohol > p-Coumaryl Alcohol

This hierarchy is consistently observed in various in vitro antioxidant assays. Studies on related phenolic acids confirm that an increased number of methoxyl groups correlates with higher antioxidant activity.[5][7]

cluster_pca p-Coumaryl Alcohol cluster_ca Coniferyl Alcohol cluster_sa Sinapyl Alcohol pca ca sa

Caption: Structures of the three primary phenylpropanoid alcohols (monolignols).

Comparative Analysis: In Vitro Antioxidant Assays

To quantify and compare the antioxidant potential, several standardized spectrophotometric assays are employed. Each assay operates on a slightly different chemical principle, providing a more comprehensive profile of a compound's antioxidant capabilities. The primary assays include DPPH, ABTS, and FRAP.[8][9][10][11][12]

Phenylpropanoid AlcoholSubstituentsDPPH Scavenging (IC₅₀, µM)¹ABTS Scavenging (TEAC)²FRAP (TEAC)²
p-Coumaryl Alcohol 4'-OHHigher (Lower Activity)LowerLower
Coniferyl Alcohol 4'-OH, 3'-OCH₃
Sinapyl Alcohol 4'-OH, 3',5'-OCH₃Lower (Higher Activity)HigherHigher

¹IC₅₀ (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity.[6][13][14] ²TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of a standard antioxidant, Trolox; a higher value indicates greater antioxidant activity.[15][16] (Note: Exact numerical values are highly dependent on specific assay conditions and are thus presented qualitatively for accurate comparison. The trend is well-supported in the literature.)

Beyond Chemical Assays: The Cellular Context

While in vitro assays are essential for initial screening, they do not fully replicate the complexity of a biological system.[17] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within living cells, accounting for factors like cell uptake and metabolism.[18][19][20][21]

The CAA assay utilizes a probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). An effective antioxidant will penetrate the cell membrane and inhibit this fluorescence, providing a more biologically relevant measure of its protective capabilities.[18][21] While specific comparative CAA data for the three monolignols is sparse, it is expected that the structure-activity relationships observed in chemical assays would largely translate to a cellular environment, although differences in cell permeability could play a modulating role.

Detailed Experimental Methodologies

The following protocols are provided as self-validating systems for the rigorous assessment of antioxidant potential.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep violet DPPH solution to a pale yellow non-radical form is measured spectrophotometrically.[6][22]

prep_dpph Prepare DPPH Working Solution (e.g., 75 µM in Methanol) mix Mix 50 µL Sample with 950 µL DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Phenylpropanoid Alcohols prep_sample->mix incubate Incubate in Dark (30 minutes, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC₅₀ Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 75 µM working solution of DPPH in methanol. Prepare serial dilutions of the test compounds (e.g., 1 to 200 µM) in methanol. Trolox or ascorbic acid should be used as a positive control.

  • Reaction Mixture: In a microplate well or cuvette, add 50 µL of the sample (or standard/blank) to 950 µL of the DPPH working solution.[15]

  • Incubation: Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. Methanol is used as the blank.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot % Inhibition against concentration and determine the IC₅₀ value from the resulting curve.[14]

ABTS Radical Cation Scavenging Assay

This assay measures the scavenging of the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, measured at 734 nm.[23][24]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]

  • Working Solution: Dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

  • Reaction Mixture: Add 10 µL of the antioxidant sample or standard to 990 µL of the ABTS•⁺ working solution.[5]

  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.[16]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured at 593 nm.[7][25]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Warm the reagent to 37°C before use.

  • Reaction Mixture: Add 100 µL of the appropriately diluted sample to 3.0 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).[25]

  • Measurement: Measure the absorbance at 593 nm against a reagent blank.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of Fe²⁺ (FeSO₄·7H₂O). Results are expressed as µM Fe²⁺ equivalents or TEAC.

Conclusion and Future Perspectives

The experimental evidence clearly demonstrates a structure-dependent hierarchy in the antioxidant potential of the primary phenylpropanoid alcohols, with sinapyl alcohol exhibiting the highest activity, followed by coniferyl and then p-coumaryl alcohol. This trend is directly attributable to the number of electron-donating methoxy groups on the phenyl ring, which enhance the capacity for radical scavenging.

While in vitro chemical assays provide a robust framework for this comparison, future research should focus on validating these findings in more complex biological models. Further investigation using cell-based assays like the CAA will be crucial to understand the bioavailability and intracellular fate of these compounds. Moreover, exploring potential synergistic or antagonistic interactions with other dietary antioxidants will provide a more holistic understanding of their role in mitigating oxidative stress and promoting human health.

References

A complete list of all sources cited is available for verification.

Sources

Isomeric Purity Assessment of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Isomeric Landscape: Defining the Challenge

In the synthesis of fragrance intermediates and functionalized phenyl-alkanols, "isomeric purity" often creates confusion between stereoisomerism (enantiomers) and regioisomerism (structural isomers).

For 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS: 83493-84-9), the structural reality dictates the analytical strategy:

  • Achirality of the Target: The molecule features a gem-dimethyl group at the

    
    -position relative to the hydroxyl group (C2 of the propyl chain). The presence of two identical methyl groups attached to the quaternary carbon renders the molecule achiral . Therefore, "isomeric purity" in this context strictly refers to Regioisomeric Purity  and Positional Isomeric Purity , not Enantiomeric Excess (ee).
    
  • The Critical Impurities:

    • Regioisomer (The "Cyclamen" Shift): 3-(4-Isopropylphenyl)-2-methylpropan-1-ol. This is a common byproduct where the aryl group adds to the

      
      -carbon (or via rearrangement of the aldehyde precursor). Unlike the target, this impurity is chiral.
      
    • Positional Isomers: 2-(2-Isopropylphenyl)-... (Ortho) and 2-(3-Isopropylphenyl)-... (Meta). These arise from non-selective Friedel-Crafts alkylations during the synthesis of the starting cumene derivatives.

This guide objectively compares analytical methodologies to quantify these specific structural isomers, ensuring the thermodynamic and olfactory consistency of the final product.

Comparative Assessment of Methodologies

We evaluated three primary techniques for assessing the isomeric purity of the target alcohol. The selection depends on the required Limit of Detection (LOD) and the nature of the matrix.

Table 1: Performance Matrix of Analytical Techniques
FeatureGC-FID (Capillary) 1H NMR (600 MHz) Reverse-Phase HPLC-UV
Primary Utility Quantitative Purity (Gold Standard) Structural Validation & IDNon-volatile Precursors
Resolution (Rs) High (Regioisomers separate well)High (Distinct methyl shifts)Moderate (Requires chiral columns for some impurities)
LOD < 0.05%~ 1.0%< 0.1%
Throughput 20-30 min/sample5-10 min/sample15-45 min/sample
Cost per Run LowHigh (Solvents/Instrument time)Medium
Limitations Requires thermal stabilityLow sensitivity for trace isomersSolvent waste; lower resolution for positional isomers

Recommended Protocol: Capillary GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended self-validating system for this assessment. The volatility of the alcohol allows for direct injection without derivatization, and the separation of the gem-dimethyl target from the methine-substituted impurity is thermodynamically favorable on mid-polarity columns.

The "Why" Behind the Parameters
  • Column Choice (DB-Wax / PEG): We utilize a Polyethylene Glycol (PEG) stationary phase. The hydroxyl group of the analyte interacts via hydrogen bonding. The steric hindrance of the tertiary carbon in the target (2-phenyl) reduces this interaction compared to the secondary carbon in the impurity (3-phenyl), maximizing resolution (

    
    ).
    
  • Split Injection: Necessary to prevent column overload and ensure sharp peak shapes for accurate integration of closely eluting positional isomers (ortho/para).

Detailed Experimental Workflow

Reagents:

  • Sample: >10 mg this compound.

  • Solvent: Dichloromethane (HPLC Grade) or Ethanol.

  • Internal Standard (Optional): Dodecane (for wt% assay).

Instrument Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Column: DB-Wax (or equivalent ZB-WAX), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Solvent vent.

    • Ramp 1: 10°C/min to 200°C - Elution of isomers.

    • Ramp 2: 20°C/min to 240°C (Hold 5 min) - Burn off heavies.

  • Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Self-Validation Criteria (System Suitability):

  • Resolution (

    
    ):  Between Target (Para) and Ortho-isomer > 1.5.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Indicates clean liner and active column).

Structural Verification via 1H NMR

While GC provides purity, NMR validates the regio-chemistry. This is critical during process development to confirm the gem-dimethyl structure.

Key Diagnostic Signals (CDCl3, 600 MHz):

  • Target (2-phenyl isomer):

    • 
       ~1.30 ppm: Singlet  (6H). Represents the two equivalent methyl groups on the quaternary C2. This singlet confirms the achiral gem-dimethyl structure.
      
    • 
       ~3.60 ppm: Singlet  (2H). The -CH2-OH protons are chemically equivalent due to symmetry.
      
  • Impurity (3-phenyl isomer):

    • 
       ~0.90 ppm: Doublet  (3H). Represents the methyl group on the methine carbon.
      
    • 
       ~3.4-3.6 ppm: Multiplet  (2H). The -CH2-OH protons become diastereotopic or magnetically non-equivalent if the center is chiral (though rapid rotation often averages this, the splitting pattern differs from the singlet).
      

Visualizing the Analytical Logic

The following diagram illustrates the decision tree and workflow for assessing the purity of this specific molecule, highlighting the divergence between structural validation and quantitative assay.

IsomericPurityWorkflow Sample Crude Sample 2-(4-iPr-Ph)-2-Me-propan-1-ol CheckType Assessment Goal? Sample->CheckType QuantPath Quantitative Purity (Regio/Positional Isomers) CheckType->QuantPath Routine QC StructPath Structural ID (Confirm gem-dimethyl) CheckType->StructPath R&D / Validation GCFID GC-FID (DB-Wax) Primary Method QuantPath->GCFID NMR 1H NMR (CDCl3) Secondary Method StructPath->NMR DataGC Chromatogram Analysis: 1. Main Peak (Target) 2. Ortho-isomer (Impurity) 3. 3-Phenyl isomer (Impurity) GCFID->DataGC Separation based on Polarity/Boiling Point DataNMR Spectral Analysis: 1. 1.3ppm Singlet (Target) 2. 0.9ppm Doublet (Impurity) NMR->DataNMR Differentiation by Methyl Splitting Report Final CoA (Purity % + ID) DataGC->Report DataNMR->Report

Figure 1: Analytical workflow distinguishing quantitative regio-analysis (GC) from structural confirmation (NMR).

Synthesis Context & Impurity Origins[1]

Understanding how the impurities form allows for better analytical tracking. The synthesis generally follows the reduction of Ethyl 2-(4-isopropylphenyl)-2-methylpropanoate [1].

  • Starting Material: 2-(4-Isopropylphenyl)-2-methylpropanoate.

  • Reagent: Potassium Borohydride / LiCl (in situ formation of LiBH4) [2].

  • Impurity Vector: If the starting ester contains the linear isomer (Ethyl 3-(4-isopropylphenyl)-2-methylpropanoate), the reduction will yield the chiral alcohol impurity. GC-FID is capable of tracking this carry-over from the ester starting material to the final alcohol.

References

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PubChem. (2023). 2-(4-Isopropylphenyl)-1-propanol Compound Summary. Retrieved from [Link]

Cross-Validation of HPLC and GC Methods for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Duality

In the characterization of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9), researchers often face a dilemma: the molecule’s hydroxyl functionality suggests polarity suitable for HPLC, while its aromatic lipophilicity and moderate volatility make it a candidate for GC.

This guide moves beyond simple method listing. It establishes a cross-validation framework where High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are not just alternatives, but orthogonal tools used to validate one another.

Key Technical Insight: The steric hindrance provided by the quaternary carbon at the


-position (neopentyl structure) confers unique stability but complicates derivatization in GC. Conversely, in HPLC, this hydrophobicity requires careful organic modifier tuning to prevent excessive retention while maintaining resolution from potential aldehyde precursors.

Physicochemical Profile & Method Selection

Before selecting a protocol, we must understand the analyte's behavior in a column.

PropertyValue (Approx.)Analytical Implication
Structure Neopentyl AlcoholSteric bulk at C2 hinders rapid silylation (GC).
Boiling Point ~280°CHigh enough for stable GC, but requires high final oven temps.
Log P ~3.5 - 4.0Highly lipophilic; requires high % Organic in RP-HPLC.
Chromophore Benzenoid (210, 254 nm)UV active; 210 nm offers max sensitivity, 254 nm offers selectivity.
Decision Matrix: When to Use Which?

MethodSelection Start Sample Matrix HighConc Raw Material (>90%) Start->HighConc Trace Trace/Metabolite (<0.1%) Start->Trace VolatileImp Volatile Impurities? HighConc->VolatileImp NonVolatile Non-Volatile Matrix? Trace->NonVolatile GC GC-FID (High Resolution) VolatileImp->GC Yes HPLC HPLC-UV (Robust Quantification) VolatileImp->HPLC No NonVolatile->GC No (e.g., Solvent) NonVolatile->HPLC Yes (e.g., Plasma)

Figure 1: Analytical decision tree based on sample matrix and impurity profile requirements.

Method A: HPLC-UV (The Robust Quantifier)[1]

Objective: Primary assay and purity determination. HPLC is preferred for stability studies as it avoids thermal stress.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: C18 (Octadecyl) End-capped,

    
    .
    
    • Why: The "neopentyl" backbone is hydrophobic. A standard C18 provides sufficient retention. End-capping reduces silanol interactions with the hydroxyl group, preventing peak tailing.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile (ACN).[1][2]

    • Why: Acidic pH suppresses the ionization of any potential acidic impurities (like oxidized propionic acid derivatives), ensuring they elute sharply. ACN has a lower UV cutoff than Methanol, crucial for detection at 210 nm.

  • Gradient Profile:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Diode Array Detector (DAD).[3]

    • Channel 1: 210 nm (Quantification - High Sensitivity).

    • Channel 2: 254 nm (Purity Check - Aromatic Selectivity).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , column end-capping is insufficient).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any synthesis precursors (e.g., the aldehyde form).
  • RSD (n=6):

    
     for area counts.
    

Method B: GC-FID (The Orthogonal Validator)[1]

Objective: Confirmation of purity and detection of volatile organic impurities (VOIs) that elute in the HPLC void volume.

Chromatographic Conditions[1][2][3][4][5][6]
  • Inlet: Split/Splitless (Split ratio 50:1). Temperature: 250°C.

    • Why: High split ratio prevents column overload given the high response of hydrocarbons in FID.

  • Column: DB-Wax (Polyethylene Glycol) or equivalent (

    
    ).
    
    • Why: The polar stationary phase interacts with the alcohol hydroxyl group, improving peak shape compared to non-polar DB-5 columns where alcohols often tail.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 10°C/min to 240°C.

    • Final: 240°C (Hold 5 min).

  • Detector: FID at 280°C.

Derivatization (Optional but Recommended)

While direct injection works, silylation with BSTFA + 1% TMCS improves peak symmetry and sensitivity.

  • Protocol: Mix

    
     sample + 
    
    
    
    BSTFA. Incubate at 60°C for 30 mins.
  • Critical Note: The steric bulk of the 2-methyl-2-phenyl group slows down the silylation reaction compared to linear alcohols. Ensure full incubation time.

Cross-Validation Protocol

The true power of this guide lies in the Cross-Validation Workflow . You do not simply run two methods; you compare their outputs to detect "invisible" errors.

The Orthogonality Check

Run the same batch of "Pure" Reference Standard on both systems.

ScenarioHPLC ResultGC ResultInterpretation
Ideal 99.5% Purity99.4% PurityMethods confirm each other.
Hidden Volatiles 99.9% Purity95.0% PurityHPLC missed volatile solvents/reagents (eluted in void). Trust GC.
Thermal Degradation 98.0% Purity92.0% PurityAnalyte degrades in GC injector. Trust HPLC.
Non-Volatile Salts 95.0% Purity99.9% PurityGC missed inorganic salts or polymers. Trust HPLC.
Workflow Diagram[1]

CrossValidation Sample Unknown Sample Split Split Sample Sample->Split HPLC_Path HPLC-UV Analysis (Non-Volatiles) Split->HPLC_Path GC_Path GC-FID Analysis (Volatiles) Split->GC_Path Compare Compare Area % HPLC_Path->Compare GC_Path->Compare Result_Pass PASS: Deviation < 1.0% Compare->Result_Pass Result_Fail FAIL: Investigate degradation or hidden impurities Compare->Result_Fail

Figure 2: Cross-validation workflow to ensure data integrity between orthogonal methods.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard for system suitability parameters). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Basis for C18 column selection and mobile phase optimization). Link

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Basis for split injection and column selection for polar analytes). Link

  • PubChem. this compound Compound Summary. National Library of Medicine. (Source for physicochemical data).[4][1][5][3][6][7][8] Link

  • CIPAC. Guidelines on Method Validation. Collaborative International Pesticides Analytical Council. (Reference for linearity and precision limits). Link

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediate synthesis, the selection of an optimal synthetic route is a critical decision that profoundly impacts the economic viability, scalability, and environmental footprint of a project.[1] This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to 2-(4-Isopropylphenyl)-2-methylpropan-1-ol, a key building block in the development of various active pharmaceutical ingredients (APIs). By examining the underlying chemical principles, process parameters, and economic factors of each route, this document aims to equip researchers, chemists, and process development professionals with the insights necessary to make informed strategic decisions.

Introduction to the Target Molecule

This compound is a tertiary alcohol whose structural motif is of interest in medicinal chemistry. The isopropylphenyl group, a common feature in many pharmaceuticals, coupled with the neopentyl alcohol moiety, provides a unique combination of lipophilicity and steric bulk that can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The efficient and cost-effective synthesis of this intermediate is therefore a crucial first step in the exploration of its therapeutic potential.

Synthetic Pathway I: Friedel-Crafts Acylation followed by Reduction

This classical two-step approach leverages the well-established Friedel-Crafts acylation to construct the carbon skeleton, followed by a standard reduction of the resulting ketone to the desired tertiary alcohol.[2][3]

Workflow for Pathway I

Pathway_I cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Cumene Cumene Ketone 2-Methyl-1-(4-isopropylphenyl)propan-1-one Cumene->Ketone Isobutyryl chloride, AlCl₃ Isobutyryl_chloride Isobutyryl_chloride AlCl3 AlCl₃ Target_Molecule This compound Ketone->Target_Molecule NaBH₄, Solvent NaBH4 NaBH₄

Caption: Workflow for the Friedel-Crafts Acylation Pathway.

Experimental Protocol for Pathway I

Step 1: Synthesis of 2-Methyl-1-(4-isopropylphenyl)propan-1-one (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add isobutyryl chloride dropwise.

  • After the formation of the acylium ion complex, add cumene dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the ketone by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the ketone from Step 1 in a suitable protic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target molecule.

Synthetic Pathway II: Grignard Reaction

This pathway involves the formation of a Grignard reagent from an appropriate aryl halide, which then acts as a nucleophile, attacking an aldehyde to form the desired alcohol.[4]

Workflow for Pathway II

Pathway_II cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 4-Bromocumene 4-Bromocumene Grignard_Reagent 4-Isopropylphenylmagnesium bromide 4-Bromocumene->Grignard_Reagent Mg, Anhydrous Ether Mg Mg turnings Target_Molecule This compound Grignard_Reagent->Target_Molecule 1. Isobutyraldehyde 2. H₃O⁺ workup Isobutyraldehyde Isobutyraldehyde

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol. As laboratory professionals, our responsibility extends beyond the experiment itself to the entire lifecycle of the chemicals we use, culminating in their proper disposal. This procedure is designed to ensure the safety of personnel, protect the environment, and maintain strict regulatory compliance.

Section 1: Hazard Characterization and Waste Classification

The primary hazards are anticipated to be:

  • Flammability: Like similar short-chain alcohols, it is expected to be a flammable liquid and vapor.[1][2][3][4][5]

  • Eye Irritation: It is likely to cause serious eye irritation upon contact.[1][3][5][6]

  • Target Organ Toxicity: It may cause drowsiness or dizziness, affecting the central nervous system.[1][3][5][6]

  • Skin and Respiratory Irritation: It may also cause skin and respiratory irritation.[2][7]

Regulatory Classification:

Based on these hazards, any waste containing this compound must be classified as hazardous waste . In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Due to its expected flammability (flashpoint likely below 140°F), this chemical waste would be characterized as an ignitable waste , assigned the EPA waste code D001 .[11]

Anticipated Hazard GHS Classification (Probable) RCRA Classification Primary Safety Concern
FlammabilityFlammable Liquid, Category 2 or 3Ignitable Waste (D001)Fire or explosion risk.[2][4][12]
Eye Damage/IrritationEye Irritation, Category 2AN/APotential for serious eye injury.[1][7]
Systemic EffectsSTOT SE, Category 3N/AMay cause dizziness and drowsiness.[1]

Section 2: The Core Principles of Compliant Disposal

Proper disposal is not merely a suggestion but a legal requirement. The RCRA framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[13]

The Three Pillars of Safe Disposal:

  • Containment: Waste must be collected in containers that are compatible with the chemical, are in good condition, and can be securely sealed to prevent leaks or vapor release.[8][14]

  • Segregation: Chemical wastes must be segregated based on compatibility to prevent dangerous reactions.[8][15] For this compound, the most critical segregation is to keep it away from strong oxidizing agents.[3][5]

  • Communication: Every waste container must be clearly and accurately labeled.[15][16] This is the most critical step for ensuring the safety of everyone who may handle the container.

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step process for safely handling and disposing of this compound waste.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are in a well-ventilated area, such as a fume hood.[1][2]

  • Required PPE:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Collection and Segregation Collect waste in a dedicated hazardous waste container at the point of generation.

  • Causality: Collecting waste directly into a designated, labeled container prevents accidental mixing with incompatible chemicals and avoids the dangerous practice of creating "unknown" waste.

  • Action: Designate a specific container for "Flammable Alcohol Waste" or a similar classification that aligns with your institution's waste management plan. Do not mix this waste with acids, bases, or oxidizers.[11][15]

Step 3: Containerization and Labeling The waste container is the primary barrier protecting you and the environment.

  • Container Selection: Use a container made of a compatible material (glass or polyethylene are common) with a secure, screw-top cap.[11][14] The container must be free of damage or leaks.[8]

  • Labeling Protocol: The container must be labeled immediately upon adding the first of the waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards: "Flammable, Irritant".

    • The appropriate hazard pictograms (flame, exclamation mark).

    • The date accumulation started.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within your laboratory.

  • SAA Requirements: The SAA must be at or near the point of generation and under the control of the laboratory personnel. The area should be a secondary containment tray to capture any potential leaks. Keep the container sealed unless you are actively adding waste.[11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][14] Once a container is full, or if the 55-gallon limit is reached, it must be moved to a central storage area within three days.[11]

Step 5: Arranging for Final Disposal Hazardous waste cannot be poured down the drain or placed in regular trash.[8][14]

  • Action: Once your waste container is full, submit a waste collection request to your institution's Environmental Health & Safety (EH&S) department. They will arrange for pickup by a licensed hazardous waste disposal contractor who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[9][17]

Section 4: Managing Associated Waste Streams

Contaminated Labware and PPE: Solid items such as gloves, wipes, and pipette tips that are contaminated with this compound must also be treated as hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or container. This container should also be marked as "Hazardous Waste" with the chemical name and hazards.

Empty Containers: An empty container that held this chemical is not considered regular trash until it is properly decontaminated.

  • Protocol for Decontamination:

    • Triple rinse the container with a suitable solvent (such as water or ethanol).

    • Crucially, the rinsate from these washes must be collected and disposed of as hazardous waste.[14] Add it to your flammable liquid waste container.

    • After triple rinsing, deface or remove the original label completely.[14][15]

    • The clean, unlabeled container can now be disposed of in the appropriate glass or plastic recycling bin.

Section 5: Emergency Procedures for Spills

Accidental spills must be managed immediately and safely.

  • Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • Ensure proper ventilation and eliminate all ignition sources.[3][4]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).[3][12]

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response or EH&S office immediately.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Generation & Accumulation cluster_1 Disposal & Final Disposition gen Waste Generated (Liquid or Contaminated Solid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Before Handling container Step 2: Select Compatible, Labeled Waste Container ppe->container segregate Step 3: Collect Waste & Segregate from Incompatibles container->segregate saa Step 4: Store Sealed Container in Secondary Containment in SAA segregate->saa check Is Container Full or Time Limit Reached? saa->check check->saa No request Step 5: Submit Waste Pickup Request to EH&S check->request Yes pickup EH&S / Licensed Contractor Removes Waste request->pickup tsdf Final Disposal at a Permitted TSDF pickup->tsdf

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Isopropylphenyl)-2-methylpropan-1-ol: Essential Safety Protocols and Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides a comprehensive operational plan for handling 2-(4-Isopropylphenyl)-2-methylpropan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by extrapolating data from structurally similar compounds, namely 2-Methylpropan-1-ol (isobutanol) and Isopropyl Alcohol (isopropanol). This approach, grounded in chemical principles, allows us to anticipate hazards and implement field-proven control measures, ensuring the protection of laboratory personnel and the integrity of our research.

Part 1: Anticipated Hazard Profile

The chemical structure of this compound, featuring a tertiary alcohol and an aromatic ring, suggests a profile with specific, predictable hazards. Our assessment is based on authoritative data for its structural analogs.

Anticipated Hazard Justification and Potential Effects Supporting Data from Analog Compounds
Flammable Liquid The presence of the alcohol functional group and hydrocarbon structure indicates that the compound is likely a flammable liquid and vapor. Vapors can be heavier than air, potentially traveling to an ignition source and flashing back.[1][2]Isobutanol: Classified as a Flammable Liquid (Category 3).[1][3] Isopropanol: Classified as a Highly Flammable Liquid (Category 2).[2]
Serious Eye Damage/Irritation Alcohols are known to be significant eye irritants. Direct contact with liquid or high concentrations of vapor is expected to cause serious irritation and potentially irreversible damage.Isobutanol: Causes serious eye damage (Category 1).[1][3] Isopropanol: Causes serious eye irritation (Category 2A).[2]
Skin Irritation Prolonged or repeated contact with the skin is likely to cause irritation, characterized by redness and discomfort.Isobutanol: Causes skin irritation (Category 2).[1][3]
Respiratory Tract Irritation Inhalation of vapors may irritate the mucous membranes and respiratory tract.[1][3]Isobutanol: May cause respiratory irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Inhalation of significant vapor concentrations may lead to central nervous system (CNS) depression, with symptoms including drowsiness and dizziness.[2]Isobutanol & Isopropanol: May cause drowsiness or dizziness.[2][3]

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm. Each component is chosen to counteract a specific, identified hazard.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the high probability of serious eye damage, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any quantity.[4] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes, mists, and vapors.[5]

  • Recommended for High-Risk Operations: When handling quantities greater than 50 mL or when a splash hazard is significant (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[6]

Skin and Body Protection: A Comprehensive Barrier
  • Gloves: Nitrile gloves are the preferred choice for incidental contact.[4] Before use, always inspect gloves for any signs of degradation or puncture. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure adequate protection.

    • The Causality Behind Glove Choice: Nitrile provides a suitable barrier against a wide range of chemicals, including alcohols. However, no glove material offers permanent protection. Chemical breakthrough can occur, making it critical to change gloves immediately upon known or suspected contact.[4]

  • Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage. This protects against accidental splashes and offers a degree of protection from flash fires, a critical consideration for a flammable liquid.[4][5]

  • Apparel: Full-length pants and closed-toe shoes are mandatory.[4] This ensures no skin is exposed between the lab coat and footwear.

Respiratory Protection: Engineering Controls as the Primary Solution

Inhalation is a primary route of exposure leading to both irritation and systemic effects like dizziness.[1]

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood. This engineering control is designed to capture and exhaust vapors at the source, providing the highest level of respiratory protection.[7]

  • Secondary Control (For Emergency Use): In the event of a spill or failure of engineering controls, respiratory protection may be necessary. Use of a respirator (e.g., an air-purifying respirator with organic vapor cartridges) requires enrollment in the institution's respiratory protection program, which includes medical clearance and annual fit-testing.[4][8]

Part 3: Operational and Disposal Plan

A safe experiment begins before the chemical is handled and ends only after all waste is properly managed.

Safe Handling and Storage Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Assess Hazards (Review this Guide & SDS of Analogs) B Verify Engineering Controls (Fume Hood Sash Height, Airflow) A->B C Clear Ignition Sources (Hot Plates, Sparking Equipment) B->C D Assemble PPE C->D E Don PPE (Coat, Goggles, Gloves) D->E F Handle Chemical in Fume Hood (Use Grounding for Large Transfers) E->F G Segregate & Label Waste F->G H Decontaminate Work Area G->H K Store Chemical Properly I Doff PPE Correctly (Remove Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow Diagram.

Step-by-Step Protocol:

  • Preparation:

    • Before starting, ensure the work area within the chemical fume hood is free of incompatible materials and ignition sources.[1][9]

    • Verify that a certified safety shower and eyewash station are accessible and unobstructed.

    • When transferring significant volumes between metal containers, ensure they are grounded and bonded to prevent static electricity discharge, a potential ignition source.[9][10][11]

  • Handling:

    • Always use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use to minimize vapor release.[12]

  • Storage:

    • Store in a cool, dry, well-ventilated area designated for flammable liquids.[12]

    • Ensure the container is tightly sealed and clearly labeled.

    • Store away from oxidizing agents and sources of heat or ignition.[12]

Spill and Disposal Plan
  • Spill Response:

    • Immediate Action: Alert personnel in the immediate area and evacuate if necessary.

    • Control Vapors & Ignition: If safe to do so, eliminate all ignition sources.

    • Small Spills (<100 mL): Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[11] Scoop the material into a sealable container for disposal as hazardous waste.

    • Large Spills (>100 mL): Evacuate the laboratory immediately. Close the door and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

  • Waste Disposal:

    • All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated labware, must be treated as hazardous waste.

    • Collect waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.

    • Dispose of the waste through your institution's EHS office in accordance with all local, state, and federal regulations.[2][13] Do not pour this chemical down the drain.[12]

References

  • SAFETY DATA SHEET (for Isopropyl Alcohol), Sigma-Aldrich.
  • Safety Data Sheet, Fisher Scientific.
  • Components of Personal Protective Equipment, Pesticide Environmental Stewardship.
  • Personal Protective Equipment Selection Guide, Research Laboratory & Safety Services.
  • Types of PPE - Personal Protective Equipment (PPE) - Safety, Healthy Working Lives.
  • Safety Data Sheet: 2-methylpropan-1-ol, Chemos GmbH&Co.KG.
  • Safety data sheet (for 2-methylpropan-1-ol), CPAChem.
  • Personal Protective Equipment, IOGP.
  • SAFETY DATA SHEET (for Isopropyl Alcohol), Spectrum Chemical.
  • SAFETY DATA SHEET (for 2-Isopropylphenol), Thermo Fisher Scientific.
  • SAFETY DATA SHEET PROPAN-2-OL, ABB.
  • 2-Methylpropan-1-ol - SAFETY DATA SHEET, Breckland Scientific.
  • IPA SOLVENT Safety Data Sheet, Farnell.
  • Isopropyl Alcohol - SAFETY DATA SHEET, ICC Industries Inc.
  • Propanol Safety & Hazards, Lab Alley.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.